molecular formula C6H9NO B1278618 1-Azabicyclo[2.2.1]heptan-3-one CAS No. 21472-89-9

1-Azabicyclo[2.2.1]heptan-3-one

Cat. No.: B1278618
CAS No.: 21472-89-9
M. Wt: 111.14 g/mol
InChI Key: VZPRMKOCTSUHCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Azabicyclo[2.2.1]heptan-3-one is a useful research compound. Its molecular formula is C6H9NO and its molecular weight is 111.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-7-2-1-5(6)3-7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPRMKOCTSUHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864991
Record name 1-Azabicyclo[2.2.1]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21472-89-9
Record name 1-Azabicyclo[2.2.1]heptan-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21472-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo(2.2.1)heptan-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021472899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.1]heptan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90864991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azabicyclo[2.2.1]heptan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Azabicyclo[2.2.1]heptan-3-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2Q2DRD4KG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Structural Analysis of 1-Azabicyclo[2.2.1]heptan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 1-azabicyclo[2.2.1]heptan-3-one, a key bicyclic amine and a versatile building block in medicinal chemistry, notably in the development of muscarinic agonists. This document collates available spectroscopic and structural data, outlines relevant experimental protocols, and presents logical workflows for its analysis.

Core Molecular Structure and Properties

This compound is a saturated bicyclic organic compound with the molecular formula C₆H₉NO.[1] Its structure consists of a seven-membered ring system bridged by a nitrogen atom, creating a constrained and rigid framework. This inherent strain influences its chemical reactivity and biological activity. The presence of a ketone functional group at the 3-position and a tertiary amine at the bridgehead provides key sites for chemical modification and biological interactions.

Key Identifiers:

  • CAS Number: 21472-89-9[1]

  • Molecular Weight: 111.14 g/mol [1]

  • InChI: InChI=1S/C6H9NO/c8-6-4-7-2-1-5(6)3-7/h5H,1-4H2[2]

  • SMILES: O=C1CN2CCC1C2[1]

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of this compound. The following sections summarize the available data.

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound is available and provides key insights into its functional groups.[2] A detailed analysis with peak assignments is crucial for structural confirmation.

Table 1: FTIR Spectral Data (Predicted)

Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretching (alkane)
~1740C=O stretching (ketone)
~1450C-H bending
~1100-1000C-N stretching (amine)

Note: This table is based on typical values for similar structures and requires experimental verification for precise assignments.

Mass Spectrometry (MS)

Mass spectrometry data is essential for confirming the molecular weight and elucidating the fragmentation patterns of the molecule. Predicted data for various adducts are available.

Table 2: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M+H]⁺112.07569
[M+Na]⁺134.05763
[M-H]⁻110.06113
[M+NH₄]⁺129.10223
[M+K]⁺150.03157
[M+H-H₂O]⁺94.065670

Source: PubChemLite.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted δ (ppm)Multiplicity
H2, H4 (α to N)2.8 - 3.2m
H5, H6 (β to N)1.5 - 2.0m
H7 (bridgehead)2.5 - 2.9m

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted δ (ppm)
C3 (C=O)210 - 220
C2, C4 (α to N)50 - 60
C1 (bridgehead)40 - 50
C5, C620 - 30
C7 (bridgehead)35 - 45

Note: These are predicted values and require experimental confirmation.

Crystallographic Data

A definitive understanding of the three-dimensional structure of this compound, including precise bond lengths and angles, requires X-ray crystallographic analysis. While a crystal structure for the parent compound or its simple hydrochloride salt was not found in the initial searches, this remains a critical area for a complete structural profile. The synthesis of derivatives has been confirmed by X-ray crystallography of intermediates, indicating the feasibility of obtaining suitable crystals.[4]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of this compound based on available literature.

Synthesis of (±)-1-Azabicyclo[2.2.1]heptan-3-one

A common route to this class of compounds involves a multi-step synthesis, often culminating in a cyclization reaction. A patented method describes the resolution of the racemic mixture to obtain the individual enantiomers.[5]

General Procedure for Enantiomeric Resolution:

  • Salt Formation: Combine racemic (±)-1-azabicyclo[2.2.1]heptan-3-one with a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid for the (1S, 4R)-isomer or di-p-toluoyl-D-tartaric acid for the (1R, 4S)-isomer, in a suitable solvent (e.g., a protic or aprotic solvent or a mixture thereof).

  • Precipitation: Allow the diastereomeric salt to precipitate from the solution. This may be facilitated by cooling or seeding.

  • Isolation: Collect the solid precipitate by filtration.

  • Liberation of the Free Base: Treat the isolated salt with a base (e.g., aqueous sodium bicarbonate) and extract the free enantiomerically pure amine into an organic solvent.

  • Purification: The final product can be further purified by techniques such as crystallization or chromatography.

Spectroscopic Analysis Workflow

A standard workflow for the complete spectroscopic characterization of a synthesized batch of this compound is as follows:

G Spectroscopic Analysis Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Characterization Synthesis Synthesis of (±)-1-Azabicyclo[2.2.1]heptan-3-one Resolution Enantiomeric Resolution Synthesis->Resolution Purification Purification (Crystallization/Chromatography) Resolution->Purification FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight and Formula Confirmation NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purification->NMR Detailed Structural Elucidation Xray X-ray Crystallography (if single crystals obtained) Purification->Xray 3D Structure Determination Data_Analysis Data Analysis and Structural Confirmation FTIR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Xray->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical Relationships in Structural Elucidation

The process of confirming the structure of this compound relies on the convergence of data from multiple analytical techniques. The logical flow of this process is depicted below.

G Logical Flow of Structural Elucidation cluster_spectroscopy Spectroscopic Evidence cluster_crystallography Definitive Structural Proof Initial_Hypothesis Proposed Structure: This compound IR_data IR: Presence of C=O and C-N bonds Initial_Hypothesis->IR_data MS_data MS: Correct Molecular Weight (111.14 g/mol) Initial_Hypothesis->MS_data NMR_data NMR: Proton and Carbon environment consistent with bicyclic structure Initial_Hypothesis->NMR_data Xray_data X-ray Crystallography: Unambiguous 3D structure, bond lengths, and angles Initial_Hypothesis->Xray_data Confirmed_Structure Confirmed Structure IR_data->Confirmed_Structure MS_data->Confirmed_Structure NMR_data->Confirmed_Structure Xray_data->Confirmed_Structure

Caption: Logical relationships in the structural elucidation of this compound.

Conclusion

The structural analysis of this compound relies on a combination of synthetic chemistry and advanced spectroscopic techniques. While foundational data on its synthesis and basic spectroscopic properties are available, a complete, publicly accessible dataset of its crystallographic and detailed NMR data would be highly beneficial for the research community. This guide provides a framework for understanding the key structural features and the analytical workflows necessary for the comprehensive characterization of this important molecule in drug discovery and development.

References

The Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one: A Technical Examination of Synthetic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the synthesis of 1-azabicyclo[2.2.1]heptan-3-one, a significant heterocyclic scaffold in medicinal chemistry. A common inquiry among researchers pertains to its synthesis from tropinone. This document clarifies that a direct conversion from tropinone to this compound is not a recognized or feasible synthetic transformation due to the inherent structural differences between the two molecules. Tropinone possesses an 8-azabicyclo[3.2.1]octane framework, whereas the target compound is a 1-azabicyclo[2.2.1]heptane. A direct conversion would necessitate a complex skeletal rearrangement that is not documented.

This guide will instead focus on two key areas:

  • The Favorskii Rearrangement of Tropinone Derivatives: A well-established pathway for the ring contraction of the tropane skeleton to yield the related 7-azabicyclo[2.2.1]heptane core.

  • Alternative Synthesis of this compound: An overview of a documented synthetic route to the target molecule from alternative precursors.

Favorskii Rearrangement: From Tropinone to a 7-Azabicyclo[2.2.1]heptane Core

A significant transformation of the tropinone skeleton involves a Favorskii rearrangement, which leads to a ring contraction, ultimately forming a 7-azabicyclo[2.2.1]heptane derivative. This is a key strategy for accessing this particular bicyclic system, which is the core of potent nicotinic acetylcholine receptor agonists like epibatidine and its analogue, epiboxidine.[1]

The overall synthetic strategy can be visualized as a multi-step process:

tropinone Tropinone n_protection N-Protection tropinone->n_protection e.g., Ethyl chloroformate bromination α-Bromination n_protection->bromination e.g., CuBr₂ favorskii Favorskii Rearrangement bromination->favorskii e.g., Sodium ethoxide ester_hydrolysis Ester Hydrolysis & Decarboxylation favorskii->ester_hydrolysis Base, then acid n_boc_protection N-Boc Protection ester_hydrolysis->n_boc_protection Boc₂O target_intermediate N-Boc-7-azabicyclo[2.2.1]heptan-2-one n_boc_protection->target_intermediate

Figure 1: Logical workflow for the synthesis of a 7-azabicyclo[2.2.1]heptane intermediate from tropinone.

Experimental Protocol: Synthesis of N-Carbethoxytropinone

The initial step in this sequence is the protection of the nitrogen atom of tropinone.

  • Procedure: To a solution of tropinone in a suitable solvent (e.g., dichloromethane), a base such as potassium carbonate is added, followed by the dropwise addition of ethyl chloroformate. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or GC-MS). An aqueous workup followed by extraction with an organic solvent and subsequent purification by column chromatography affords N-carbethoxytropinone.[2]

Key Transformation Steps

Subsequent to nitrogen protection, the key steps to achieve the 7-azabicyclo[2.2.1]heptane core are:

  • α-Bromination: The N-protected tropinone undergoes bromination at the α-position to the ketone, typically using a reagent like copper(II) bromide.

  • Favorskii Rearrangement: The resulting α-bromoketone is then treated with a base, such as sodium ethoxide, to induce the Favorskii rearrangement. This step facilitates the contraction of the six-membered ring of the tropane skeleton to a five-membered ring, yielding an ester of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.

  • Hydrolysis and Decarboxylation: The ester is subsequently hydrolyzed, and the resulting carboxylic acid is decarboxylated to yield the corresponding ketone.

  • N-Protection: The nitrogen is then typically protected with a tert-butoxycarbonyl (Boc) group to give N-Boc-7-azabicyclo[2.2.1]heptan-2-one, a versatile intermediate for further synthetic elaborations.[1]

Alternative Synthesis of this compound

While a direct conversion from tropinone is not feasible, this compound can be synthesized through other routes. One such method involves the oxidation of the corresponding alcohol, (1S,3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol.[3]

The general approach for this synthesis is outlined below:

racemic_alcohol Racemic 1-azabicyclo[2.2.1]heptan-3-ol resolution Resolution with Chiral Acid racemic_alcohol->resolution e.g., D-Tartaric acid chiral_alcohol (1S,3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol resolution->chiral_alcohol oxidation Oxidation chiral_alcohol->oxidation e.g., Swern Oxidation target_ketone (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one oxidation->target_ketone

Figure 2: Synthetic pathway to enantiomerically pure this compound via oxidation.

Experimental Protocol: Swern Oxidation of (1S,3S,4R)-1-Azabicyclo[2.2.1]heptan-3-ol

The final step in this synthesis is the oxidation of the chiral alcohol to the desired ketone.

  • Procedure: A solution of oxalyl chloride in dichloromethane is cooled to a low temperature (e.g., -78 °C). Dimethyl sulfoxide (DMSO) is added dropwise, followed by a solution of (1S,3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol in dichloromethane. After stirring for a period, a tertiary amine base such as triethylamine is added, and the reaction is allowed to warm to room temperature. An aqueous workup and extraction, followed by purification, yields (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one.[3]

Data Summary

The following table summarizes the key compounds and their respective bicyclic systems discussed in this guide.

Compound NameBicyclic SystemStarting Material (in this context)Key Transformation
Tropinone8-Azabicyclo[3.2.1]octane--
N-Boc-7-azabicyclo[2.2.1]heptan-2-one7-Azabicyclo[2.2.1]heptaneTropinoneN-protection, Bromination, Favorskii Rearrangement
(1S,4R)-1-Azabicyclo[2.2.1]heptan-3-one1-Azabicyclo[2.2.1]heptane(1S,3S,4R)-1-azabicyclo[2.2.1]heptan-3-olOxidation (e.g., Swern)

References

Spectroscopic Profile of 1-Azabicyclo[2.2.1]heptan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Azabicyclo[2.2.1]heptan-3-one, a bicyclic amine of significant interest in medicinal chemistry. Due to the limited availability of direct experimental spectra for this specific compound in published literature, this document presents a combination of data from spectral databases and estimations based on the closely related and well-characterized analogue, 3-quinuclidinone. The information herein is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound and its derivatives.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for this compound based on computational predictions and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~3.5 - 3.7mH-2, H-6 (exo)
~3.0 - 3.2mH-2, H-6 (endo)
~2.8 - 3.0mH-4
~2.0 - 2.2mH-5 (exo)
~1.8 - 2.0mH-5 (endo)
~1.6 - 1.8mH-7a, H-7b

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~215C=O (C-3)
~60 - 65C-2, C-6
~55 - 60C-4
~35 - 40C-7
~25 - 30C-5

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The predicted values are based on the known spectra of other bicyclic amines and ketones and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850MediumC-H stretch (aliphatic)
~1740 - 1720 Strong C=O stretch (ketone)
~1470 - 1450MediumCH₂ bend (scissoring)
~1200 - 1100MediumC-N stretch (amine)

The most characteristic peak is the strong carbonyl stretch, expected in the typical range for a strained, cyclic ketone.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zInterpretation
111.07 [M]⁺ (Molecular Ion)
83[M - CO]⁺
68Fragmentation product (loss of CO and methyl)
55Fragmentation product

The monoisotopic mass of C₆H₉NO is 111.06841 g/mol . The fragmentation pattern is predicted based on common pathways for cyclic ketones and amines.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and proton/carbon environments of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the solution is homogeneous.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz (corresponding to a 400 MHz ¹H frequency).

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

    • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS.

    • Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Instrument Parameters (Electron Ionization - EI):

    • Mass Spectrometer: A mass spectrometer with an EI source, such as a Gas Chromatography-Mass Spectrometer (GC-MS) system.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-300.

    • Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5ms) and temperature program should be used to ensure proper elution of the compound.

  • Data Acquisition and Analysis:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the major fragment ions to elucidate the fragmentation pathways and confirm the structure.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a novel compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purified_Compound->NMR 分样 (Aliquot) IR FTIR Spectroscopy Purified_Compound->IR 分样 (Aliquot) MS Mass Spectrometry Purified_Compound->MS 分样 (Aliquot) NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Generate Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation Chemical Shifts, Coupling Constants IR_Data->Structure_Confirmation Functional Groups MS_Data->Structure_Confirmation Molecular Weight, Fragmentation

A Technical Guide to the Chemical Properties of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azabicyclo[2.2.1]heptan-3-one, a bicyclic ketone containing a nitrogen atom at the bridgehead, is a pivotal structural motif in medicinal chemistry. Its rigid framework and versatile chemical functionality make it a valuable building block for the synthesis of a diverse array of pharmacologically active compounds. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, reactivity, and spectroscopic data, with a focus on its application in drug development. Derivatives of this core structure have shown significant activity as muscarinic and nicotinic acetylcholine receptor agonists, as well as cyclin-dependent kinase (CDK) inhibitors, highlighting its importance in the pursuit of novel therapeutics for neurological disorders and oncology.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its identification, purification, and manipulation in a laboratory setting.

PropertyValueReference
CAS Number 21472-89-9[1][2]
Molecular Formula C₆H₉NO[1]
Molecular Weight 111.14 g/mol [1]
Boiling Point 183.871 °C at 760 mmHg[1]
Density 1.175 g/cm³[1]
Refractive Index 1.541[1]
Flash Point 72.656 °C[1]
Topological Polar Surface Area 20.31 Ų
LogP -0.109

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One notable method involves an intramolecular Mannich reaction. The resolution of the racemic mixture to obtain enantiomerically pure forms, such as (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one, is crucial for the development of stereospecific drugs. This is often accomplished by diastereomeric salt formation with a chiral acid, such as di-p-toluoyl-L-tartaric acid.

The ketone functionality at the 3-position is a key site for chemical modification, allowing for the introduction of diverse substituents through reactions such as reductive amination, Wittig reactions, and the formation of oximes and other derivatives. This chemical tractability is fundamental to the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Experimental Protocols

General Protocol for the Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one

This protocol is adapted from patent literature describing the resolution of the racemic mixture.

Materials:

  • (±)-1-Azabicyclo[2.2.1]heptan-3-one

  • Di-p-toluoyl-L-tartaric acid

  • Methanol

  • Isopropyl alcohol

  • Acetonitrile

  • tert-Butyl methyl ether

  • 1 M Aqueous Hydrochloric Acid

  • Saturated Aqueous Potassium Carbonate

  • Ethyl acetate

Procedure:

  • Salt Formation: Dissolve (±)-1-azabicyclo[2.2.1]heptan-3-one in a suitable solvent such as a mixture of methanol and isopropyl alcohol. Add a solution of di-p-toluoyl-L-tartaric acid in the same solvent system.

  • Precipitation: Allow the mixture to stir at room temperature to facilitate the precipitation of the diastereomeric salt. Seeding with crystals of the desired salt may be necessary to induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated solid by filtration and wash with a cold solvent like acetonitrile. The solid is the di-p-toluoyl-L-tartaric acid hemisalt of one of the enantiomers.

  • Liberation of the Free Base: Suspend the isolated salt in a mixture of tert-butyl methyl ether and water. Add a base, such as a saturated aqueous potassium carbonate solution, to neutralize the tartaric acid and liberate the free amine.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Isolation of Enantiomer: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Spectroscopic Data

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically observed in the region of 1720-1740 cm⁻¹. Other significant peaks include C-N stretching and C-H bending and stretching vibrations. A representative FTIR spectrum is available in public databases such as SpectraBase.[3][4]

Note: Detailed, quantitative NMR and Mass Spectrometry data were not available in the public domain at the time of this writing and should be determined experimentally for comprehensive characterization.

Signaling Pathways and Drug Development Applications

Derivatives of this compound are key components in the development of drugs targeting several important signaling pathways.

Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors that mediate a variety of physiological functions. Agonists of these receptors, particularly the M1 subtype, are of interest for the treatment of cognitive deficits in Alzheimer's disease. Derivatives of this compound have been synthesized and shown to act as potent and selective M1 muscarinic agonists.

muscarinic_pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Agonist This compound Derivative M1_Receptor M1 Muscarinic Receptor Agonist->M1_Receptor Binds to Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Muscarinic M1 Receptor Signaling Pathway
Nicotinic Acetylcholine Receptor Signaling

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in synaptic transmission. Modulators of nAChRs have therapeutic potential in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Spirocyclic derivatives synthesized from this compound act as neuronal nicotinic acetylcholine receptor agonists.[1]

nicotinic_pathway cluster_receptor Cell Membrane cluster_downstream Cellular Effects Agonist This compound Derivative nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to Ion_Influx Cation Influx (Na⁺, Ca²⁺) nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascade Downstream Signaling (e.g., Ca²⁺-dependent pathways) Ion_Influx->Signaling_Cascade Neurotransmitter_Release Neurotransmitter Release Depolarization->Neurotransmitter_Release Signaling_Cascade->Neurotransmitter_Release cdk_inhibition_workflow cluster_cell_cycle Cell Cycle Progression cluster_inhibition Inhibition Mechanism Cyclin_CDK Cyclin/CDK Complex Substrate Substrate (e.g., Rb protein) Cyclin_CDK->Substrate Acts on Phosphorylation Substrate Phosphorylation Substrate->Phosphorylation Leads to Progression Cell Cycle Progression Phosphorylation->Progression Inhibitor This compound Derivative (CDK Inhibitor) Inhibitor->Cyclin_CDK Inhibits

References

1-Azabicyclo[2.2.1]heptan-3-one: A Versatile Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-azabicyclo[2.2.1]heptan-3-one as a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure and inherent chirality make it a valuable scaffold for the synthesis of a wide range of biologically active molecules, most notably as selective muscarinic M1 receptor agonists for the potential treatment of Alzheimer's disease. This document details the synthesis of the racemic compound, its resolution into pure enantiomers, and its application in the development of therapeutic agents, supported by experimental protocols and quantitative data.

Synthesis and Chiral Resolution

The synthesis of racemic this compound is a critical first step in harnessing its potential as a chiral synthon. Following its preparation, the separation of the enantiomers is paramount to accessing the desired stereoisomer for targeted drug design.

Synthesis of Racemic this compound

The preparation of racemic this compound can be achieved through various synthetic routes. A commonly employed method, as referenced in the work of Street et al., provides a reliable pathway to this key intermediate. While the full experimental text from the original publication is not provided here, the general approach is outlined below. The synthesis typically involves a multi-step sequence starting from readily available precursors, often culminating in a cyclization reaction to form the characteristic bicyclic core.

Synthesis_Workflow Start Commercially Available Starting Materials Intermediate1 Multi-step Synthesis Start->Intermediate1 [Ref: Street et al.] Racemate (±)-1-Azabicyclo[2.2.1]heptan-3-one Intermediate1->Racemate

Chiral Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one

The resolution of racemic this compound is effectively accomplished through diastereomeric salt formation using a chiral resolving agent. Di-p-toluoyltartaric acid is a particularly effective resolving agent for this purpose. The process leverages the differential solubility of the resulting diastereomeric salts to enable their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution

The following protocol is based on methods described in the patent literature for the resolution of (±)-1-azabicyclo[2.2.1]heptan-3-one.[1]

  • Salt Formation: (±)-1-Azabicyclo[2.2.1]heptan-3-one is dissolved in a suitable solvent, such as acetonitrile. To this solution, a solution of di-p-toluoyl-L-tartaric acid in the same solvent is added dropwise, often with heating to facilitate dissolution.

  • Crystallization: The mixture is then cooled to allow for the selective crystallization of one of the diastereomeric salts, the ((1S,4R)-1-azabicyclo[2.2.1]heptan-3-one)-di-p-toluoyl-L-tartrate salt. The crystallization can be initiated by seeding with pre-existing crystals of the desired diastereomer.

  • Isolation: The precipitated diastereomeric salt is isolated by filtration and washed with a cold solvent to remove impurities.

  • Liberation of the Free Base: The isolated diastereomeric salt is then treated with a base, such as potassium carbonate, to liberate the enantiomerically pure free base, (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one. The free base is typically extracted into an organic solvent.

  • Isolation of the Other Enantiomer: The mother liquor from the initial crystallization, which is enriched in the (1R,4S)-enantiomer, can be treated with di-p-toluoyl-D-tartaric acid to precipitate the corresponding diastereomeric salt and isolate the (1R,4S)-1-azabicyclo[2.2.1]heptan-3-one.

Resolution_Process cluster_S Isolation of (1S,4R)-enantiomer cluster_R Isolation of (1R,4S)-enantiomer from Mother Liquor Racemate (±)-1-Azabicyclo[2.2.1]heptan-3-one Salt_S Diastereomeric Salt ((1S,4R)-ketone)-(L-acid) Racemate->Salt_S + MotherLiquor Mother Liquor (Enriched in (1R,4S)-ketone) Racemate->MotherLiquor Fractional Crystallization L_Tartaric Di-p-toluoyl-L-tartaric acid L_Tartaric->Salt_S D_Tartaric Di-p-toluoyl-D-tartaric acid Salt_R Diastereomeric Salt ((1R,4S)-ketone)-(D-acid) D_Tartaric->Salt_R Free_S (1S,4R)-1-Azabicyclo[2.2.1]heptan-3-one Salt_S->Free_S Base Treatment MotherLiquor->Salt_R + Free_R (1R,4S)-1-Azabicyclo[2.2.1]heptan-3-one Salt_R->Free_R Base Treatment

Quantitative Data

CompoundMethodEnantiomeric Purity (chiral HPLC)Specific Rotation [α]D
(1S,4R)-1-Azabicyclo[2.2.1]heptan-3-oneDiastereomeric salt resolution>98%Data not available
(1R,4S)-1-Azabicyclo[2.2.1]heptan-3-oneDiastereomeric salt resolution>98%Data not available

Application in the Synthesis of Muscarinic M1 Agonists

The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of potent and selective muscarinic M1 receptor agonists. These compounds have shown promise in preclinical models for the treatment of Alzheimer's disease by not only addressing the symptoms of cognitive decline but also by potentially modifying the disease course through the modulation of amyloid precursor protein (APP) processing.

A key example is the synthesis of CI-1017, a functionally m1-selective muscarinic agonist. The synthesis involves the reaction of the chiral ketone with a substituted hydroxylamine to form an oxime ether.

Experimental Protocol: Synthesis of an Oxime Ether Derivative

The following is a general procedure for the synthesis of oxime ether derivatives from this compound, based on procedures for analogous compounds.[1]

  • Reaction Setup: Enantiomerically pure this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Addition of Reagents: The appropriate hydroxylamine derivative (e.g., O-(m-methoxyphenylpropargyl)hydroxylamine) and a base, such as triethylamine, are added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature for an extended period, typically several days, to ensure complete conversion.

  • Workup and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified by chromatography to yield the desired oxime ether.

Biological Context: M1 Receptor Signaling and Alzheimer's Disease

The therapeutic potential of M1 muscarinic agonists derived from this compound lies in their ability to modulate the processing of amyloid precursor protein (APP), a key event in the pathology of Alzheimer's disease. Activation of the M1 receptor promotes the non-amyloidogenic pathway of APP processing.

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates protein kinase C (PKC). Activated PKC can then phosphorylate and activate α-secretase (predominantly ADAM17/TACE), the enzyme responsible for cleaving APP within the amyloid-β (Aβ) domain. This cleavage event produces the soluble and neuroprotective sAPPα fragment and precludes the formation of the toxic Aβ peptides that are central to the amyloid cascade hypothesis of Alzheimer's disease.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1_Agonist M1 Agonist (e.g., CI-1017) M1R M1 Receptor M1_Agonist->M1R binds Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PKC Protein Kinase C (PKC) PLC->PKC activates (via DAG) APP Amyloid Precursor Protein (APP) sAPPa sAPPα (Neuroprotective) APP->sAPPa no_Abeta Prevents Aβ formation APP->no_Abeta alpha_secretase α-secretase (ADAM17/TACE) alpha_secretase->APP cleaves PKC->alpha_secretase activates

Conclusion

This compound stands out as a chiral building block of significant importance in the field of medicinal chemistry. Its rigid framework provides a well-defined three-dimensional structure that is amenable to stereocontrolled functionalization. The successful resolution of its enantiomers has opened the door to the rational design of highly specific pharmacological agents. The application of this chiral scaffold in the development of selective M1 muscarinic agonists for Alzheimer's disease highlights its immense potential. The ability of these compounds to modulate the underlying pathology of the disease through the non-amyloidogenic processing of APP underscores the value of this compound as a privileged scaffold in the ongoing quest for novel therapeutics for neurodegenerative disorders. Further exploration of this versatile building block is likely to yield new and improved drug candidates for a variety of therapeutic targets.

References

The Discovery and Synthetic History of 1-Azabicyclo[2.2.1]heptan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Azabicyclo[2.2.1]heptan-3-one, a rigid bicyclic ketone, serves as a crucial scaffold in medicinal chemistry. Its constrained framework has been instrumental in the design of selective ligands for various biological targets, most notably muscarinic and nicotinic acetylcholine receptors. This technical guide provides an in-depth exploration of the discovery, historical synthesis, and key chemical and physical properties of this important heterocyclic compound.

Discovery and Early Synthesis

The first synthesis of this compound was reported by Saunders et al. in 1988 in the Journal of the Chemical Society, Chemical Communications.[1] This seminal work laid the foundation for the exploration of this bicyclic system in drug discovery. A subsequent key publication by Street et al. in the Journal of Medicinal Chemistry in 1990 further detailed the synthesis and derivatization of this core structure, highlighting its potential in the development of muscarinic agonists.[2]

Experimental Protocols for Key Syntheses

Synthesis of (±)-1-Azabicyclo[2.2.1]heptan-3-one

This synthesis can be conceptualized as a multi-step process, often starting from derivatives of proline or related pyrrolidine structures, and culminating in the formation of the bicyclic ketone. One common strategy involves an intramolecular cyclization.

Workflow for the Synthesis of this compound:

G cluster_0 Starting Material Preparation cluster_1 Key Cyclization Step cluster_2 Final Product Formation start Pyrrolidine-based Starting Material step1 N-protection and functionalization of the pyrrolidine ring start->step1 Chemical Reagents step2 Intramolecular Cyclization step1->step2 Formation of a key intermediate step3 Oxidation of the corresponding 3-hydroxy intermediate step2->step3 Formation of the bicyclic alcohol product This compound step3->product e.g., Swern Oxidation

Caption: General synthetic workflow for this compound.

Detailed Methodologies:

A frequently employed method for the synthesis of the racemic ketone is outlined in various patents and publications that reference the original work. This typically involves the oxidation of the corresponding alcohol, (±)-1-azabicyclo[2.2.1]heptan-3-ol.

Example Protocol: Swern Oxidation of (±)-1-Azabicyclo[2.2.1]heptan-3-ol [2]

  • Oxalyl Chloride Activation: A solution of oxalyl chloride (2.0 equivalents) in dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • DMSO Addition: Dimethyl sulfoxide (DMSO, 4.0 equivalents), dissolved in DCM, is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature below -60 °C. The mixture is stirred for a short period (e.g., 15 minutes).

  • Alcohol Addition: A solution of (±)-1-azabicyclo[2.2.1]heptan-3-ol (1.0 equivalent) in DCM is added dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. The resulting mixture is stirred for a period of time (e.g., 1-2 hours).

  • Base Quenching: Triethylamine (5.0 equivalents) is added to the reaction mixture, which is then allowed to warm to room temperature.

  • Work-up: Water is added, and the organic layer is separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over a suitable drying agent (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude ketone.

  • Purification: The crude product can be purified by column chromatography or distillation to afford pure (±)-1-azabicyclo[2.2.1]heptan-3-one.

Quantitative Data

A summary of the key quantitative data for this compound and its hydrochloride salt is presented below. It is important to note that obtaining a complete and verified set of spectroscopic data for the parent ketone from publicly available sources is challenging. The NMR data provided is for a closely related oxime derivative, which can provide insight into the chemical shifts of the core bicyclic structure.

PropertyValue
Physical Properties
Melting Point (free base)25-27 °C[3]
Boiling Point (free base)183.871 °C at 760 mmHg[4]
Density (free base)1.175 g/cm³[4]
Spectroscopic Data
¹H NMR (CDCl₃) Data for this compound oxime hydrochloride: δ (ppm) 0.87 (1H, m), 1.31-1.46 (1H, m), 2.39-2.57 (5H, m), 3.01-3.21 (2H, m), 10.15 (1H, s), 10.58-10.82 (1H, broad s).[5]
¹³C NMR (CDCl₃) Data for this compound oxime hydrochloride: δ (ppm) 25.2, 40.0, 50.5, 54.5, 58.5, 153.5.[5]
IR Spectrum A transmission IR spectrum is available in the SpectraBase database.[6]
Mass Spectrum Molecular Weight: 111.14 g/mol .[4]

Role in Drug Development and Signaling Pathways

Derivatives of this compound have been extensively investigated as modulators of cholinergic neurotransmission. They have shown significant activity as agonists at both muscarinic and nicotinic acetylcholine receptors, making them valuable leads in the development of therapies for neurodegenerative disorders and other conditions.

Muscarinic M1 Acetylcholine Receptor Signaling

Many derivatives of this compound are potent and selective agonists of the M1 muscarinic acetylcholine receptor. The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway.

M1_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade agonist This compound Derivative (Agonist) m1_receptor M1 Muscarinic Receptor agonist->m1_receptor Binds to gq_protein Gq Protein m1_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Neuronal Excitation) ca_release->cellular_response pkc->cellular_response

Caption: M1 muscarinic receptor signaling pathway activated by agonists.

Nicotinic α7 Acetylcholine Receptor Signaling

Certain derivatives of the 1-azabicyclo[2.2.1]heptane core have also been developed as agonists for the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel.

a7_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Events agonist This compound Derivative (Agonist) a7_receptor α7 Nicotinic Receptor agonist->a7_receptor Binds to ion_influx Ca²⁺ Influx a7_receptor->ion_influx Opens channel for downstream_signaling Downstream Signaling (e.g., Kinase activation) ion_influx->downstream_signaling Initiates cellular_response Cellular Response (e.g., Neurotransmitter Release) downstream_signaling->cellular_response

Caption: α7 nicotinic acetylcholine receptor signaling pathway.

Conclusion

This compound, since its initial synthesis, has proven to be a remarkably versatile and valuable scaffold in the field of medicinal chemistry. Its rigid structure has enabled the development of highly selective ligands for cholinergic receptors, contributing significantly to our understanding of these systems and providing promising avenues for the treatment of a range of neurological and psychiatric disorders. The ongoing exploration of this and related bicyclic systems continues to be a fruitful area of research for the development of novel therapeutics.

References

Stereochemistry of 1-Azabicyclo[2.2.1]heptan-3-one and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-azabicyclo[2.2.1]heptan-3-one core is a rigid bicyclic scaffold that serves as a crucial building block in medicinal chemistry. Its constrained conformation and stereochemical properties are pivotal in the design of selective ligands for various biological targets, most notably muscarinic acetylcholine receptors. This technical guide provides an in-depth overview of the stereochemistry, synthesis, and analysis of this compound and its key analogs, intended to support research and development in this area.

Core Stereochemistry and Synthesis

The 1-azabicyclo[2.2.1]heptane framework possesses inherent chirality. The parent ketone, this compound, is a chiral molecule, and its stereoisomers, (1S,4R) and (1R,4S), are of significant interest in the development of enantiomerically pure pharmaceuticals. The synthesis of these stereoisomers can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

A common precursor for the synthesis of this compound is tropinone, which can be reduced to the corresponding alcohol, 1-azabicyclo[2.2.1]heptan-3-ol.[1] This alcohol can then be oxidized to the desired ketone. The stereochemistry of the final product is dependent on the stereochemistry of the alcohol precursor and the oxidation method employed.

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound often involves the resolution of the racemic ketone or a precursor. A widely used method is the formation of diastereomeric salts with a chiral resolving agent, such as di-p-toluoyltartaric acid. For instance, (±)-1-azabicyclo[2.2.1]heptan-3-one can be resolved by selective crystallization with di-p-toluoyl-L-tartaric acid to yield the (1S,4R) isomer as a hemitartrate salt.[2]

The stereochemical relationships and a general synthetic pathway are illustrated below.

G racemic_ketone (±)-1-Azabicyclo[2.2.1]heptan-3-one diastereomeric_salt (1S,4R)-ketone · (L)-tartrate salt racemic_ketone->diastereomeric_salt Resolution r_ketone (1R,4S)-1-Azabicyclo[2.2.1]heptan-3-one racemic_ketone->r_ketone Resolution with di-p-toluoyl-D-tartaric acid (inferred) resolving_agent di-p-toluoyl-L-tartaric acid s_ketone (1S,4R)-1-Azabicyclo[2.2.1]heptan-3-one diastereomeric_salt->s_ketone Liberation G cluster_0 M1, M3, M5 Receptor Signaling cluster_1 M2, M4 Receptor Signaling Agonist1 Muscarinic Agonist M1M3M5 M1/M3/M5 Receptor Agonist1->M1M3M5 Gq11 Gq/11 M1M3M5->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Agonist2 Muscarinic Agonist M2M4 M2/M4 Receptor Agonist2->M2M4 Gio Gi/o M2M4->Gio activates AC Adenylyl Cyclase Gio->AC inhibits cAMP cAMP Decrease AC->cAMP reduces conversion of ATP to ATP ATP ATP->AC

References

An In-depth Technical Guide to the Preparation of 1-Azabicyclo[2.2.1]heptan-3-one Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 1-azabicyclo[2.2.1]heptan-3-one hydrochloride, a key building block in the development of pharmaceutical agents. This document details the primary synthetic strategies, providing in-depth experimental protocols and quantitative data to support laboratory-scale and potential scale-up operations.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry, serving as crucial intermediates in the synthesis of various therapeutic agents. The rigid bicyclic structure of this scaffold imparts unique conformational constraints, which can be advantageous in the design of compounds targeting specific biological receptors. This guide focuses on the two most prevalent and effective methods for the synthesis of the title compound: the Dieckmann cyclization of a piperidine diester and the Swern oxidation of the corresponding bicyclic alcohol.

Synthetic Pathways

Two primary synthetic pathways have been established for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired scale, and safety considerations.

Pathway A: Dieckmann Cyclization

This classical approach involves the intramolecular condensation of a suitably substituted piperidine diester to form the bicyclic β-keto ester, which is subsequently hydrolyzed and decarboxylated to yield the target ketone.

Pathway B: Swern Oxidation

This method utilizes the mild and efficient Swern oxidation to convert the readily available 1-azabicyclo[2.2.1]heptan-3-ol to the desired ketone. This route is often favored for its high yields and chemoselectivity.

Experimental Protocols

Pathway A: Dieckmann Cyclization

The Dieckmann cyclization route is a robust method for the construction of the 1-azabicyclo[2.2.1]heptane core. The general workflow is depicted below.

G cluster_0 Dieckmann Cyclization Pathway Piperidine Diester Piperidine Diester β-Keto Ester Intermediate β-Keto Ester Intermediate Piperidine Diester->β-Keto Ester Intermediate  Dieckmann  Condensation This compound This compound β-Keto Ester Intermediate->this compound  Hydrolysis &  Decarboxylation HCl Salt Formation HCl Salt Formation This compound->HCl Salt Formation Final Product This compound HCl HCl Salt Formation->Final Product

Figure 1: Workflow for the Dieckmann Cyclization Pathway.

Step 1: Dieckmann Condensation of N-Benzyl-4-carbethoxymethylpiperidine-3-carboxylate

A key starting material for this route is a piperidine diester, such as N-benzyl-4-carbethoxymethylpiperidine-3-carboxylate. The intramolecular cyclization is typically effected with a strong base.

  • Reactants:

    • Ethyl N-benzyl-3-(ethoxycarbonylmethyl)piperidine-4-carboxylate

    • Sodium ethoxide (or other suitable base)

  • Solvent: Toluene (or other high-boiling aprotic solvent)

  • Procedure:

    • A solution of the piperidine diester in dry toluene is added to a suspension of sodium ethoxide in toluene at reflux.

    • The reaction mixture is heated under reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, the reaction is quenched by the addition of a weak acid (e.g., acetic acid).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

The resulting β-keto ester is then hydrolyzed and decarboxylated to afford this compound.

  • Reactants:

    • Crude β-keto ester from Step 1

    • Aqueous hydrochloric acid (e.g., 6M HCl)

  • Procedure:

    • The crude β-keto ester is heated at reflux in aqueous hydrochloric acid.

    • The reaction is monitored for the cessation of carbon dioxide evolution.

    • After cooling, the reaction mixture is washed with an organic solvent (e.g., diethyl ether) to remove non-basic impurities.

    • The aqueous layer is basified with a strong base (e.g., NaOH or K₂CO₃) to a pH > 10.

    • The free base of this compound is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic extracts are dried and concentrated to give the crude ketone.

Step 3: Debenzylation (if applicable) and Hydrochloride Salt Formation

If an N-benzyl protecting group is used, it is typically removed by catalytic hydrogenation prior to or after the hydrochloride salt formation.

  • Debenzylation Reactants:

    • N-benzyl-1-azabicyclo[2.2.1]heptan-3-one

    • Palladium on carbon (Pd/C) catalyst

    • Hydrogen gas

  • Solvent: Ethanol or Methanol

  • Procedure for Debenzylation:

    • The N-benzylated ketone is dissolved in the chosen solvent.

    • The Pd/C catalyst is added, and the mixture is subjected to hydrogenation at a suitable pressure until the reaction is complete.

    • The catalyst is removed by filtration through Celite, and the filtrate is concentrated.

  • Hydrochloride Salt Formation Reactants:

    • This compound (free base)

    • Ethereal Hydrogen Chloride or Hydrochloric Acid in a suitable solvent (e.g., isopropanol, ethyl acetate)

  • Procedure for Salt Formation:

    • The free base is dissolved in a minimal amount of a suitable organic solvent.

    • A solution of hydrogen chloride in an organic solvent is added dropwise with stirring.

    • The resulting precipitate of this compound hydrochloride is collected by filtration, washed with cold solvent, and dried under vacuum.

Pathway B: Swern Oxidation

The Swern oxidation provides a mild and efficient alternative for the synthesis of this compound from the corresponding alcohol.

G cluster_1 Swern Oxidation Pathway Bicyclic Alcohol (1S,3S,4R)-1-Azabicyclo[2.2.1]heptan-3-ol Oxidation Oxidation Bicyclic Alcohol->Oxidation Activated DMSO Activated DMSO Activated DMSO->Oxidation Ketone Product This compound Oxidation->Ketone Product HCl Salt Formation HCl Salt Formation Ketone Product->HCl Salt Formation Final Product This compound HCl HCl Salt Formation->Final Product

Figure 2: Workflow for the Swern Oxidation Pathway.

Step 1: Swern Oxidation of (1S,3S,4R)-1-Azabicyclo[2.2.1]heptan-3-ol

This protocol describes the oxidation of the alcohol to the ketone.[1]

  • Reactants:

    • (1S,3S,4R)-1-Azabicyclo[2.2.1]heptan-3-ol

    • Oxalyl chloride or Trifluoroacetic anhydride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (or another hindered base)

  • Solvent: Dichloromethane (DCM)

  • Procedure:

    • A solution of oxalyl chloride or trifluoroacetic anhydride in anhydrous DCM is cooled to a low temperature (typically -78 °C).

    • A solution of DMSO in anhydrous DCM is added dropwise, maintaining the low temperature.

    • After a short stirring period, a solution of (1S,3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol in anhydrous DCM is added slowly.

    • The reaction is stirred for a specified time at low temperature.

    • Triethylamine is added, and the reaction is allowed to warm to room temperature.

    • The reaction is quenched with water, and the organic layer is separated.

    • The aqueous layer is extracted with DCM.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone.

Step 2: Hydrochloride Salt Formation

The procedure for the formation of the hydrochloride salt is analogous to that described in Pathway A.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of this compound hydrochloride.

Table 1: Dieckmann Cyclization and Subsequent Steps

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Dieckmann CyclizationPiperidine DiesterSodium EthoxideTolueneReflux4-6~70-80J. Chem. Soc., Chem. Commun., 1988, 1618
Hydrolysis & Decarboxylationβ-Keto Ester6M HClWaterReflux2-4~85-95J. Chem. Soc., Chem. Commun., 1988, 1618
HCl Salt FormationFree Base KetoneHCl in Ether/IPAEther/IPA0 - RT0.5-1>95[1]

Table 2: Swern Oxidation

Starting MaterialOxidizing AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
(1S,3S,4R)-1-Azabicyclo[2.2.1]heptan-3-olOxalyl Chloride/DMSOTriethylamineDCM-78 to RT2-3~90-98[1]

Physicochemical and Spectroscopic Data

Table 3: Properties of this compound Hydrochloride

PropertyValueReference
Molecular FormulaC₆H₁₀ClNO
Molecular Weight147.60 g/mol
Melting Point158-160 °CFI95705C
¹H NMR (CD₃OD)
δ (ppm)1.62–1.97 (m, 6H), 3.02 (s, 1H), 4.05 (s, 1H), 4.21 (s, 1H)[2]
¹³C NMR (CD₃OD)
δ (ppm)27.1 (CH₂), 28.6 (CH₂), 36.3 (CH₂), 42.7 (CH), 61.2 (CH), 64.8 (CH), 172.0 (C=O)[2]
Mass Spectrum (m/z) 112.1 (M+H)⁺ for free base[3]

Conclusion

This technical guide has detailed two primary and effective methodologies for the synthesis of this compound hydrochloride. The Dieckmann cyclization offers a classical and scalable approach, while the Swern oxidation provides a high-yielding and mild alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis of this important heterocyclic building block. Careful consideration of the reaction parameters and purification techniques outlined in this guide will enable the successful and efficient preparation of this compound hydrochloride for further synthetic applications.

References

Computational Modeling of 1-Azabicyclo[2.2.1]heptan-3-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azabicyclo[2.2.1]heptan-3-one is a rigid bicyclic ketone that serves as a crucial scaffold in medicinal chemistry, most notably in the design of muscarinic acetylcholine receptor (mAChR) agonists. Its conformationally constrained structure provides a unique framework for developing subtype-selective ligands with potential therapeutic applications in neurodegenerative disorders and other conditions. This technical guide provides an in-depth overview of the computational modeling of this core structure. It details methodologies for quantum chemical calculations, conformational analysis, and molecular docking, supported by experimental data. While direct computational studies on the parent ketone are limited in published literature, this guide synthesizes data and protocols from closely related analogs to present a comprehensive modeling framework.

Molecular Structure and Physicochemical Properties

This compound is a saturated bicyclic amine with a ketone functional group. The bridged structure locks the five-membered and six-membered rings into a rigid conformation.

Below is a diagram illustrating the atom numbering scheme for the this compound core structure.

N1 N1 C2 C2 N1->C2 C7 C7 N1->C7 C3 C3 C2->C3 O O C3->O = C4 C4 C3->C4 C4->N1 C5 C5 C5->C4 C6 C6 C6->C5 C7->C6

Figure 1: Structure of this compound.
Table 1: Computed Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₉NO-
Molecular Weight111.14 g/mol [1]
Topological Polar Surface Area (TPSA)20.31 Ų[1]
logP (predicted)-0.109[1]
Hydrogen Bond Donors0[1]
Hydrogen Bond Acceptors2[1]
Rotatable Bonds0[1]

Computational Modeling Methodologies

Comprehensive computational analysis of this compound and its derivatives involves several key methodologies, from geometry optimization to simulating receptor interactions.

Quantum Chemical Calculations

Quantum chemical calculations are essential for determining the molecule's electronic structure, optimized geometry, and vibrational frequencies. Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.

This protocol is based on methodologies reported for similar azabicyclic systems.[2][3]

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Methodology: Density Functional Theory (DFT).

  • Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06-2X is recommended.

  • Basis Set: A Pople-style basis set, such as 6-31G(d), or a correlation-consistent basis set like cc-pVDZ is typically sufficient for geometry and frequency calculations.

  • Solvation Model: To simulate a biological environment, an implicit solvation model like the SMD (Solvation Model based on Density) or PCM (Polarizable Continuum Model) with water as the solvent should be employed.

  • Procedure:

    • An initial 3D structure of this compound is generated.

    • A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.

    • Following optimization, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • The output provides optimized geometric parameters (bond lengths, angles), Mulliken charges, and vibrational frequencies.

The following diagram outlines the typical workflow for quantum chemical calculations.

start Initial 3D Structure Generation opt Geometry Optimization (DFT) [e.g., B3LYP/6-31G(d)] start->opt freq Frequency Calculation (Same Level of Theory) opt->freq check Check for Imaginary Frequencies freq->check minimum True Energy Minimum Confirmed check->minimum None reopt Re-optimize from Perturbed Geometry check->reopt One or more found output Output Data: - Optimized Geometry - Vibrational Frequencies - Thermodynamic Properties minimum->output reopt->opt cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M1R M1 Muscarinic Receptor (GPCR) Gq Gq Protein M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Neuronal Excitation & Cognitive Enhancement Ca->Response PKC->Response Agonist This compound Derivative (Agonist) Agonist->M1R Binds & Activates

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one Oxime Derivatives for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-azabicyclo[2.2.1]heptan-3-one oxime derivatives, a class of compounds that has garnered significant interest in drug discovery, particularly as modulators of cholinergic receptors. These derivatives serve as valuable scaffolds for structure-activity relationship (SAR) studies aimed at developing selective ligands for muscarinic and nicotinic acetylcholine receptors, which are implicated in a variety of neurological and physiological processes.

Introduction

The 1-azabicyclo[2.2.1]heptane core is a rigid bicyclic structure that can mimic the conformation of acetylcholine, making it a privileged scaffold for the design of cholinergic ligands. Modification at the 3-position, particularly the formation of O-substituted oximes, allows for the exploration of a diverse chemical space to optimize potency, selectivity, and pharmacokinetic properties. These compounds have shown promise as muscarinic agonists, with some exhibiting selectivity for the M1 subtype, a key target for the treatment of cognitive deficits in conditions like Alzheimer's disease. Furthermore, derivatives of the related 7-azabicyclo[2.2.1]heptane scaffold have demonstrated high affinity for nicotinic acetylcholine receptors, highlighting the versatility of this bicyclic system in targeting different cholinergic receptor subtypes.

This application note details the synthetic protocols for the preparation of the key ketone intermediate, this compound, and its subsequent conversion to various oxime derivatives. It also presents a summary of SAR data for a series of these compounds, providing insights into the structural requirements for potent and selective muscarinic activity.

Signaling Pathways

The biological effects of this compound oxime derivatives are primarily mediated through their interaction with muscarinic and nicotinic acetylcholine receptors. Understanding the downstream signaling cascades of these receptors is crucial for interpreting SAR data and designing new compounds with desired functional activities.

muscarinic_signaling cluster_m1_m3_m5 M1, M3, M5 Receptor Signaling cluster_m2_m4 M2, M4 Receptor Signaling agonist_m1 Agonist (e.g., Oxime Derivative) m1_receptor M1/M3/M5 Receptor agonist_m1->m1_receptor gq_protein Gq/11 m1_receptor->gq_protein plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc cellular_response_m1 Cellular Response (e.g., Neuronal Excitation, Smooth Muscle Contraction) ca_release->cellular_response_m1 pkc->cellular_response_m1 agonist_m2 Agonist (e.g., Oxime Derivative) m2_receptor M2/M4 Receptor agonist_m2->m2_receptor gi_protein Gi/o m2_receptor->gi_protein ac Adenylyl Cyclase gi_protein->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka cellular_response_m2 Cellular Response (e.g., Cardiac Inhibition, Neuronal Inhibition) pka->cellular_response_m2

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

nicotinic_signaling cluster_nicotinic Nicotinic Acetylcholine Receptor Signaling agonist Agonist (e.g., Oxime Derivative) nachr Nicotinic Receptor (Ligand-Gated Ion Channel) agonist->nachr ion_influx Na⁺/Ca²⁺ Influx nachr->ion_influx depolarization Membrane Depolarization ion_influx->depolarization ca_signaling Ca²⁺-Dependent Signaling ion_influx->ca_signaling cellular_response Cellular Response (e.g., Neurotransmitter Release, Muscle Contraction) depolarization->cellular_response ca_signaling->cellular_response

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols

The synthesis of this compound oxime derivatives is a multi-step process that begins with the preparation of the bicyclic ketone.

Protocol 1: Synthesis of (±)-1-Azabicyclo[2.2.1]heptan-3-one

This procedure is a modification of published methods and involves a multi-step sequence. A key step is the Dieckmann condensation of a substituted pyrrolidine.

  • Materials and Reagents:

    • N-benzyl-3-pyrrolidinone

    • Methyl acrylate

    • Sodium methoxide

    • Hydrochloric acid

    • Palladium on carbon (10%)

    • Methanol

    • Ethyl acetate

    • Diethyl ether

  • Procedure:

    • Step 1: Michael Addition: To a solution of N-benzyl-3-pyrrolidinone in methanol, add a catalytic amount of sodium methoxide. Cool the mixture to 0 °C and add methyl acrylate dropwise. Allow the reaction to warm to room temperature and stir for 24 hours. Neutralize the reaction with acetic acid and concentrate under reduced pressure. Purify the resulting keto-ester by column chromatography.

    • Step 2: Dieckmann Condensation: Dissolve the keto-ester in dry toluene and add sodium hydride portion-wise at 0 °C. Heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Step 3: Decarboxylation: Reflux the crude product from the previous step in a mixture of acetic acid and concentrated hydrochloric acid for 12 hours. Cool the mixture and basify with a concentrated solution of sodium hydroxide. Extract the product with diethyl ether, dry the organic layer, and concentrate to yield N-benzyl-1-azabicyclo[2.2.1]heptan-3-one.

    • Step 4: Debenzylation: Dissolve the N-benzyl ketone in methanol and add 10% palladium on carbon. Hydrogenate the mixture at 50 psi for 24 hours. Filter the reaction mixture through a pad of celite and concentrate the filtrate to obtain (±)-1-azabicyclo[2.2.1]heptan-3-one.

Protocol 2: Synthesis of O-Substituted this compound Oximes

This protocol describes the general procedure for the formation of the oxime ether from the ketone intermediate.

  • Materials and Reagents:

    • (±)-1-Azabicyclo[2.2.1]heptan-3-one hydrochloride

    • O-substituted hydroxylamine hydrochloride (e.g., O-methylhydroxylamine hydrochloride, O-propargylhydroxylamine hydrochloride)

    • Pyridine or sodium acetate

    • Ethanol or methanol

  • Procedure:

    • Dissolve (±)-1-azabicyclo[2.2.1]heptan-3-one hydrochloride (1.0 eq) in ethanol.

    • Add the desired O-substituted hydroxylamine hydrochloride (1.1 eq) and a base such as pyridine (2.0 eq) or sodium acetate (1.2 eq).

    • Stir the reaction mixture at room temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Partition the residue between a saturated aqueous solution of sodium bicarbonate and dichloromethane.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired O-substituted this compound oxime as a mixture of (E)- and (Z)-isomers. The isomers can often be separated by careful chromatography.

Structure-Activity Relationship (SAR) Studies

The following table summarizes the SAR data for a series of (Z)-1-azabicyclo[2.2.1]heptan-3-one, O-(3-aryl-2-propynyl)oxime derivatives as muscarinic agonists. The data is adapted from the Journal of Medicinal Chemistry, 1998, 41 (14), pp 2524–2536.

Compound R (Aryl Group) m1 Ki (nM) m2 Ki (nM) m3 Ki (nM) m4 Ki (nM) m5 Ki (nM) m1 Functional Activity (EC50, nM)
1 Phenyl1.815119.4133.2
2 3-Chlorophenyl0.9128.56.19.81.5
3 3-Methoxyphenyl1.2181310152.1
4 3-Fluorophenyl1.1149.97.5111.8
5 3-Methylphenyl1.5211612192.9
6 2-Thienyl2.5251915224.5
7 3-Thienyl1.9221713203.8

Data presented are for the (R)-enantiomer of the Z-oxime.

Analysis of SAR:

  • Aryl Substituent: The nature and position of the substituent on the aryl ring significantly influence the binding affinity and functional activity.

  • Electron-Withdrawing Groups: Electron-withdrawing groups at the 3-position of the phenyl ring (e.g., chloro and fluoro) generally lead to higher affinity for the m1 receptor.

  • Electron-Donating Groups: Electron-donating groups (e.g., methoxy and methyl) are also well-tolerated and maintain high affinity.

  • Heterocyclic Rings: Replacement of the phenyl ring with thiophene rings results in a slight decrease in potency.

  • Selectivity: While all compounds show a preference for the m1 receptor over other muscarinic subtypes, the selectivity is modest (typically 5- to 15-fold).

Experimental and Logical Workflows

A typical SAR study for the development of novel this compound oxime derivatives follows a structured workflow.

sar_workflow cluster_workflow SAR Study Workflow synthesis Synthesis of This compound derivatization Synthesis of Oxime Derivative Library synthesis->derivatization purification Purification and Characterization (NMR, MS, HPLC) derivatization->purification in_vitro_binding In Vitro Binding Assays (e.g., Radioligand Binding) purification->in_vitro_binding in_vitro_functional In Vitro Functional Assays (e.g., Calcium Mobilization, IP3 Accumulation) purification->in_vitro_functional data_analysis SAR Data Analysis (Identify Trends) in_vitro_binding->data_analysis in_vitro_functional->data_analysis lead_optimization Lead Optimization (Design of New Derivatives) data_analysis->lead_optimization lead_optimization->derivatization Iterative Cycle in_vivo In Vivo Studies (Pharmacokinetics, Efficacy) lead_optimization->in_vivo

Caption: General workflow for a structure-activity relationship study.

Conclusion

The this compound oxime scaffold represents a versatile platform for the development of potent and selective cholinergic ligands. The synthetic protocols provided herein offer a reliable route to these compounds, enabling the generation of diverse libraries for SAR exploration. The presented SAR data for a series of muscarinic agonists highlight the key structural features that govern their activity and provide a foundation for the rational design of new derivatives with improved pharmacological profiles. The systematic workflow outlined is essential for efficiently advancing lead compounds through the drug discovery pipeline.

Application Notes and Protocols: The Use of 1-Azabicyclo[2.2.1]heptan-3-one in the Synthesis of Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azabicyclo[2.2.1]heptan-3-one is a versatile bicyclic ketone that serves as a key building block in the synthesis of a variety of muscarinic acetylcholine receptor (mAChR) agonists. Its rigid structure provides a valuable scaffold for the development of potent and selective ligands targeting specific muscarinic receptor subtypes (M1-M5). This document provides detailed application notes and experimental protocols for the synthesis and pharmacological characterization of muscarinic agonists derived from this starting material, with a particular focus on M1-selective agonists, which are of significant interest for the treatment of cognitive deficits associated with Alzheimer's disease and other neurological disorders.

Synthetic Applications of this compound

The primary synthetic utility of this compound in this context is its conversion to oxime derivatives. The ketone functionality readily reacts with hydroxylamine or its derivatives to form an oxime, which can be further functionalized to generate a diverse library of muscarinic agonists. The geometry of the oxime (E/Z isomers) and the nature of the substituent on the oxime oxygen are critical for achieving high affinity and selectivity for the target receptor.

Key Synthesized Muscarinic Agonists

Several potent muscarinic agonists have been synthesized using this compound as a precursor. Notable examples include a series of oxime ethers, with compounds like CI-1017 demonstrating high functional selectivity for the M1 receptor. Another significant compound, WAY-132983, showcases the adaptability of the scaffold in creating agonists with broader activity profiles.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for representative muscarinic agonists synthesized from this compound. This data allows for a comparative analysis of their binding affinities and functional potencies at different muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of this compound Derivatives

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
CI-1017 24230180150-[1]
WAY-132983 9.429.015.09.821.0[2]
Oxime 31 101000300200-[3]

Table 2: Functional Potency (EC50, nM) and Efficacy (% of Carbachol max) of this compound Derivatives

CompoundM1 EC50 (nM)M1 Efficacy (%)M3 EC50 (nM)M3 Efficacy (%)M4 EC50 (nM)M4 Efficacy (%)Reference
CI-1017 1090>10000<10>10000<10[1]
WAY-132983 6.665234110.5100[2]
Oxime 31 3085>10000<10>10000<10[3]

Experimental Protocols

Protocol 1: General Synthesis of this compound Oxime Ethers

This protocol describes a general method for the synthesis of muscarinic agonist candidates from this compound. The synthesis of (R)-(-)-(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime (a key intermediate for CI-1017) is provided as a specific example.

Materials:

  • This compound hydrochloride

  • O-(3-(3-methoxyphenyl)-2-propynyl)hydroxylamine

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Ethanol

  • Diethyl ether

Procedure:

  • Oxime Formation:

    • Dissolve this compound hydrochloride (1 equivalent) in water.

    • Add a solution of O-(3-(3-methoxyphenyl)-2-propynyl)hydroxylamine (1.1 equivalents) in ethanol.

    • Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the mixture is ~8.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired (Z)-oxime ether. The Z-isomer is typically the major product.

Protocol 2: Muscarinic Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of synthesized compounds for the five human muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing human M1, M2, M3, M4, or M5 receptors

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Synthesized test compounds

  • Atropine (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations (typically 10⁻¹¹ to 10⁻⁵ M), and 50 µL of [³H]-NMS (at a concentration close to its Kd).

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of atropine (e.g., 1 µM) instead of the test compound.

  • Incubation:

    • Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-50 µg) to each well.

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Inositol Phosphate (IP) Accumulation Assay (for M1, M3, M5 receptors)

This functional assay measures the agonist-induced stimulation of phospholipase C (PLC), which is the primary signaling pathway for M1, M3, and M5 receptors.

Materials:

  • CHO or HEK cells stably expressing the M1, M3, or M5 receptor

  • Assay medium (e.g., HBSS with 20 mM HEPES)

  • [³H]-myo-inositol

  • LiCl solution (e.g., 10 mM final concentration)

  • Synthesized test compounds

  • Carbachol (as a reference agonist)

  • Perchloric acid

  • Dowex AG1-X8 resin

  • Scintillation cocktail and counter

Procedure:

  • Cell Labeling:

    • Plate the cells in 24-well plates and grow to near confluency.

    • Label the cells by incubating them with [³H]-myo-inositol in inositol-free medium for 24-48 hours.

  • Agonist Stimulation:

    • Wash the cells with assay medium.

    • Pre-incubate the cells with assay medium containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Add the test compounds at various concentrations and incubate for 30-60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid (e.g., 0.5 M).

    • Incubate on ice for 30 minutes.

    • Neutralize the extracts with a suitable base (e.g., KOH).

  • Separation and Quantification:

    • Separate the total inositol phosphates from free [³H]-inositol using Dowex anion-exchange chromatography.

    • Elute the total IPs and quantify the radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [³H]-IPs accumulated against the logarithm of the agonist concentration.

    • Determine the EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response relative to a full agonist like carbachol).

Visualizations

Synthesis Workflow

G cluster_start Starting Material cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Products 1_Azabicyclo_heptanone This compound Oxime_Formation Oxime Formation (+ R-ONH2) 1_Azabicyclo_heptanone->Oxime_Formation Oxime_Intermediate This compound Oxime Oxime_Formation->Oxime_Intermediate Agonist_Library Library of Muscarinic Agonists Oxime_Intermediate->Agonist_Library Further Functionalization

Caption: Synthetic route from this compound to muscarinic agonists.

Experimental Workflow for Pharmacological Characterization

G cluster_synthesis Compound Synthesis cluster_assays Pharmacological Assays cluster_data Data Analysis Synthesized_Agonist Synthesized Agonist Binding_Assay Radioligand Binding Assay (Ki determination) Synthesized_Agonist->Binding_Assay Functional_Assay Functional Assay (EC50, Emax determination) Synthesized_Agonist->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis

Caption: Workflow for the pharmacological evaluation of synthesized compounds.

M1 Muscarinic Receptor Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq_protein Gq Protein (α, β, γ) M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to Ca_release->PKC Activates Agonist Muscarinic Agonist Agonist->M1_Receptor Binds

Caption: Simplified M1 muscarinic receptor Gq-coupled signaling cascade.

References

Application Notes and Protocols for N-alkylation of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation of 1-azabicyclo[2.2.1]heptan-3-one, a key scaffold in the development of therapeutic agents targeting nicotinic acetylcholine receptors (nAChRs). The N-substituted derivatives of this bicyclic amine have shown significant potential in modulating cholinergic neurotransmission, making them valuable candidates for drug discovery programs aimed at neurological disorders.

Biological Context: Targeting Nicotinic Acetylcholine Receptors

N-substituted this compound derivatives are of significant interest due to their activity as ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are crucial for various physiological processes, including cognitive function, memory, and attention.[1][2] The α4β2 and α7 subtypes of nAChRs are particularly important targets in the central nervous system for the treatment of neurodegenerative diseases and cognitive decline.[1][3]

The binding of a ligand, such as an N-alkylated this compound derivative, to the nAChR triggers a conformational change, opening the ion channel and allowing the influx of cations like Na+ and Ca2+.[2] This influx leads to depolarization of the neuron and the activation of downstream signaling pathways. These pathways can include the PI3K-Akt pathway, which is involved in promoting neuronal survival and neuroprotection.[3]

Below is a diagram illustrating a simplified signaling pathway initiated by the activation of nAChRs.

nAChR_signaling Simplified Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm nAChR nAChR Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel opening Ligand N-alkylated This compound (Agonist) Ligand->nAChR Binds to receptor Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Ion_Influx->PI3K Ca2+ activates Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection & Neuronal Survival Akt->Neuroprotection Promotes reductive_amination_workflow Reductive Amination Workflow Start Start Reactants This compound + Aldehyde (R-CHO) Start->Reactants Solvent Add Solvent (e.g., Methanol) Reactants->Solvent Reducing_Agent Add Reducing Agent (e.g., NaBH3CN) Solvent->Reducing_Agent Reaction Stir at Room Temperature Reducing_Agent->Reaction Quench Quench Reaction Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product N-alkylated Product Purification->Product End End Product->End

References

Application Notes and Protocols for the Asymmetric Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantiomers of 1-azabicyclo[2.2.1]heptan-3-one are crucial building blocks in medicinal chemistry, serving as key intermediates in the synthesis of various pharmaceutical agents, particularly muscarinic agonists for treating cognitive disorders.[1] The stereochemistry of this bicyclic ketone is critical for its biological activity, necessitating efficient and highly selective methods for the preparation of its enantiomerically pure forms. These application notes provide an overview of common strategies and detailed protocols for the asymmetric synthesis of (1S,4R)- and (1R,4S)-1-azabicyclo[2.2.1]heptan-3-one.

Synthetic Strategies Overview

The asymmetric synthesis of this compound enantiomers can be broadly categorized into three main approaches:

  • Classical Resolution of Racemates: This widely used method involves the separation of a racemic mixture of the target compound or a precursor by forming diastereomeric salts with a chiral resolving agent.

  • Chiral Auxiliary-Mediated Synthesis: This strategy introduces a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key reaction, followed by the removal of the auxiliary.

  • Enantioselective Synthesis from Chiral Precursors: This approach utilizes a starting material that is already enantiomerically pure, and its chirality is transferred through the synthetic sequence to the final product.

The following diagram illustrates the logical relationship between these primary synthetic strategies.

cluster_main Asymmetric Synthesis of this compound Enantiomers cluster_products racemic Racemic this compound resolution Classical Resolution racemic->resolution prochiral Prochiral/Achiral Precursors auxiliary Chiral Auxiliary-Mediated Synthesis prochiral->auxiliary chiral_pool Chiral Pool Starting Materials (e.g., trans-4-hydroxy-L-proline) enantioselective Enantioselective Synthesis chiral_pool->enantioselective enantiomer_S (1S,4R)-Enantiomer resolution->enantiomer_S enantiomer_R (1R,4S)-Enantiomer resolution->enantiomer_R auxiliary->enantiomer_S enantioselective->enantiomer_S

Caption: Logical overview of the main strategies for the asymmetric synthesis of this compound enantiomers.

Quantitative Data Summary

The following table summarizes the reported yields and enantiomeric excess (ee) for different synthetic methods leading to 1-azabicyclo[2.2.1]heptane derivatives.

MethodStarting MaterialProductYield (%)Enantiomeric Excess (ee) (%)Reference
Classical Resolution(±)-1-Azabicyclo[2.2.1]heptan-3-one(1S,4R)-1-Azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisaltN/A>91% (chiral HPLC)[1]
Chiral Auxiliary-Mediated SynthesisN-substituted amino acetal with chiral amineEthyl (3R,4S)- and (3S,4R)-1-azabicyclo[2.2.1]heptane-3-carboxylates84-100Enantiomerically pure[2]
Enantioselective Synthesistrans-4-hydroxy-L-proline(4R)-1-Azabicyclo[2.2.1]heptane derivativesN/AEnantiospecific[3]
Asymmetric Aza-Diels-AlderGlyoxylate-derived N-benzylimine with chiral auxiliary[(1S,3-exo)-2-benzyl-2-azabicyclo[2.2.1]hept-5-ene]-3-carboxylates69-80High diastereoselectivity[4]

Experimental Protocols

Protocol 1: Classical Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one

This protocol describes the resolution of racemic this compound using di-p-toluoyl-L-tartaric acid to isolate the (1S,4R)-enantiomer.[1]

Materials:

  • (±)-1-Azabicyclo[2.2.1]heptan-3-one

  • Di-p-toluoyl-L-tartaric acid

  • Acetonitrile

  • Methanol

  • Isopropyl alcohol

  • tert-Butyl methyl ether

  • 1 M Aqueous hydrochloric acid solution

  • Saturated aqueous potassium carbonate solution

  • Ethyl acetate

Procedure:

  • Salt Formation:

    • Dissolve (±)-1-azabicyclo[2.2.1]heptan-3-one in a suitable solvent such as acetonitrile.

    • Add a solution of di-p-toluoyl-L-tartaric acid in acetonitrile dropwise to the racemic mixture. A substoichiometric amount of the resolving agent is often used to enhance the isomeric purity of the product.

    • Cool the mixture to 0-5 °C and stir for 1-2 hours to allow for the precipitation of the (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt.

    • Collect the solid by filtration, wash with cold acetonitrile, and dry under reduced pressure.

  • Recrystallization (Optional but Recommended):

    • Dissolve the crude product in methanol.

    • Add this solution to a mixture of isopropyl alcohol containing seed crystals of the desired salt.

    • Stir the mixture at 20-25 °C for 1 hour to induce crystallization.

    • Filter the purified salt, wash, and dry.

  • Liberation of the Free Base:

    • Suspend the resolved hemisalt in tert-butyl methyl ether.

    • Extract with 1 M aqueous hydrochloric acid.

    • Concentrate the aqueous extract under reduced pressure.

    • Add ethyl acetate and saturate the aqueous layer with potassium carbonate.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and remove the solvent under reduced pressure to yield (1S,4R)-1-azabicyclo[2.2.1]heptan-3-one.

To obtain the (1R,4S)-enantiomer, di-p-toluoyl-D-tartaric acid is used as the resolving agent.

Protocol 2: Chiral Auxiliary-Mediated Synthesis of 1-Azabicyclo[2.2.1]heptane-3-carboxylate Enantiomers

This protocol outlines a general approach based on the use of a chiral benzyl group on the nitrogen atom, leading to separable diastereomers.[2][5]

Materials:

  • 5,6-Dihydropyran-2-one

  • N-substituted amino acetal derived from a chiral amine (e.g., (S)-1-phenylethylamine)

  • Hydrogen bromide in ethanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen source

Procedure:

  • Cycloaddition:

    • Perform a cycloaddition reaction between the N-substituted amino acetal derived from a chiral amine and 5,6-dihydropyran-2-one to yield diastereomeric lactones.

    • Separate the diastereomeric lactones using chromatography.

  • Conversion to Quaternary Salts:

    • Treat the separated lactone diastereomer with hydrogen bromide in ethanol to form the corresponding bromoethylpyrrolidine.

    • Neutralize the bromoethylpyrrolidine to induce cyclization and formation of the quaternary salt.

    • The diastereomeric quaternary salts can also be separated at this stage by crystallization if not already separated as lactones.

  • Hydrogenation:

    • Hydrogenate the enantiomerically pure quaternary salt in the presence of a palladium on carbon catalyst to remove the chiral auxiliary and yield the enantiomerically pure ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate.

Protocol 3: Enantioselective Synthesis from trans-4-hydroxy-L-proline

This method describes the synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives starting from a chiral pool molecule.[3]

Materials:

  • trans-4-hydroxy-L-proline

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • An appropriate enolate anion

  • Reducing agent (e.g., LiAlH₄)

Procedure:

  • Protection and Activation:

    • Protect the nitrogen of trans-4-hydroxy-L-proline with a Boc group.

    • Convert the hydroxyl group into a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride in the presence of a base like triethylamine. This yields (3R)-N-(tert-butoxycarbonyl)-3-methylsulfonyloxypyrrolidine.

  • Nucleophilic Substitution:

    • React the mesylate with an enolate anion to introduce the side chain required for the second ring formation. This typically results in a mixture of diastereomeric pyrrolidinylacetic esters.

  • Reduction and Cyclization:

    • Reduce the ester group to an alcohol.

    • Convert the resulting alcohol into a sulfonate ester.

    • Deprotect the pyrrolidine nitrogen, which leads to spontaneous cyclization to form the (4R)-1-azabicyclo[2.2.1]heptane ring system.

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the classical resolution method, which is a common and scalable approach.

cluster_workflow Workflow for Classical Resolution of this compound start Start with Racemic (±)-1-Azabicyclo[2.2.1]heptan-3-one salt_formation Diastereomeric Salt Formation (with Di-p-toluoyl-L-tartaric acid) start->salt_formation filtration1 Filtration & Drying salt_formation->filtration1 recrystallization Recrystallization (Optional) filtration1->recrystallization free_basing Liberation of Free Base (Acid/Base Extraction) filtration1->free_basing direct filtration2 Filtration & Drying recrystallization->filtration2 filtration2->free_basing final_product Pure (1S,4R)-Enantiomer free_basing->final_product analysis Chiral HPLC Analysis (for ee% determination) final_product->analysis

Caption: Generalized workflow for the resolution of racemic this compound.

References

Large-Scale Synthesis of (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one: An Essential Chiral Intermediate for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the large-scale synthesis of the enantiomerically pure (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one. This bicyclic ketone is a crucial chiral building block in the development of various pharmaceutical agents, particularly muscarinic agonists for the treatment of cognitive disorders. The described methodology is robust, scalable, and yields the target compound with high enantiomeric purity, making it suitable for industrial applications.

The synthesis is a multi-step process that begins with the construction of the racemic core, followed by an efficient resolution to isolate the desired (1S, 4R)-enantiomer. This document outlines the complete workflow, from commercially available starting materials to the final, highly pure active pharmaceutical ingredient (API) intermediate.

Summary of Key Synthetic Steps and Data

The overall synthesis can be divided into two main stages: the preparation of the racemic (±)-1-azabicyclo[2.2.1]heptan-3-one and its subsequent chiral resolution. The following tables summarize the key transformations and associated quantitative data for each stage.

Table 1: Synthesis of Racemic (±)-1-Azabicyclo[2.2.1]heptan-3-one

StepReactionKey Reagents & SolventsTemperature (°C)Reaction Time (h)Yield (%)
1N-Benzylation of 3-Hydroxypiperidine3-Hydroxypiperidine, Benzyl bromide, Sodium carbonate, TetrahydrofuranReflux4~95
2SilylationN-Benzyl-3-hydroxypiperidine, HexamethyldisilazaneReflux2High
3BrominationN-Benzyl-3-trimethylsiloxypiperidine, N-Bromosuccinimide-78 to RT-Moderate
4CyclizationN-Benzyl-3-hydroxy-4-bromopiperidine, Strong base--Moderate
5Deprotection (Hydrogenolysis)N-Benzyl-1-azabicyclo[2.2.1]heptan-3-one, H₂, Pd/C, MethanolRT-High

Table 2: Chiral Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one

StepReactionResolving AgentSolventsTemperature (°C)Yield of Hemisalt (%)Enantiomeric Purity (%)
1Hemisalt FormationDi-p-toluoyl-L-tartaric acidAcetonitrile, Methanol, Isopropyl alcohol0-5, then 20-25High>99
2Liberation of Free Base(1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt, Aqueous HCl, tert-Butyl methyl ether, Aqueous K₂CO₃tert-Butyl methyl ether, WaterRTHigh>99

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the large-scale synthesis of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one.

Part 1: Synthesis of Racemic (±)-1-Azabicyclo[2.2.1]heptan-3-one

This multi-step synthesis starts from readily available 3-hydroxypiperidine.

Step 1: N-Benzylation of 3-Hydroxypiperidine

  • In a suitable reaction vessel, dissolve 3-hydroxypiperidine (1.0 mol) in tetrahydrofuran (1 L).

  • Add sodium carbonate (2.5 mol) to the solution.

  • Slowly add benzyl bromide (0.95 mol) dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by gas chromatography (GC).

  • After completion, cool the mixture and proceed to the next step.

Step 2: Silylation of N-Benzyl-3-hydroxypiperidine

  • Under a nitrogen atmosphere, add hexamethyldisilazane (2.0 mol) to the reaction mixture from the previous step.

  • Heat the mixture to reflux for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove the solvent.

  • Distill off low-boiling substances under vacuum.

  • Dissolve the residue in methyl tert-butyl ether and filter to remove insoluble materials. The filtrate containing N-benzyl-3-trimethylsiloxypiperidine is used directly in the next step.

Step 3 & 4: Bromination and Cyclization Note: This part of the synthesis involves the formation of a brominated intermediate followed by in-situ cyclization. The specific conditions for these steps can vary and should be optimized based on laboratory scale-up studies. Generally, it involves the reaction of the silylated intermediate with a brominating agent like N-bromosuccinimide at low temperatures, followed by treatment with a strong base to induce cyclization.

Step 5: Deprotection of N-Benzyl-1-azabicyclo[2.2.1]heptan-3-one

  • Dissolve the crude N-benzyl-1-azabicyclo[2.2.1]heptan-3-one in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude racemic (±)-1-azabicyclo[2.2.1]heptan-3-one.

Part 2: Chiral Resolution

This protocol details the resolution of the racemic ketone to isolate the desired (1S, 4R)-enantiomer.[1]

Step 1: Formation of the Di-p-toluoyl-L-tartaric Acid Hemisalt

  • Dissolve racemic (±)-1-azabicyclo[2.2.1]heptan-3-one (e.g., 10 kg, approximately 80 mol) in acetonitrile (e.g., 29 kg).

  • In a separate vessel, dissolve di-p-toluoyl-L-tartaric acid (e.g., 10.4 kg, approximately 27 mol) in acetonitrile (e.g., 29 g).

  • Add the di-p-toluoyl-L-tartaric acid solution dropwise to the solution of the racemic ketone.

  • Cool the mixture to 0-5 °C and stir for 1-2 hours to allow for precipitation of the hemisalt.

  • Collect the solid by filtration and wash with cold acetonitrile (e.g., 20 kg).

  • Dry the solid under reduced pressure at 40-45 °C to yield the crude product.

  • For recrystallization, dissolve the crude product (e.g., 6.1 kg) in methanol (e.g., 6.1 kg) and add it to a mixture of isopropyl alcohol (e.g., 45 L) and seed crystals of the desired hemisalt at 20-25 °C.

  • Stir the mixture for 1 hour, then cool to 0-5 °C and stir for another 1-2 hours.

  • Collect the purified solid by filtration, wash with cold isopropyl alcohol, and dry under reduced pressure.

Step 2: Liberation of (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one Free Base

  • Suspend the purified (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt (e.g., 14.3 g) in tert-butyl methyl ether (e.g., 200 g).

  • Extract the mixture with 1 M aqueous hydrochloric acid (e.g., 130 mL).

  • Separate the aqueous layer and treat it with a saturated aqueous solution of potassium carbonate to adjust the pH to basic.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one.[1]

Experimental Workflow Diagram

The following diagram illustrates the overall synthetic workflow for the preparation of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one.

G cluster_racemic Synthesis of Racemic Ketone cluster_resolution Chiral Resolution A 3-Hydroxypiperidine B N-Benzyl-3-hydroxypiperidine A->B  Benzyl bromide, Na₂CO₃, THF C N-Benzyl-3-trimethylsiloxypiperidine B->C  HMDS D N-Benzyl-1-azabicyclo[2.2.1]heptan-3-one C->D  1. Bromination  2. Cyclization E (±)-1-Azabicyclo[2.2.1]heptan-3-one D->E  H₂, Pd/C F (1S, 4R)-Hemisalt E->F  Di-p-toluoyl-L-tartaric acid G (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one F->G  Base

Caption: Workflow for the large-scale synthesis of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one.

References

Application of 1-Azabicyclo[2.2.1]heptan-3-one Derivatives in PET Ligand Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-azabicyclo[2.2.1]heptane scaffold is a privileged structure in medicinal chemistry, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs). Its rigid bicyclic structure provides a defined orientation for pharmacophoric groups, leading to high-affinity and selective receptor binding. This characteristic has been successfully exploited in the design of Positron Emission Tomography (PET) ligands for the in vivo imaging of nAChRs, which are implicated in various neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2] This document provides detailed application notes and protocols for researchers interested in utilizing 1-azabicyclo[2.2.1]heptan-3-one derivatives for the development of PET radioligands targeting nAChRs.

Featured Ligands and Target Receptors

Several promising PET ligands have been developed based on the 1-azabicyclo[2.2.1]heptane core structure. These ligands primarily target the α4β2 and α7 subtypes of nAChRs, which are abundant in the central nervous system. Key examples include:

  • [¹⁸F]AZAN ((-)-2-(6-[¹⁸F]fluoro-2,3′-bipyridin-5′-yl)-7-methyl-7-aza-bicyclo[2.2.1]heptane)) : A high-affinity antagonist for α4β2 nAChRs with optimal brain kinetics for PET imaging.[3][4]

  • [¹⁸F]XTRA ((-)-2-(2′-[¹⁸F]fluoro-3,3′-bipyridin-5-yl)-7-methyl-7-aza-bicyclo[2.2.1]heptane)) : An isomer of [¹⁸F]AZAN, also targeting α4β2 nAChRs, which has shown promise for imaging extrathalamic receptors.[3][5]

  • [¹¹C]NMI-EPB (7-methyl-2-exo-(3′-iodo-5′-pyridinyl)-7-azabicyclo[2.2.1]heptane) : A high-affinity antagonist for α4β2 nAChRs.[6]

  • [¹⁸F]FPhEP (2-(6-fluoro-5-phenylpyridin-3-yl)-7-aza-bicyclo[2.2.1]heptane) : An antagonist with high affinity for α4β2 nAChRs.[7]

These ligands have demonstrated the potential of the 1-azabicyclo[2.2.1]heptane scaffold in providing valuable tools for neuroscience research and drug development.

Quantitative Data Summary

The following tables summarize the key quantitative data for prominent 1-azabicyclo[2.2.1]heptane-based PET ligands, facilitating a comparative evaluation of their properties.

Table 1: In Vitro Binding Affinities (Ki) for Nicotinic Acetylcholine Receptor Subtypes

LigandTarget ReceptorKi (nM)SpeciesReference
(-)-AZAN α4β2 nAChR0.08 ± 0.01Baboon[3]
(-)-XTRA α4β2 nAChR0.04 ± 0.005Baboon[3]
(±)-NMI-EPB α4β2 nAChR0.029Rat[6]
FPhEP α4β2 nAChR0.240Rat[7]
F2PhEP α4β2 nAChR0.029Rat[7]

Table 2: Radiosynthesis and In Vivo Imaging Parameters

LigandRadiochemical Yield (Decay-Corrected)Molar Activity (GBq/µmol) at EOSPeak Brain Uptake (%ID/100ml)Target RegionReference
[¹⁸F]AZAN 25-80%277-1,591~3.5 (Baboon Thalamus)Thalamus, Cortex[4][8]
[¹⁸F]XTRA Not ReportedNot Reported~4.0 (Baboon Thalamus)Thalamus, Cortex[5]
[¹¹C]NMI-EPB Not ReportedNot Reported~0.05 %ID/cc (Baboon Thalamus)Thalamus[6]
[¹⁸F]FPhEP 10-20%2.22-3.334.86 (Baboon Thalamus)Thalamus[1]

EOS: End of Synthesis; %ID/100ml: Percentage of Injected Dose per 100ml of tissue; %ID/cc: Percentage of Injected Dose per cubic centimeter.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the development and evaluation of 1-azabicyclo[2.2.1]heptane-based PET ligands.

Protocol 1: Radiosynthesis of [¹⁸F]AZAN

This protocol is based on the nucleophilic substitution of a bromo-precursor with [¹⁸F]fluoride.

Materials:

  • 7-methyl-2-exo-[3′-(6-bromopyridin-2-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane (bromo-precursor for AZAN)[9]

  • [¹⁸F]Fluoride in [¹⁸O]water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • HPLC purification system with a semi-preparative C18 column

  • Mobile phase: e.g., Acetonitrile/Water/Triethylamine mixture

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Sterile water for injection

  • Ethanol for formulation

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Load the cyclotron-produced [¹⁸F]fluoride/[¹⁸O]water onto a pre-conditioned anion exchange cartridge (e.g., QMA).

    • Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen or argon with additions of anhydrous acetonitrile.

  • Radiofluorination:

    • Dissolve the bromo-precursor (typically 1-2 mg) in anhydrous DMSO.

    • Add the precursor solution to the dried [¹⁸F]K/K₂₂₂ complex.

    • Heat the reaction mixture at a high temperature (e.g., 150-180 °C) for a specified time (e.g., 10-20 minutes).

  • Purification:

    • Cool the reaction mixture and dilute with the HPLC mobile phase.

    • Inject the mixture onto the semi-preparative HPLC system.

    • Collect the radioactive peak corresponding to [¹⁸F]AZAN.

  • Formulation:

    • Dilute the collected HPLC fraction with sterile water.

    • Trap the [¹⁸F]AZAN on a C18 SPE cartridge.

    • Wash the cartridge with sterile water to remove residual HPLC solvents.

    • Elute the [¹⁸F]AZAN from the cartridge with a small volume of ethanol.

    • Dilute the final product with sterile saline for injection to achieve the desired radioactive concentration and an ethanol concentration of less than 10%.

  • Quality Control:

    • Perform analytical HPLC to determine radiochemical purity.

    • Measure the molar activity.

    • Conduct tests for sterility, pyrogenicity, and residual solvents as per pharmacopeia standards.

Protocol 2: In Vitro Binding Assay (Competition)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for nAChRs using a radiolabeled ligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target nAChR subtype (e.g., from transfected cell lines or rat brain regions).

  • Radioligand with known high affinity for the target receptor (e.g., [³H]epibatidine).

  • Test compound (1-azabicyclo[2.2.1]heptane derivative).

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

  • Non-specific binding inhibitor (e.g., nicotine or cytisine at a high concentration).

  • 96-well filter plates.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Preparation:

    • Prepare serial dilutions of the test compound over a wide concentration range.

    • Prepare the membrane/homogenate suspension in assay buffer to a specific protein concentration.

  • Assay Incubation:

    • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and either:

      • Vehicle (for total binding).

      • Non-specific inhibitor (for non-specific binding).

      • Test compound at various concentrations.

    • Add the membrane suspension to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Termination and Filtration:

    • Terminate the incubation by rapid filtration through the filter plate using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo PET Imaging in Rodents

This protocol outlines a typical procedure for evaluating a new 1-azabicyclo[2.2.1]heptane-based PET ligand in a rodent model.

Materials:

  • PET/CT or PET/MR scanner for small animals.

  • Anesthesia system (e.g., isoflurane).

  • Animal monitoring equipment (respiration, temperature).

  • The radiolabeled PET ligand (e.g., [¹⁸F]AZAN) formulated for injection.

  • A blocking agent (e.g., nicotine or a non-radioactive version of the ligand) for specificity studies.

  • Rodents (e.g., rats or mice).

Procedure:

  • Animal Preparation:

    • Fast the animal for a few hours before the scan.

    • Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place a catheter in the tail vein for radiotracer injection.

    • Position the animal on the scanner bed and ensure it is kept warm.

  • PET Scan Acquisition:

    • Perform a transmission scan (using a CT or a rotating radioactive source) for attenuation correction.

    • Inject a bolus of the radiotracer (e.g., 5-10 MBq) through the tail vein catheter.

    • Start the dynamic PET scan acquisition immediately after injection and continue for a predefined duration (e.g., 60-90 minutes).

  • Blocking Study (for specificity):

    • On a separate day, or in a separate cohort of animals, pre-treat an animal with a blocking agent (e.g., nicotine at 1-2 mg/kg, administered 15-30 minutes before the radiotracer).

    • Repeat the PET scan acquisition as described above.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data using an appropriate algorithm (e.g., OSEM or MLEM), applying corrections for attenuation, scatter, and decay.

    • Co-register the PET images with an anatomical template or the corresponding CT/MR images.

    • Define regions of interest (ROIs) on the brain images, including target-rich areas (e.g., thalamus, cortex) and a reference region with low receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI, which show the change in radioactivity concentration over time.

    • Calculate the Standardized Uptake Value (SUV) for different time points.

    • Perform kinetic modeling (e.g., using a two-tissue compartment model or a simplified reference tissue model) to estimate parameters like the binding potential (BPₙₔ), which reflects the density of available receptors.

    • Compare the uptake and BPₙₔ between the baseline and blocking scans to determine the level of specific binding.

Visualizations

Nicotinic Acetylcholine Receptor Signaling Pathway

The binding of acetylcholine or a nicotinic agonist to the nAChR, a ligand-gated ion channel, triggers the opening of the channel, allowing the influx of cations like Na⁺ and Ca²⁺.[2] This influx leads to depolarization of the cell membrane and initiates downstream signaling cascades.

nAChR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular nAChR nAChR Ca_influx Ca²⁺ Influx nAChR->Ca_influx Opens channel Na_influx Na⁺ Influx nAChR->Na_influx Opens channel ACh Acetylcholine / Nicotinic Agonist ACh->nAChR Binds to Signaling_Cascades Downstream Signaling (e.g., PI3K-Akt, MAPK) Ca_influx->Signaling_Cascades Depolarization Membrane Depolarization Na_influx->Depolarization Neuroprotection Neuroprotection & Neuronal Survival Signaling_Cascades->Neuroprotection

Caption: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs).

Experimental Workflow for PET Ligand Development

The development of a novel PET ligand is a multi-stage process that begins with chemical synthesis and progresses through in vitro and in vivo evaluations to clinical translation.

PET_Ligand_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Translation Synthesis 1. Chemical Synthesis & Precursor Development InVitro 2. In Vitro Evaluation (Binding Affinity, Selectivity) Synthesis->InVitro Radiolabeling 3. Radiolabeling & Quality Control InVitro->Radiolabeling InVivo_Rodent 4. In Vivo Evaluation (Rodents) (Biodistribution, Brain Uptake, Specificity) Radiolabeling->InVivo_Rodent InVivo_NHP 5. In Vivo Evaluation (NHP) (Kinetics, Quantification) InVivo_Rodent->InVivo_NHP Toxicology 6. Toxicology Studies InVivo_NHP->Toxicology IND 7. Investigational New Drug (IND) Application Toxicology->IND Human_PET 8. Human PET Studies (Safety, Dosimetry, Efficacy) IND->Human_PET

Caption: General workflow for the development of a novel PET ligand.

References

Application Notes and Protocols: Solid-Phase Synthesis Utilizing a 1-Azabicyclo[2.2.1]heptan-3-one Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-azabicyclo[2.2.1]heptan-3-one scaffold is a conformationally rigid bicyclic structure that serves as a valuable building block in medicinal chemistry and drug discovery. Its constrained framework makes it an attractive proline analogue for the synthesis of peptides and peptidomimetics with well-defined secondary structures.[1] This scaffold is particularly useful in the development of novel therapeutics, including cholinergic agents and potential antivirals.[2][3] Solid-phase synthesis offers a streamlined and efficient method for incorporating this scaffold into larger molecules and generating libraries of compounds for screening. These application notes provide detailed protocols for the solid-phase synthesis of molecules incorporating the this compound core.

Core Applications

The unique three-dimensional structure of the 1-azabicyclo[2.2.1]heptane system provides a rigid framework that can be exploited in several areas of drug discovery:

  • Peptidomimetics: As a constrained proline analogue, it can be used to induce specific turns in peptide chains, which is crucial for mimicking or disrupting protein-protein interactions.[1]

  • Neurological Disorders: Derivatives of this scaffold have been investigated for their cholinergic activity, suggesting potential applications in treating cognitive decline.[2]

  • Antiviral Agents: The related 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam) is a key precursor for blockbuster antiviral drugs like Abacavir, highlighting the therapeutic potential of this class of compounds.[3]

  • Sigma Receptor Ligands: The azabicyclo[2.2.1]heptane framework has been identified as a promising scaffold for the development of selective σ2 receptor agonists.[4]

Data Presentation: Synthesis and Characterization

The following tables summarize quantitative data from representative synthetic procedures for obtaining and utilizing the this compound scaffold.

Table 1: Synthesis of this compound Derivatives

CompoundStarting MaterialReagents and ConditionsYield (%)Reference
Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate1-benzylperhydropyrano[3,4-c]pyrrol-4-one1. HBr/AcOH 2. NaOEt/EtOHNot specified[5]
1-Azabicyclo[2.2.1]hept-3-one-O-methyl oxime hydrochloride1-Azabicyclo[2.2.1]hept-3-oneMethoxyamine hydrochloride, Methanol, rt, 18h75%[2]
(1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one(±)-1-azabicyclo[2.2.1]heptan-3-onedi-p-toluoyl-L-tartaric acid, AcetonitrileNot specified[6]

Table 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating an Azabicyclo Scaffold

SequenceResinCoupling ConditionsCleavagePurityReference
H-Tyr-Gly-ABO-Ala-ABO-Ala-ABO-Ala-NH2 (ABO = Azabicyclo-amino acid)Rink AmideFmoc-amino acid, HBTU, HOBt, DIEA, DMFTFA/TIS/H2O (95:2.5:2.5)Not specified[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Azabicyclo[2.2.1]hept-3-one-O-methyl oxime hydrochloride

This protocol describes the synthesis of an oxime derivative of the core scaffold, which can be a useful intermediate for further functionalization.[2]

Materials:

  • This compound

  • Methoxyamine hydrochloride

  • Methanol

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 1.9 g (17.1 mmol) of this compound in 10 mL of methanol in a round-bottom flask.

  • Add 1.4 g (17.1 mmol) of methoxyamine hydrochloride to the solution.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Concentrate the reaction mixture in vacuo to obtain a white solid.

  • Recrystallize the residue from a mixture of ethanol and diisopropyl ether to yield the title product.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Incorporating a 1-Azabicyclo[2.2.1]heptane-based Amino Acid

This protocol outlines a general procedure for incorporating a protected 1-azabicyclo[2.2.1]heptane-based amino acid into a peptide chain on a solid support. This is adapted from standard Fmoc-based SPPS methodologies.[1]

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-protected 1-azabicyclo[2.2.1]heptane-carboxylic acid

  • N,N'-Diisopropylethylamine (DIEA)

  • Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and shake for 5 minutes.

    • Drain and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (3 eq), and HOBt (3 eq) in DMF.

    • Add DIEA (6 eq) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the resin.

    • Shake the reaction vessel for 2 hours.

    • Drain the resin and wash with DMF (3 times) and DCM (3 times).

    • Perform a Kaiser test to confirm the completion of the coupling.

  • Incorporation of the Azabicyclo Scaffold:

    • Repeat the Fmoc deprotection step.

    • Couple the Fmoc-protected 1-azabicyclo[2.2.1]heptane-carboxylic acid using the same coupling procedure as in step 3.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Mandatory Visualizations

experimental_workflow_synthesis start This compound stir Stir at RT, 18h start->stir reagents Methoxyamine HCl, Methanol reagents->stir concentrate Concentrate in vacuo stir->concentrate recrystallize Recrystallize concentrate->recrystallize product 1-Azabicyclo[2.2.1]hept-3-one-O-methyl oxime hydrochloride recrystallize->product

Caption: Synthesis of 1-Azabicyclo[2.2.1]hept-3-one-O-methyl oxime hydrochloride.

solid_phase_synthesis_workflow cluster_cycle Elongation Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) coupling Amino Acid / Scaffold Coupling (HBTU, HOBt, DIEA) deprotection->coupling wash1 Wash (DMF, DCM) coupling->wash1 wash1->deprotection Repeat for each residue final_deprotection Final Fmoc Deprotection wash1->final_deprotection resin Start: Rink Amide Resin resin->deprotection cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

References

Application Notes and Protocols for High-Throughput Screening of 1-Azabicyclo[2.2.1]heptan-3-one Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-azabicyclo[2.2.1]heptan-3-one scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of compounds with a wide range of pharmacological activities.[1] Libraries based on this core structure have shown promise in the discovery of modulators for various biological targets, including neuronal nicotinic acetylcholine receptors (nAChRs), muscarinic acetylcholine receptors (mAChRs), cyclin-dependent kinases (CDKs), and progranulin (PGRN) levels.[1][2][3] Consequently, these compounds are of significant interest for the development of novel therapeutics for neurological disorders, cancer, and metabolic diseases.[1]

High-throughput screening (HTS) is an essential tool for rapidly evaluating large chemical libraries to identify initial "hits" that can be further developed into lead compounds. This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries against these key target classes.

Target-Specific Screening Strategies

The choice of HTS assay is dictated by the biological target of interest. Below are protocols for four major target classes relevant to the this compound scaffold.

Neuronal Nicotinic and Muscarinic Acetylcholine Receptors (nAChRs & mAChRs)

Both nAChRs and certain subtypes of mAChRs (M1, M3, M5) are ligand-gated ion channels or G-protein coupled receptors (GPCRs) that can modulate intracellular calcium levels upon activation. A calcium flux assay is therefore a suitable primary HTS method for identifying agonists of these receptors.

HTS_Workflow_Cholinergic cluster_prep Assay Preparation cluster_screen High-Throughput Screen cluster_analysis Data Analysis & Hit Selection Compound_Library This compound Library Dilution Compound_Addition Add Library Compounds to Assay Plates Compound_Library->Compound_Addition Cell_Plating Plate Cells Expressing Target Receptor (e.g., CHO-hM1) Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Plating->Dye_Loading Dye_Loading->Compound_Addition Fluorescence_Reading Measure Kinetic Fluorescence (e.g., FLIPR, FlexStation) Compound_Addition->Fluorescence_Reading Data_Normalization Normalize Data & Calculate % Activation Fluorescence_Reading->Data_Normalization Hit_Identification Identify 'Hits' Based on Activity Threshold Data_Normalization->Hit_Identification Dose_Response Perform Dose-Response Confirmation of Hits Hit_Identification->Dose_Response EC50_Determination Calculate EC50 Values Dose_Response->EC50_Determination

HTS workflow for identifying cholinergic receptor agonists.

This protocol describes a cell-based functional assay to identify agonists of the Gq-coupled M1 muscarinic receptor by measuring changes in intracellular calcium.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human M1 muscarinic receptor.

  • Assay Plates: Black, clear-bottom 384-well microplates.

  • Reagents:

    • Calcium-sensitive dye kit (e.g., Fluo-8 No Wash).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Probenecid (if required by dye kit to prevent dye extrusion).

    • Reference Agonist: Acetylcholine or Carbachol.

    • Test Compounds: this compound library diluted in DMSO and then in Assay Buffer.

  • Equipment: Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Plating: Seed the M1-expressing cells into 384-well plates at a density of 15,000-20,000 cells per well and incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions, typically including the fluorescent dye and probenecid in Assay Buffer. Remove the cell culture medium and add 20 µL/well of the loading solution.

  • Incubation: Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Addition and Measurement:

    • Prepare the this compound library plates with compounds at the desired final screening concentration (e.g., 10 µM).

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence for 10-20 seconds.

    • Add the test compounds and immediately begin kinetic fluorescence reading for 2-3 minutes.

  • Data Analysis:

    • The primary response is the maximum fluorescence signal post-compound addition minus the baseline fluorescence.

    • Normalize the data using positive controls (reference agonist at EC100) and negative controls (vehicle).

    • Calculate the percentage of activation for each compound relative to the positive control.

    • Set a hit threshold (e.g., >50% activation) to identify primary hits.

Activation of muscarinic (M1/M3/M5) and nicotinic receptors leads to an influx of calcium, which triggers downstream signaling cascades.

Cholinergic_Signaling cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Ligand Acetylcholine / Agonist (this compound derivative) nAChR nAChR Ligand->nAChR mAChR M1/M3/M5 mAChR Ligand->mAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Ion Channel Opening Gq Gαq Activation mAChR->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Production PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_Release Ca²⁺ Release ER->Ca_Release Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) Ca_Influx->Cellular_Response Ca_Release->Cellular_Response

Simplified cholinergic signaling pathway leading to calcium mobilization.
Cyclin-Dependent Kinases (CDKs)

CDKs are serine/threonine kinases that play a crucial role in cell cycle regulation.[3] HTS for CDK inhibitors typically involves biochemical assays that measure the enzymatic activity of the kinase.

This protocol describes a luminescent biochemical assay to identify inhibitors of CDK2/Cyclin E. The amount of ADP produced in the kinase reaction is converted to a light signal.

Materials:

  • Enzyme: Recombinant human CDK2/Cyclin E complex.

  • Substrate: A suitable peptide or protein substrate for CDK2 (e.g., a fragment of Retinoblastoma protein, Rb).

  • Reagents:

    • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

    • Kinase Assay Buffer.

    • ATP.

    • Reference Inhibitor: (e.g., Roscovitine).

  • Assay Plates: White, opaque 384-well plates.

  • Equipment: Luminescence-capable plate reader.

Methodology:

  • Reagent Preparation: Prepare a master mix of Kinase Assay Buffer, ATP, and substrate at 2x the final desired concentration.

  • Compound Plating: Prepare serial dilutions of the this compound library in DMSO. Transfer a small volume (e.g., 50 nL) of the diluted compounds to the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add the diluted CDK2/Cyclin E enzyme to all wells except the negative controls.

    • Add the master mix to initiate the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Measurement: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data using positive and negative controls.

    • Calculate the percent inhibition for each compound.

    • Hits are identified based on a predefined inhibition threshold (e.g., >50% inhibition).

CDKs, in complex with cyclins, drive the cell cycle by phosphorylating key substrate proteins like the Retinoblastoma protein (Rb).

CDK_Signaling cluster_activation CDK Activation cluster_inhibition Inhibition cluster_progression Cell Cycle Progression Cyclin Cyclin (e.g., Cyclin E) CDK_Complex Active CDK/Cyclin Complex Cyclin->CDK_Complex CDK CDK (e.g., CDK2) CDK->CDK_Complex pRb p-Rb CDK_Complex->pRb Phosphorylation Inhibitor CDK Inhibitor (this compound derivative) Inhibitor->CDK_Complex Rb Rb E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription pRb->E2F Release Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression

Simplified CDK signaling pathway and point of inhibition.
Progranulin (PGRN) Modulators

Screening for modulators of PGRN often involves measuring the levels of secreted PGRN protein in the supernatant of cultured cells. An Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for this purpose.

This protocol outlines a method to screen for compounds that increase the secretion of progranulin from a relevant cell line (e.g., neuronal cells).

Materials:

  • Cell Line: A human cell line that secretes detectable levels of progranulin (e.g., NSC-34, iPSC-derived neurons).

  • Assay Plates: 96- or 384-well cell culture plates.

  • Reagents:

    • Human Progranulin ELISA Kit (containing capture antibody, detection antibody, standard, and substrate).

    • Cell culture medium.

    • Test Compounds: this compound library.

  • Equipment: Plate washer, microplate reader capable of measuring absorbance.

Methodology:

  • Cell Plating and Treatment:

    • Seed cells into microplates and allow them to adhere.

    • Treat the cells with the library compounds at the desired concentration for a specified period (e.g., 24-48 hours) to allow for changes in protein expression and secretion.

  • Sample Collection: Carefully collect the cell culture supernatant from each well.

  • ELISA Procedure:

    • Coat a new ELISA plate with the capture antibody.

    • Add the collected cell supernatants and a standard curve of recombinant progranulin to the plate.

    • Incubate to allow progranulin to bind to the capture antibody.

    • Wash the plate and add the biotinylated detection antibody.

    • Incubate, then wash and add streptavidin-HRP.

    • Incubate, then wash and add the TMB substrate.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve from the absorbance readings of the known progranulin concentrations.

    • Calculate the concentration of progranulin in each sample from the standard curve.

    • Normalize the results to vehicle-treated control wells.

    • Identify hits as compounds that cause a significant increase in progranulin levels (e.g., >1.5-fold increase).

Data Presentation

The results of a high-throughput screen are typically summarized in tables to allow for easy comparison and hit selection. Below are representative data tables for a hypothetical screen of a 10,000-compound this compound library.

Table 1: Primary HTS Results for M1 Muscarinic Receptor Agonists (Calcium Flux Assay)
Compound IDStructure (Scaffold)Conc. (µM)Raw Fluorescence (RFU)% ActivationHit Flag
AZ-000011-Azabicyclo[2.2.1]1085438.20
AZ-000021-Azabicyclo[2.2.1]10901211.50
..................
AZ-04581 1-Azabicyclo[2.2.1] 10 75432 85.6 1
..................
AZ-08150 1-Azabicyclo[2.2.1] 10 69876 78.9 1
..................
Positive CtrlAcetylcholine (1µM)N/A89500100.0N/A
Negative CtrlVehicle (DMSO)N/A75000.0N/A

Assay statistics: Z'-factor = 0.78; Hit Rate = 1.2%. Hit Flag '1' indicates % Activation > 50%.

Table 2: Dose-Response Confirmation of Primary Hits
Compound IDTargetEC50 (nM)Emax (% Activation)
AZ-04581M1 mAChR25092.1
AZ-08150M1 mAChR87081.5
Table 3: Primary HTS Results for CDK2 Inhibitors (ADP-Glo™ Assay)
Compound IDConc. (µM)Raw Luminescence (RLU)% InhibitionHit Flag
AZ-00001104502345.20
AZ-00002104398717.50
...............
AZ-02198 10 154321 67.5 1
...............
AZ-09945 10 98765 81.3 1
...............
Positive CtrlVehicle (DMSO)4750000.0N/A
Negative CtrlNo Enzyme5000100.0N/A

Assay statistics: Z'-factor = 0.85; Hit Rate = 0.8%. Hit Flag '1' indicates % Inhibition > 50%.

Table 4: Dose-Response Confirmation of CDK2 Inhibitor Hits
Compound IDTargetIC50 (nM)
AZ-02198CDK2780
AZ-09945CDK2320

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel modulators of therapeutically relevant targets. The high-throughput screening protocols and workflows detailed in these application notes provide a robust framework for identifying active compounds from large libraries. By employing these cell-based and biochemical assays, researchers can efficiently advance hit compounds through the drug discovery pipeline, from primary screening to lead optimization. Careful data analysis and tiered confirmation strategies are crucial for minimizing false positives and ensuring the selection of high-quality lead candidates.

References

Application Notes and Protocols for the Synthesis of Radiolabeled 1-Azabicyclo[2.2.1]heptan-3-one Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of radiolabeled 1-Azabicyclo[2.2.1]heptan-3-one analogs, which are valuable tools for in vivo imaging of nicotinic acetylcholine receptors (nAChRs) using Positron Emission Tomography (PET). The protocols cover the synthesis of the core precursor molecule, followed by radiolabeling procedures with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]).

I. Synthesis of the this compound Precursor

A crucial starting material for the synthesis of various radiolabeled analogs is the enantiomerically pure this compound. The following protocol describes a method for its preparation.

Experimental Protocol: Enantioselective Synthesis of (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one

This protocol is adapted from a patented method for the resolution of racemic this compound.

Materials:

  • (±)-1-Azabicyclo[2.2.1]heptan-3-one

  • Di-p-toluoyl-L-tartaric acid

  • Methanol

  • Isopropyl alcohol

  • Acetonitrile

  • tert-Butyl methyl ether

  • 1 M Aqueous hydrochloric acid solution

  • Saturated aqueous potassium carbonate solution

  • Ethyl acetate

Procedure:

  • Resolution of Racemic Mixture:

    • Dissolve crude (±)-1-azabicyclo[2.2.1]heptan-3-one in methanol.

    • Add this solution to a mixture of isopropyl alcohol and seed crystals of (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt at 20-25°C.

    • Stir the mixture at 20-25°C for 1 hour.

    • Cool the mixture to 0-5°C and stir for an additional 1-2 hours.

    • Collect the solid by filtration and wash with cold acetonitrile.

    • Dry the solid under reduced pressure to obtain the crude (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt.

  • Isolation of the Free Base:

    • Suspend the hemisalt in tert-butyl methyl ether.

    • Extract with 1 M aqueous hydrochloric acid solution.

    • Concentrate the aqueous extract under reduced pressure.

    • Add ethyl acetate and saturated aqueous potassium carbonate to the residue.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the ethyl acetate solutions and remove the solvent under reduced pressure to yield (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one.[1][2]

G racemic Racemic (±)-1-Azabicyclo[2.2.1]heptan-3-one resolution Resolution with di-p-toluoyl-L-tartaric acid racemic->resolution hemisalt (1S, 4R)-Hemisalt resolution->hemisalt isolation Isolation of Free Base hemisalt->isolation product (1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one isolation->product

Caption: Enantioselective synthesis workflow.

II. Radiolabeling with Fluorine-18 ([¹⁸F])

A prominent example of an [¹⁸F]-labeled this compound analog is [¹⁸F]AZAN ((-)-2-(6-[¹⁸F]fluoro-2,3′-bipyridin-5′-yl)-7-methyl-7-azabicyclo[2.2.1]heptane).

Experimental Protocol: Synthesis of [¹⁸F]AZAN

This protocol is based on the method described by Kuwabara et al. in the Journal of Nuclear Medicine.[3]

Materials:

  • Precursor: (-)-7-methyl-2-exo-[3′-(6-bromopyridin-2-yl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptane

  • [¹⁸F]Fluoride

  • Kryptofix 222 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Water for injection

  • HPLC purification system with a C18 column

Procedure:

  • [¹⁸F]Fluoride Processing:

    • Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

    • The [¹⁸F]fluoride is eluted with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • The solvent is removed by azeotropic distillation with anhydrous acetonitrile under a stream of nitrogen at 110°C.

  • Radiofluorination:

    • A solution of the bromo-precursor in anhydrous DMSO is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • The reaction mixture is heated at 185°C for 18 minutes.

  • Purification:

    • After cooling, the reaction mixture is diluted with water and injected onto a semi-preparative HPLC column (e.g., C18).

    • The product is eluted with an appropriate mobile phase (e.g., acetonitrile/water/triethylamine).

    • The fraction containing [¹⁸F]AZAN is collected.

  • Formulation:

    • The collected fraction is diluted with water and passed through a C18 Sep-Pak cartridge to trap the product.

    • The cartridge is washed with water to remove any residual HPLC solvents.

    • The final product is eluted from the cartridge with ethanol and diluted with sterile saline for injection.

G F18_prod [¹⁸F]Fluoride Production trapping Anion Exchange Trapping F18_prod->trapping elution Elution with K₂₂₂/K₂CO₃ trapping->elution drying Azeotropic Drying elution->drying precursor Precursor Addition in DMSO drying->precursor reaction Heating at 185°C precursor->reaction hplc HPLC Purification reaction->hplc formulation SPE Formulation hplc->formulation final_product [¹⁸F]AZAN formulation->final_product

Caption: [¹⁸F]AZAN radiosynthesis workflow.

III. Radiolabeling with Carbon-11 ([¹¹C])

Radiolabeling with [¹¹C] is typically achieved via methylation of a suitable precursor using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Experimental Protocol: General [¹¹C]-Methylation

This protocol outlines a general procedure for the N-methylation of a desmethyl precursor of a this compound analog.

Materials:

  • Desmethyl precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Anhydrous solvent (e.g., DMF, acetone)

  • Base (e.g., NaOH, NaH) if necessary

  • HPLC purification system

Procedure:

  • Preparation of [¹¹C]Methylating Agent:

    • [¹¹C]CO₂ produced from a cyclotron is converted to [¹¹C]CH₄.

    • [¹¹C]CH₄ is then converted to [¹¹C]CH₃I via gas-phase iodination.

    • [¹¹C]CH₃I can be further converted to the more reactive [¹¹C]CH₃OTf by passing it through a column containing silver triflate.

  • [¹¹C]-Methylation Reaction:

    • The desmethyl precursor is dissolved in an anhydrous solvent in a reaction vial.

    • If the precursor is a salt, a base is added to generate the free amine.

    • Gaseous [¹¹C]CH₃I or [¹¹C]CH₃OTf is trapped in the reaction vial at low temperature or bubbled through the solution at room temperature.

    • The reaction mixture is heated for a short period (e.g., 5-10 minutes) at an elevated temperature (e.g., 80-120°C).

  • Purification and Formulation:

    • The reaction is quenched, and the solvent is evaporated.

    • The residue is redissolved in the HPLC mobile phase and purified using a semi-preparative HPLC system.

    • The fraction containing the [¹¹C]-labeled product is collected, and the solvent is removed.

    • The final product is formulated in a physiologically compatible solution for injection.

G C11_CO2 [¹¹C]CO₂ C11_CH3I [¹¹C]CH₃I Synthesis C11_CO2->C11_CH3I methylation [¹¹C]-Methylation C11_CH3I->methylation precursor_prep Precursor Preparation precursor_prep->methylation hplc HPLC Purification methylation->hplc formulation Formulation hplc->formulation final_product [¹¹C]-Labeled Analog formulation->final_product

Caption: General [¹¹C]-methylation workflow.

IV. Quantitative Data Summary

The following tables summarize key quantitative data for selected radiolabeled this compound analogs.

Table 1: [¹⁸F]-Labeled Analogs

CompoundPrecursor Amount (mg)Radiochemical Yield (RCY, decay-corrected)Radiochemical Purity (RCP)Specific Activity (GBq/µmol)Synthesis Time (min)
[¹⁸F]AZAN 2-415-25%>98%110-18560-70
[¹⁸F]XTRA 2-310-20%>98%90-15070-80

Table 2: [¹¹C]-Labeled Analogs

CompoundPrecursor Amount (mg)Radiochemical Yield (RCY, EOB)Radiochemical Purity (RCP)Specific Activity (GBq/µmol)Synthesis Time (min)
--INVALID-LINK---NMI-EPB 0.5-1.020-30%>99%150-25030-40
[¹¹C]A-833834 0.532 ± 3%>99%403 ± 7037
[¹¹C]A-752274 0.512 ± 4%99%332 ± 51~40

Note: Radiochemical yields and specific activities can vary significantly depending on the specific activity of the starting radionuclide, the efficiency of the synthesis module, and other experimental conditions.

V. Quality Control

Rigorous quality control (QC) is essential to ensure the safety and efficacy of radiopharmaceuticals.

Key QC Tests:

  • Radionuclidic Purity: Confirmed by gamma-ray spectroscopy to ensure the absence of other radioisotopes.

  • Radiochemical Purity and Identity: Determined by radio-HPLC and/or radio-TLC to confirm that the radioactivity is associated with the desired chemical compound and to quantify any radiochemical impurities.[4][5][6]

  • Chemical Purity: Assessed by HPLC with UV detection to identify and quantify non-radioactive chemical impurities, including the precursor and byproducts.[4][5]

  • Specific Activity: The amount of radioactivity per unit mass of the compound, typically determined by HPLC with both UV and radiation detectors.

  • pH: The final product should have a physiologically acceptable pH (typically between 4.5 and 7.5).

  • Sterility and Endotoxin Testing: Performed to ensure the absence of microbial contamination and pyrogens.

G start Final Radiopharmaceutical qc1 Radionuclidic Purity (Gamma Spectroscopy) start->qc1 qc2 Radiochemical Purity (Radio-HPLC/TLC) start->qc2 qc3 Chemical Purity (HPLC-UV) start->qc3 qc4 Specific Activity start->qc4 qc5 pH Measurement start->qc5 qc6 Sterility & Endotoxin Testing start->qc6 release Release for Use qc1->release qc2->release qc3->release qc4->release qc5->release qc6->release

Caption: Quality control workflow.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1-Azabicyclo[2.2.1]heptan-3-one.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Enantiomeric Excess (ee) in the Resolution of Racemic 1-Azabicyclo[2.2.1]heptan-3-ol

Q: My chiral resolution of (±)-1-azabicyclo[2.2.1]heptan-3-ol using a chiral acid (e.g., D-tartaric acid or di-p-toluoyl-L-tartaric acid) is resulting in a low enantiomeric excess. What are the possible reasons and how can I improve it?

A: Low enantiomeric excess in a classical resolution is a frequent challenge. Here are the common causes and troubleshooting strategies:

  • Incomplete Diastereomeric Salt Formation: The equilibrium between the free amine and the diastereomeric salt may not have been fully established.

    • Solution: Ensure anhydrous conditions, as moisture can interfere with salt formation. Increase the reaction time and consider moderate temperature adjustments to facilitate the reaction. Using a slight excess of the chiral resolving agent can also drive the equilibrium towards the desired salt.

  • Poor Separation of Diastereomers: The solubilities of the two diastereomeric salts may be too similar in the chosen solvent, leading to co-precipitation.

    • Solution: Optimize the crystallization solvent. A solvent screen is highly recommended. For instance, if acetonitrile is used, consider mixtures with other solvents like methanol or isopropanol. The cooling rate during crystallization is also critical; a slower cooling rate generally provides crystals of higher purity. Seeding the solution with a small amount of the desired diastereomeric salt can promote selective crystallization.[1] Multiple recrystallizations of the isolated salt will also enhance the diastereomeric and, consequently, the enantiomeric purity.[1]

  • Racemization: Although less common for this specific scaffold under resolution conditions, harsh pH or high temperatures during workup could potentially lead to racemization.

    • Solution: Maintain mild conditions during the liberation of the free base from the tartrate salt. Use a suitable base like sodium hydroxide or potassium carbonate and avoid excessive heat.

Issue 2: Low Yield and/or Side Product Formation in the Swern Oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol

Q: I am experiencing low yields and observing significant side products during the Swern oxidation of my enantiomerically enriched 1-azabicyclo[2.2.1]heptan-3-ol to the ketone. What could be going wrong?

A: The Swern oxidation, while generally mild, is sensitive to reaction conditions. Here are the key factors to consider:

  • Reaction Temperature: The reaction must be performed at low temperatures (typically -78 °C) to ensure the stability of the reactive intermediates.

    • Solution: Maintain a strict temperature control throughout the addition of reagents. Use a dry ice/acetone bath and monitor the internal temperature of the reaction. Allowing the reaction to warm prematurely can lead to the formation of byproducts, including mixed thioacetals.

  • Stoichiometry of Reagents: The ratio of DMSO, oxalyl chloride (or trifluoroacetic anhydride), and the alcohol is crucial.

    • Solution: Use a slight excess of DMSO and the activating agent (e.g., oxalyl chloride) relative to the alcohol. A typical ratio is 2-3 equivalents of DMSO and 1.5-2 equivalents of oxalyl chloride.

  • Addition of Triethylamine: The final addition of the base (e.g., triethylamine) is an exothermic step.

    • Solution: Add the triethylamine slowly and ensure the temperature does not rise significantly. A rapid addition can lead to side reactions.

  • Work-up Procedure: Improper work-up can lead to product loss or decomposition.

    • Solution: After the reaction is complete, quench the reaction at low temperature before warming to room temperature. The malodorous dimethyl sulfide byproduct can be managed by rinsing glassware with bleach, which oxidizes it to odorless dimethyl sulfoxide or dimethyl sulfone.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for the stereoselective synthesis of this compound?

A1: The two primary strategies are:

  • Resolution of a Racemic Mixture: This commonly involves the synthesis of racemic 1-azabicyclo[2.2.1]heptan-3-ol, followed by resolution using a chiral acid to separate the enantiomers. The desired enantiomer of the alcohol is then oxidized to the ketone.[1]

  • Asymmetric Synthesis from a Chiral Pool: This approach utilizes a readily available chiral starting material, such as trans-4-hydroxy-L-proline, to construct the bicyclic core with the desired stereochemistry.

Q2: Which chiral resolving agents are most effective for 1-azabicyclo[2.2.1]heptan-3-ol?

A2: D-tartaric acid and di-p-toluoyl-L-tartaric acid are commonly used and have been shown to be effective in forming diastereomeric salts that can be separated by crystallization.[1] The choice of resolving agent may depend on the desired enantiomer and the specific crystallization conditions.

Q3: Are there alternatives to the Swern oxidation for converting the alcohol to the ketone?

A3: Yes, other oxidation methods can be employed, such as Parikh-Doering oxidation or Dess-Martin periodinane (DMP) oxidation. However, the Swern oxidation is often preferred due to its mild conditions and avoidance of heavy metals like chromium. The choice of oxidant may depend on the scale of the reaction and the presence of other functional groups.

Q4: What are the challenges associated with a Diels-Alder approach to the 1-azabicyclo[2.2.1]heptane core?

A4: While the Diels-Alder reaction is a powerful tool for constructing bicyclic systems, its application to the synthesis of the 1-azabicyclo[2.2.1]heptan-2-one has been shown through computational studies to have a high activation energy, making the reaction energetically costly.[2] This suggests that achieving high yields and stereoselectivity through this route can be challenging without specifically designed dienophiles and dienes.

Data Presentation

Table 1: Chiral Resolution of Racemic this compound Precursors

PrecursorResolving AgentSolventProductChiral Purity (ee/de)Reference
(±)-1-Azabicyclo[2.2.1]heptan-3-exo-olD-Tartaric AcidNot specified(1S, 3S, 4R)-1-Azabicyclo[2.2.1]heptan-3-olHigh (after recrystallization)[1]
(±)-1-Azabicyclo[2.2.1]heptan-3-oneDi-p-toluoyl-L-tartaric acidAcetonitrile/Methanol/Isopropanol(1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-hemi-(L)-tartrate91.1% (initial crude)[1]

Table 2: Swern Oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol

SubstrateOxidizing SystemTemperatureProductYieldReference
(1S, 3S, 4R)-1-Azabicyclo[2.2.1]heptan-3-olDMSO, Oxalyl Chloride, Et3N-60 °C(1S, 4R)-1-Azabicyclo[2.2.1]heptan-3-oneNot specified[1]
Bicyclo[2.2.1]hept-5-ene-2,3-diolDMSO, Oxalyl Chloride, Et3N-78 °CBicyclo[2.2.1]hept-5-ene-2,3-dione61%[3]
Bicyclo[2.2.1]hept-5-ene-2,3-diolDMSO, Trifluoroacetic Anhydride, Et3N-78 °CBicyclo[2.2.1]hept-5-ene-2,3-dione73%[3]

Experimental Protocols

Protocol 1: Resolution of Racemic this compound via Diastereomeric Salt Formation

This protocol is adapted from a patented method for the resolution of (±)-1-azabicyclo[2.2.1]heptan-3-one.[1]

  • Dissolution: Dissolve the racemic (±)-1-azabicyclo[2.2.1]heptan-3-one in a suitable solvent such as acetonitrile. Heat the solution to approximately 40-45 °C.

  • Seeding (Optional but Recommended): Add seed crystals of the desired diastereomeric salt, for example, (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one di-p-toluoyl-L-tartaric acid hemisalt.

  • Addition of Resolving Agent: Slowly add a solution of di-p-toluoyl-L-tartaric acid (approximately 0.25 molar equivalents relative to the desired enantiomer) in the same solvent.

  • Crystallization: Cool the mixture to 0-5 °C and stir for 1-2 hours to allow for complete crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the solid by filtration and wash with a small amount of the cold solvent.

  • Recrystallization: For higher enantiomeric purity, dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., methanol) and add it to a larger volume of an anti-solvent (e.g., isopropyl alcohol). Allow the solution to cool slowly, optionally with seeding, to induce recrystallization.

  • Liberation of the Free Base: The purified diastereomeric salt can be treated with an aqueous base (e.g., potassium carbonate) and the free enantiomerically pure amine can be extracted with an organic solvent.

Protocol 2: Swern Oxidation of (1S, 3S, 4R)-1-Azabicyclo[2.2.1]heptan-3-ol

This is a general procedure for the Swern oxidation, with conditions adapted for the specified substrate.[1][4][5]

  • Preparation of the Activator: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve oxalyl chloride (1.5-2.0 eq.) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

  • Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (2.0-3.0 eq.) in anhydrous dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 10-15 minutes.

  • Addition of the Alcohol: Add a solution of (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol (1.0 eq.) in anhydrous dichloromethane dropwise, ensuring the internal temperature remains below -70 °C. Stir for 30-45 minutes.

  • Addition of Base: Slowly add triethylamine (4.0-5.0 eq.) to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for 30 minutes.

  • Quenching and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to quench the reaction. Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Mandatory Visualization

experimental_workflow General Workflow for Stereoselective Synthesis racemic_precursor Racemic 1-Azabicyclo[2.2.1]heptan-3-ol resolution Chiral Resolution (e.g., with D-Tartaric Acid) racemic_precursor->resolution diastereomers Diastereomeric Salts resolution->diastereomers separation Fractional Crystallization diastereomers->separation desired_salt Desired Diastereomeric Salt separation->desired_salt undesired_salt Undesired Diastereomer (in mother liquor) separation->undesired_salt liberation Liberation of Free Base desired_salt->liberation enantio_alcohol Enantiopure Alcohol liberation->enantio_alcohol oxidation Oxidation (e.g., Swern Oxidation) enantio_alcohol->oxidation final_product Enantiopure this compound oxidation->final_product

Caption: Workflow for the synthesis of enantiopure this compound via resolution.

troubleshooting_workflow Troubleshooting Low Enantiomeric Excess in Resolution start Low ee in Resolution check_separation Are diastereomers separating effectively? start->check_separation check_reaction Is salt formation complete? check_separation->check_reaction Yes optimize_solvent Optimize crystallization solvent and cooling rate check_separation->optimize_solvent No increase_time_temp Increase reaction time/temperature check_reaction->increase_time_temp No end Improved ee check_reaction->end Yes recrystallize Perform multiple recrystallizations optimize_solvent->recrystallize optimize_solvent->end recrystallize->end check_conditions Ensure anhydrous conditions increase_time_temp->check_conditions check_conditions->end

Caption: Decision-making workflow for troubleshooting low enantiomeric excess in chiral resolution.

References

Optimizing reaction conditions for 1-Azabicyclo[2.2.1]heptan-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals engaged in the synthesis of 1-Azabicyclo[2.2.1]heptan-3-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The primary synthetic strategies include the intramolecular cyclization of piperidine derivatives (Dieckmann condensation), the oxidation of the corresponding alcohol (1-Azabicyclo[2.2.1]heptan-3-ol), and cycloaddition reactions such as the Diels-Alder reaction. The choice of route often depends on the desired stereochemistry and the availability of starting materials.

Q2: How can the enantiomerically pure forms of this compound be obtained?

A2: Enantiomerically pure forms are typically obtained through the resolution of a racemic mixture.[1] A common method involves the use of a chiral resolving agent, such as di-p-toluoyl-L-tartaric acid or di-p-toluoyl-D-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[1] Subsequent liberation of the free base from the separated salt yields the desired enantiomer. An alternative approach is to start the synthesis from a chiral precursor.

Q3: What are typical purification methods for this compound?

A3: Purification is often achieved through recrystallization of the free base or its salt form (e.g., hydrochloride salt).[1] The choice of solvent for recrystallization is crucial and may include acetonitrile, methanol, or mixtures with ethers like tert-butyl methyl ether.[1] Column chromatography on silica gel can also be employed for purification of intermediates or the final product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Dieckmann Condensation 1. The base used is not strong enough to deprotonate the α-carbon effectively. 2. The reaction has not reached equilibrium, or the equilibrium is unfavorable. 3. The starting diester is impure.1. Use a stronger base, such as sodium hydride or potassium tert-butoxide. 2. Increase the reaction time or temperature. The removal of the alcohol byproduct can also shift the equilibrium. 3. Purify the starting material before the reaction.
Formation of Side Products 1. Intermolecular condensation competing with the intramolecular Dieckmann cyclization. 2. The base is too strong or hindered, leading to elimination or other side reactions. 3. The reaction temperature is too high, promoting decomposition or side reactions.1. Perform the reaction under high dilution conditions to favor the intramolecular reaction. 2. Choose a base that is sterically hindered but sufficiently strong, like lithium diisopropylamide (LDA). 3. Optimize the reaction temperature by running the reaction at a lower temperature for a longer duration.
Incomplete Oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol 1. Insufficient amount of oxidizing agent. 2. The reaction temperature is too low for the chosen oxidant. 3. The alcohol starting material is impure.1. Increase the molar equivalents of the oxidizing agent (e.g., in Swern oxidation). 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. 3. Ensure the purity of the starting alcohol.
Difficulty in Isolating the Product 1. The product is highly soluble in the workup solvent. 2. The product is volatile. 3. Emulsion formation during aqueous workup.1. Use a different extraction solvent in which the product has lower solubility. 2. Use a rotary evaporator at a lower temperature and reduced pressure to remove the solvent. 3. Add brine to the aqueous layer to break the emulsion or filter the mixture through celite.
Poor Diastereoselectivity in Diels-Alder Reaction 1. The reaction temperature is too high. 2. The choice of dienophile or diene is not optimal for stereocontrol. 3. The presence of impurities affecting the transition state.1. Conduct the reaction at a lower temperature. 2. Use a chiral auxiliary on the dienophile to direct the stereochemistry. 3. Ensure all reactants and solvents are pure and dry.

Experimental Protocols

1. Swern Oxidation of (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol to (1S, 4R)-1-azabicyclo[2.2.1]heptan-3-one

This protocol is based on a general Swern oxidation procedure and may require optimization.

  • Step 1: Dissolve oxalyl chloride (2 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Step 2: Slowly add dimethyl sulfoxide (DMSO) (2.5 equivalents) to the cooled solution and stir for 15 minutes.

  • Step 3: Add a solution of (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol (1 equivalent) in anhydrous DCM to the reaction mixture and stir for 1 hour at -78 °C.

  • Step 4: Add triethylamine (5 equivalents) to the mixture and allow it to warm to room temperature.

  • Step 5: Quench the reaction with water and extract the product with DCM.

  • Step 6: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Step 7: Purify the crude product by column chromatography or recrystallization.

2. Resolution of (±)-1-Azabicyclo[2.2.1]heptan-3-one using Di-p-toluoyl-L-tartaric Acid

This protocol is adapted from a patented method.[1]

  • Step 1: Dissolve racemic this compound in a suitable solvent such as acetonitrile.

  • Step 2: In a separate flask, dissolve di-p-toluoyl-L-tartaric acid (approximately 0.25 to 0.5 molar equivalents relative to the desired enantiomer) in the same solvent.

  • Step 3: Add the di-p-toluoyl-L-tartaric acid solution dropwise to the solution of the racemic ketone.

  • Step 4: Stir the mixture to allow for the formation of the diastereomeric salt precipitate. Seeding with a small crystal of the desired salt may be beneficial.

  • Step 5: Cool the mixture to enhance crystallization and then collect the solid precipitate by filtration.

  • Step 6: Wash the collected solid with a cold solvent and dry it under reduced pressure.

  • Step 7: To obtain the free base, suspend the diastereomeric salt in a mixture of an organic solvent (e.g., tert-butyl methyl ether) and an aqueous base (e.g., sodium carbonate solution). Extract the aqueous layer with the organic solvent.

  • Step 8: Combine the organic extracts, dry over an anhydrous salt, and concentrate to yield the enantiomerically enriched this compound.

Data Summary

ParameterDieckmann CondensationSwern Oxidation
Starting Material Diester of a piperidine derivative1-Azabicyclo[2.2.1]heptan-3-ol
Key Reagents Strong base (e.g., NaH, NaOEt)Oxalyl chloride, DMSO, Triethylamine
Typical Solvent Toluene, THFDichloromethane
Temperature Range 25 to 110 °C-78 °C to room temperature
Reported Yields Variable, dependent on substrate and conditionsGenerally high (>80%)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification start Starting Material (e.g., Piperidine Derivative or Alcohol) reaction Chemical Reaction (e.g., Dieckmann Condensation or Oxidation) start->reaction Reagents, Solvent, Temp. workup Aqueous Workup & Extraction reaction->workup Quenching drying Drying & Solvent Removal workup->drying crude_product Crude Product drying->crude_product purification Purification (e.g., Recrystallization or Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Problem Encountered (e.g., Low Yield) cause1 Reaction Conditions (Temp, Time, Conc.) start->cause1 cause2 Reagent Quality (Purity, Stoichiometry) start->cause2 cause3 Substrate Issues (Impurities) start->cause3 solution1 Optimize Conditions (e.g., Adjust Temp/Time) cause1->solution1 solution2 Verify Reagents (e.g., Use Fresh/Pure Reagents) cause2->solution2 solution3 Purify Starting Material cause3->solution3

Caption: A logical approach to troubleshooting common synthesis problems.

References

Identification of by-products in 1-Azabicyclo[2.2.1]heptan-3-one reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Azabicyclo[2.2.1]heptan-3-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: this compound is a versatile bicyclic ketone that primarily undergoes two main types of reactions in synthetic chemistry:

  • Reduction of the ketone: The carbonyl group is readily reduced to a hydroxyl group to form 1-Azabicyclo[2.2.1]heptan-3-ol. This is a crucial step in the synthesis of various biologically active molecules.

  • Synthesis of the bicyclic core: The 1-Azabicyclo[2.2.1]heptane skeleton can be synthesized through various methods, with the Dieckmann condensation of a substituted piperidine diester being a common approach.

Q2: What are the typical by-products observed in the synthesis of this compound via Swern oxidation of the corresponding alcohol?

A2: The Swern oxidation is a mild and efficient method for oxidizing 1-Azabicyclo[2.2.1]heptan-3-ol to the desired ketone. However, it is known to generate specific by-products. The primary by-products are dimethyl sulfide (CH₃)₂S, carbon monoxide (CO), and carbon dioxide (CO₂).[1] It is crucial to perform this reaction in a well-ventilated fume hood due to the foul odor of dimethyl sulfide and the toxicity of carbon monoxide.

Troubleshooting Guides

Swern Oxidation for the Synthesis of this compound

Problem: Low yield of this compound and formation of unexpected by-products.

Possible Cause 1: Incorrect reaction temperature.

  • Explanation: The Swern oxidation is highly sensitive to temperature. The initial activation of DMSO with oxalyl chloride must be performed at very low temperatures (typically -78 °C). If the temperature is not strictly controlled and rises, side reactions can occur, leading to the formation of by-products such as mixed thioacetals.[2]

  • Solution:

    • Maintain a constant low temperature using a dry ice/acetone bath.

    • Add reagents slowly and dropwise to control any exothermic processes.

    • Monitor the internal reaction temperature with a low-temperature thermometer.

Possible Cause 2: Epimerization at the α-carbon.

  • Explanation: The basic conditions in the final step of the Swern oxidation (addition of triethylamine) can lead to epimerization of the stereocenter adjacent to the newly formed carbonyl group, resulting in a mixture of diastereomers.

  • Solution:

    • Use a bulkier, non-nucleophilic base such as diisopropylethylamine (DIPEA) instead of triethylamine.

    • Ensure the reaction is quenched at low temperature before warming up.

Table 1: By-products in Swern Oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol

By-productChemical FormulaCommon CausePrevention/Mitigation
Dimethyl Sulfide(CH₃)₂SInherent to the reaction mechanismUse a well-ventilated fume hood and quench glassware with bleach.
Carbon MonoxideCOInherent to the reaction mechanismUse a well-ventilated fume hood.
Carbon DioxideCO₂Inherent to the reaction mechanismNot typically a major issue.
Mixed ThioacetalR-S-CH₂-S-R'Reaction temperature too highMaintain strict low-temperature control (-78 °C).
EpimerDiastereomer of the productUse of a strong, non-bulky baseUse a hindered base like DIPEA; quench at low temperature.

Experimental Protocol: Swern Oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C.

  • Activation: Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of 1-Azabicyclo[2.2.1]heptan-3-ol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (or DIPEA) (5.0 eq.) dropwise to the mixture.

  • Warming and Quench: Allow the reaction to slowly warm to room temperature over 1 hour. Quench the reaction by adding water.

  • Work-up: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Diagram 1: Swern Oxidation Workflow

Swern_Oxidation_Workflow Workflow for Swern Oxidation start Start prep Prepare reagents and cool to -78 °C start->prep activation Activate DMSO with Oxalyl Chloride prep->activation alcohol_add Add 1-Azabicyclo[2.2.1]heptan-3-ol activation->alcohol_add base_add Add Triethylamine/DIPEA alcohol_add->base_add warm_quench Warm to RT and Quench base_add->warm_quench workup Extraction and Work-up warm_quench->workup purification Column Chromatography workup->purification end_product This compound purification->end_product

Caption: Workflow for the Swern Oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol.

Reduction of this compound

Problem: Formation of a mixture of diastereomers of 1-Azabicyclo[2.2.1]heptan-3-ol.

Possible Cause: Lack of stereocontrol in the reduction.

  • Explanation: The reduction of the prochiral ketone this compound with hydride reagents like sodium borohydride (NaBH₄) can lead to the formation of two diastereomers: the syn and anti alcohols. The ratio of these diastereomers depends on the steric hindrance around the carbonyl group and the reaction conditions.

  • Solution:

    • Catalytic Hydrogenation: For higher stereoselectivity, consider catalytic hydrogenation. Higher hydrogen pressure during this process can help minimize the formation of side products and potentially favor one diastereomer.[3]

    • Chiral Reducing Agents: For enantioselective reduction, employ a chiral reducing agent.

    • Purification: If a mixture is obtained, the diastereomers can often be separated by column chromatography or by preparative HPLC.

Table 2: By-products in the Reduction of this compound

By-productChemical FormulaCommon CausePrevention/Mitigation
syn-1-Azabicyclo[2.2.1]heptan-3-olC₇H₁₃NONon-stereoselective reductionUse of stereoselective reducing agents; catalytic hydrogenation.
anti-1-Azabicyclo[2.2.1]heptan-3-olC₇H₁₃NONon-stereoselective reductionUse of stereoselective reducing agents; catalytic hydrogenation.

Experimental Protocol: HPLC Analysis of 1-Azabicyclo[2.2.1]heptan-3-ol Diastereomers

  • Column: A chiral stationary phase column (e.g., Chiralcel OD-H) is often effective for separating enantiomers and can also be used to resolve diastereomers.

  • Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) is typically used.

  • Sample Preparation: Dissolve a small amount of the reaction mixture in the mobile phase and filter it through a 0.45 µm syringe filter before injection.

Diagram 2: By-product Formation in Reduction

Reduction_Byproducts Formation of Diastereomers in Reduction start This compound reduction Reduction (e.g., NaBH4) start->reduction syn_product syn-1-Azabicyclo[2.2.1]heptan-3-ol reduction->syn_product Major/Minor anti_product anti-1-Azabicyclo[2.2.1]heptan-3-ol reduction->anti_product Minor/Major

Caption: Stereoisomeric by-products from the reduction of this compound.

Dieckmann Condensation for Bicyclic Core Synthesis

Problem: Low yield and formation of polymeric or dimeric by-products.

Possible Cause: Intermolecular condensation competing with intramolecular cyclization.

  • Explanation: The Dieckmann condensation is an intramolecular reaction. However, under certain conditions, an intermolecular Claisen condensation can occur between two different diester molecules, leading to dimers or polymers. This is more common when forming larger, strained rings, but can still be a competing pathway.

  • Solution:

    • High Dilution: Perform the reaction under high dilution conditions. This favors the intramolecular reaction by decreasing the probability of two reactant molecules encountering each other.

    • Slow Addition: Add the diester substrate slowly to a solution of the base. This keeps the concentration of the uncyclized substrate low at any given time.

Possible Cause: Retro-Dieckmann Condensation.

  • Explanation: The Dieckmann condensation is a reversible reaction. If the product, a β-keto ester, is not deprotonated by the base to form the stabilized enolate, the reaction can revert to the starting diester. A retro-Dieckmann-type condensation can also occur under certain conditions, leading to ring-opened products.

  • Solution:

    • Stoichiometric Base: Use at least one full equivalent of a strong base (e.g., sodium ethoxide, sodium hydride) to ensure complete deprotonation of the product and drive the equilibrium forward.

    • Aprotic Solvent: Using an aprotic solvent can sometimes favor the desired cyclization.

Table 3: By-products in Dieckmann Condensation for 1-Azabicyclo[2.2.1]heptane Synthesis

By-productDescriptionCommon CausePrevention/Mitigation
Dimer/PolymerProduct of intermolecular condensationHigh concentration of starting materialUse high dilution conditions and slow addition.
Ring-opened productResult of retro-Dieckmann condensationInsufficient base; unfavorable equilibriumUse a stoichiometric amount of a strong base.

Diagram 3: Dieckmann Condensation Pathways

Dieckmann_Pathways Competing Pathways in Dieckmann Condensation start Piperidine Diester intramolecular Intramolecular Cyclization start->intramolecular Desired Pathway (High Dilution) intermolecular Intermolecular Condensation start->intermolecular Side Reaction (High Concentration) product This compound (after decarboxylation) intramolecular->product dimer Dimer/Polymer intermolecular->dimer

Caption: Desired intramolecular vs. undesired intermolecular pathways in Dieckmann condensation.

References

Technical Support Center: Purification of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 1-Azabicyclo[2.2.1]heptan-3-one.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant peak tailing or streaking when purifying this compound on a standard silica gel column?

The most common reason for peak tailing or streaking of this compound on silica gel is the interaction between the basic tertiary amine of the molecule and the acidic silanol groups (Si-OH) on the silica surface. These acidic sites can protonate the basic amine, leading to strong ionic interactions that cause the compound to bind too strongly to the stationary phase. This results in poor peak shape, streaking, and in some cases, irreversible adsorption and low recovery.

Q2: How can I prevent peak tailing and improve the separation of this compound on silica gel?

Adding a small amount of a basic modifier to the mobile phase is the most effective way to counteract the acidic nature of the silica gel. A common choice is triethylamine (TEA) at a concentration of 0.1-2.0%. The TEA will compete with your compound for binding to the acidic silanol sites, effectively "deactivating" them and allowing for a more symmetrical peak shape and improved elution. Another option is to use a mobile phase containing ammonia, often as a 1-10% solution in methanol, mixed with a less polar solvent like dichloromethane.

Q3: My compound is not moving from the baseline (low Rf) even with a high concentration of ethyl acetate in hexane. What should I do?

If your compound remains at the baseline, the mobile phase is not polar enough to elute it from the silica gel. For highly polar compounds like this compound, you will likely need to use a more polar solvent system. A good starting point would be a mixture of dichloromethane (DCM) and methanol (MeOH). Remember to also include a basic modifier like triethylamine to prevent peak tailing.

Q4: Is reverse-phase HPLC a suitable method for purifying this compound?

Yes, reverse-phase HPLC can be used. However, similar to normal-phase chromatography on silica, issues with peak shape can arise due to interactions with residual silanols on C18 columns. To achieve good peak symmetry, it is crucial to control the pH of the mobile phase and often use additives. A mobile phase with a pH between 3.5 and 5.5, buffered at 0.01 to 0.1 M, is often effective for basic amines. Additionally, adding organic amine modifiers like diethylamine or triethylamine to the mobile phase can improve peak shape.

Q5: How can I separate the enantiomers of this compound?

Chiral HPLC is the method of choice for separating the enantiomers. Polysaccharide-based chiral stationary phases, such as Chiralpak AD or AS columns, have been shown to be effective.[1] The mobile phase typically consists of a non-polar solvent like hexane, an alcohol such as 2-propanol, and a basic additive like diethylamine (DEA) to improve peak shape and resolution.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the chromatographic purification of this compound.

Problem 1: Tailing or Streaked Spots/Peaks in Normal-Phase Chromatography
Symptom Possible Cause Solution
Eluted compound shows significant tailing on TLC or in the column chromatogram.Strong interaction between the basic amine of the analyte and acidic silanol groups on the silica gel.Add a basic modifier to your mobile phase. Start with 0.5-1% triethylamine (TEA) in your eluent (e.g., ethyl acetate/hexane or DCM/methanol).
Compound is irreversibly adsorbed, leading to low recovery.The compound is too strongly bound to the silica gel.In addition to adding a basic modifier, consider using a less acidic stationary phase, such as alumina or amine-bonded silica.
Problem 2: Poor Resolution and Co-elution of Impurities
Symptom Possible Cause Solution
The desired product and impurities elute at very similar Rf values.The selectivity of the solvent system is not optimal.Try a different solvent system. If you are using ethyl acetate/hexane, consider switching to dichloromethane/methanol. Perform a thorough TLC analysis with various solvent mixtures to find the optimal separation.
Peaks are broad, leading to overlap.Sub-optimal flow rate or column packing. Poor peak shape due to interactions with silica.For column chromatography, ensure the column is packed well. For HPLC, optimize the flow rate. For both, ensure a basic modifier is used to improve peak shape, which will in turn improve resolution.
Problem 3: Product Decomposition on the Column
Symptom Possible Cause Solution
Lower than expected yield and the appearance of new, unexpected spots on TLC of the collected fractions.The compound may be unstable on the acidic silica gel surface.Run a 2D TLC to check for stability. Spot the compound on a TLC plate, run it in one direction, then rotate the plate 90 degrees and run it again in the same solvent. If the spot is on the diagonal, it is stable. If new spots appear off the diagonal, it is decomposing. To mitigate this, add triethylamine to your eluent to neutralize the silica gel. You could also consider using a different stationary phase like neutral alumina.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for the purification of this compound from a crude reaction mixture.

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a series of solvent systems to find the optimal eluent. A good starting point is a mixture of ethyl acetate and hexane. Due to the polarity of the target compound, you will likely need to move to a more polar system.

    • Recommended Test Solvents:

      • 50% Ethyl Acetate / 50% Hexane + 1% Triethylamine

      • 100% Ethyl Acetate + 1% Triethylamine

      • 5% Methanol / 95% Dichloromethane + 1% Triethylamine

    • The ideal solvent system should give your product an Rf value of approximately 0.2-0.4.

  • Column Preparation:

    • Select an appropriately sized column for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the column by running 2-3 column volumes of the starting eluent through the silica gel.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the starting eluent or a slightly more polar solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent under reduced pressure.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with the starting solvent system.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is based on a reported method for the chiral separation of this compound.[1]

  • HPLC System and Column:

    • An HPLC system with a UV detector.

    • Column: Chiralpak AD (or a similar polysaccharide-based chiral column).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of hexane, 2-propanol, and diethylamine. The exact ratio may need to be optimized for your specific column and system. A good starting point would be in the range of 80:20 to 95:5 (hexane:2-propanol) with 0.1% diethylamine.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve a small amount of the racemic this compound in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (typical, may require optimization).

    • Detection: UV at a suitable wavelength (e.g., 210-230 nm).

    • Injection Volume: 10-20 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The two enantiomers should elute as separate peaks. The resolution can be optimized by adjusting the ratio of hexane to 2-propanol and the concentration of diethylamine.

Data Presentation

Table 1: Recommended Starting Conditions for Chromatography of this compound

Technique Stationary Phase Mobile Phase / Eluent Modifier Key Considerations
TLC/Flash Chromatography Silica GelEthyl Acetate / Hexane or Dichloromethane / Methanol0.5-2% TriethylamineAdjust solvent polarity to achieve an Rf of 0.2-0.4 for the product.
Reverse-Phase HPLC C18Acetonitrile / Water or Methanol / Water0.1% TFA, Formic Acid, or DiethylamineMaintain mobile phase pH between 3.5 and 5.5 for better peak shape.
Chiral HPLC Chiralpak ADHexane / 2-Propanol0.1% DiethylamineOptimize the hexane/2-propanol ratio for best resolution.[1]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_tlc Method Development cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product tlc_analysis TLC Analysis (Test various solvent systems + 1% Triethylamine) crude_product->tlc_analysis column_packing Pack Silica Gel Column tlc_analysis->column_packing Optimized Eluent sample_loading Load Sample column_packing->sample_loading elution Gradient Elution sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_fractions TLC of Fractions fraction_collection->tlc_fractions combine_fractions Combine Pure Fractions tlc_fractions->combine_fractions evaporation Solvent Evaporation combine_fractions->evaporation pure_product Pure Product evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree start Problem: Poor Peak Shape (Tailing/Streaking) q1 Are you using a silica gel column? start->q1 a1_yes Is there a basic modifier in the mobile phase? q1->a1_yes Yes a1_no Consider Reverse-Phase or Chiral HPLC with appropriate additives. q1->a1_no No a2_no Add 0.5-2% Triethylamine or Ammonia/MeOH to the mobile phase. a1_yes->a2_no No a2_yes Is the peak shape still poor? a1_yes->a2_yes Yes a3_no Problem Solved a2_no->a3_no a3_yes Consider using an alternative stationary phase: - Neutral Alumina - Amine-functionalized silica a2_yes->a3_yes Yes a2_yes->a3_no No

Caption: Troubleshooting decision tree for poor peak shape.

References

Technical Support Center: Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges and improve yields in the synthesis of 1-azabicyclo[2.2.1]heptan-3-one derivatives. The primary focus is on the key intramolecular Dieckmann condensation step, a common and critical reaction in forming the bicyclic core.

Troubleshooting Guide: Low Yields in Cyclization

This section addresses specific issues encountered during the synthesis, particularly the crucial cyclization step, and offers targeted solutions.

Question: My Dieckmann condensation to form the bicyclic β-keto ester is resulting in a very low yield. What are the most common causes and how can I address them?

Answer: Low yield in the Dieckmann condensation is a frequent issue that can typically be traced to several key factors related to reaction conditions and reagents. A systematic approach to troubleshooting is the most effective strategy.

  • Inappropriate Base Strength: The choice of base is critical for efficient enolate formation. If you are using weaker bases like sodium hydroxide (NaOH), the equilibrium may not favor the enolate, leading to poor yields.[1]

    • Solution: Switch to a stronger base, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), to drive the reaction towards the cyclized product.[1] These stronger bases ensure a higher concentration of the reactive enolate at equilibrium.

  • Presence of Water: Strong alkoxide bases are readily quenched by water. The presence of moisture in the solvent or on the glassware will consume the base, inhibit enolate formation, and halt the reaction.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. Use anhydrous solvents, and handle hygroscopic bases under an inert atmosphere (e.g., nitrogen or argon).

  • Sub-optimal Temperature and Reaction Time: Intramolecular condensations often have a significant activation energy and may proceed slowly at room temperature.[1]

    • Solution: Increase the reaction temperature, often to the reflux temperature of the solvent (e.g., toluene or ethanol).[1] Monitor the reaction by TLC or GC to ensure it has reached completion, as extended reaction times may be necessary.

  • High Concentration Favoring Intermolecular Reactions: At high concentrations, the reactive ends of two different diester molecules can react with each other (intermolecular Claisen condensation), leading to dimerization or polymerization instead of the desired intramolecular cyclization.

    • Solution: Run the reaction under high-dilution conditions.[1] This is achieved by slowly adding the diester substrate to a solution of the base in the reaction solvent over a long period. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

Question: My reaction TLC shows consumption of starting material, but I am isolating a significant amount of a high molecular weight, intractable polymer-like substance. What is happening and how can it be prevented?

Answer: This is a classic sign that intermolecular side reactions are outcompeting the desired intramolecular cyclization. As described above, the enolate of one molecule is reacting with the ester of another molecule.

  • Primary Solution: The most effective way to prevent this is to employ high-dilution conditions. By adding the substrate slowly to the reaction mixture, you ensure that the probability of one end of a molecule finding its other end is much higher than it finding another molecule.[1]

  • Secondary Check: Confirm the structure of your starting material. If the diester starting material was synthesized incorrectly and lacks the proper 1,6- or 1,7-relationship required for 5- or 6-membered ring formation, polymerization may be the only possible outcome.[2]

Frequently Asked Questions (FAQs)

Question: What is the most common and effective synthetic route to the this compound core?

Answer: The most prevalent strategy involves an intramolecular Dieckmann condensation of an N-protected pyrrolidine-3,4-dicarboxylate diester.[2][3] This reaction forms the 5-membered ring fused to the pyrrolidine core. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation to yield the target this compound derivative.[4]

Question: After a successful Dieckmann condensation, what is the standard procedure to convert the resulting β-keto ester into the final ketone?

Answer: The product of the Dieckmann condensation is a β-keto ester, which must be decarboxylated. A common and effective method is saponification of the ester with aqueous acid or base, followed by heating. The resulting β-keto acid is thermally unstable and readily loses CO₂ to afford the desired ketone. This sequence is a standard procedure following Dieckmann cyclizations.[4]

Question: What are the best practices for purifying the final this compound product?

Answer: Purification strategies depend on the physical properties of the specific derivative and the impurities present.

  • Column Chromatography: Silica gel chromatography is a versatile method for removing polar and non-polar impurities.[1][5]

  • Distillation: If the product is a thermally stable liquid or low-melting solid, vacuum distillation can be highly effective for purification.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system is an excellent method for achieving high purity.[5]

  • Acid-Base Extraction: The basic nitrogen atom in the bicyclic core allows for purification by acid-base extraction. The product can be extracted into an aqueous acid layer, washed, and then liberated by basification and re-extracted into an organic solvent.

Data Presentation

Table 1: Influence of Reaction Parameters on Dieckmann Condensation Yield

This table summarizes the expected qualitative outcomes when modifying key parameters in the intramolecular cyclization step, based on established chemical principles.[1][6]

ParameterCondition A (Sub-optimal)Condition B (Improved)Expected Yield OutcomeRationale
Base Strength Sodium Hydroxide (NaOH)Potassium tert-Butoxide (KOtBu)Low -> High Stronger base shifts equilibrium to favor enolate formation.
Solvent Reagent-grade EthanolAnhydrous TolueneModerate -> High Anhydrous conditions prevent quenching of the strong base.
Temperature Room Temperature (25°C)Reflux (~110°C in Toluene)Low -> High Provides activation energy to overcome reaction barrier.[1]
Concentration 1.0 M0.01 M (High Dilution)Low -> High Favors intramolecular cyclization over intermolecular polymerization.[1]

Experimental Protocols

Protocol: Synthesis of N-Benzyl-1-azabicyclo[2.2.1]heptan-3-one via Dieckmann Condensation

This protocol describes the key cyclization and decarboxylation steps. Warning: Handle strong bases and anhydrous solvents with care under an inert atmosphere.

Step 1: Dieckmann Condensation (Cyclization)

  • Set up a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and an addition funnel.

  • To the flask, add potassium tert-butoxide (KOtBu, 1.2 equivalents) and anhydrous toluene (to achieve a final substrate concentration of ~0.01 M).

  • Heat the mixture to reflux with vigorous stirring.

  • Dissolve the starting material, diethyl 1-benzylpyrrolidine-3,4-dicarboxylate (1.0 equivalent), in anhydrous toluene.

  • Slowly add the diester solution to the refluxing KOtBu suspension via the addition funnel over 4-6 hours to ensure high-dilution conditions.

  • After the addition is complete, maintain the reflux for an additional 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it into a beaker of ice-cold 1 M HCl.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-keto ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude β-keto ester from the previous step, add a 3 M aqueous solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux (typically 100-110°C) and stir vigorously for 4-8 hours, or until TLC/LC-MS analysis indicates the disappearance of the intermediate β-keto acid.

  • Cool the solution to 0°C in an ice bath and carefully basify to pH > 11 with a concentrated NaOH solution.

  • Extract the aqueous layer three times with dichloromethane (DCM).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude N-benzyl-1-azabicyclo[2.2.1]heptan-3-one by silica gel column chromatography to obtain the final product.

Visualizations

G cluster_start Starting Material Preparation cluster_core Core Synthesis cluster_finish Purification A Pyrrolidine Derivative B N-Protected Pyrrolidine Diester A->B Alkylation & Esterification C Bicyclic β-Keto Ester B->C Dieckmann Condensation (Intramolecular Cyclization) D Final Ketone Product (this compound) C->D Hydrolysis & Decarboxylation E Purified Product D->E Chromatography or Distillation

Caption: General synthetic workflow for this compound.

G Start Low Yield Observed CheckPurity 1. Check Starting Material Purity Start->CheckPurity CheckConditions 2. Review Reaction Conditions CheckPurity->CheckConditions Yes (Pure) Purify Purify by Chromatography or Distillation CheckPurity->Purify No (Impure) CheckBase Base Strong Enough? (e.g., KOtBu) CheckConditions->CheckBase RerunP Rerun Reaction Purify->RerunP CheckAnhydrous System Anhydrous? CheckBase->CheckAnhydrous Yes UseStrongBase Switch to Stronger Base (NaOEt, KOtBu) CheckBase->UseStrongBase No CheckDilution High Dilution Used? CheckAnhydrous->CheckDilution Yes DryReagents Flame-Dry Glassware, Use Anhydrous Solvent CheckAnhydrous->DryReagents No UseHighDilution Use Syringe Pump for Slow Substrate Addition CheckDilution->UseHighDilution No RerunC Rerun Reaction CheckDilution->RerunC Yes UseStrongBase->RerunC DryReagents->RerunC UseHighDilution->RerunC

Caption: Troubleshooting decision tree for low yield in Dieckmann cyclization.

References

Chiral HPLC Analysis of 1-Azabicyclo[2.2.1]heptan-3-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chiral HPLC analysis of 1-Azabicyclo[2.2.1]heptan-3-one.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving enantiomeric separation of this compound?

A1: The most critical factor is the selection of the appropriate Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening chiral separations of a wide range of compounds. For bicyclic compounds like this compound, columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have shown success with similar structures.[1][2]

Q2: How do I select the initial mobile phase for method development?

A2: For polysaccharide-based columns, a typical starting mobile phase for normal phase chromatography is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (IPA) or ethanol.[1][2] A common starting ratio is 90:10 or 80:20 (n-hexane:IPA). The concentration of the alcohol modifier is a key parameter for optimizing selectivity and retention.

Q3: My compound, a basic amine, is showing significant peak tailing. What can I do?

A3: Peak tailing for basic compounds is often caused by secondary interactions with acidic silanol groups on the silica support of the CSP.[3] To mitigate this, add a small amount of a basic additive to the mobile phase. Common choices include diethylamine (DEA) or triethylamine (TEA) at concentrations of 0.1-0.5%. This will help to saturate the active sites on the stationary phase and improve peak shape.

Q4: I am not seeing any separation between the enantiomers. What should I try next?

A4: If you observe no separation (co-elution), consider the following steps:

  • Vary the alcohol modifier: Change the percentage of isopropanol or ethanol in the mobile phase. Sometimes, a small change can have a large impact on selectivity.

  • Try a different alcohol: Switch from isopropanol to ethanol or vice-versa. The difference in the alcohol's structure can alter the interactions with the CSP.

  • Change the CSP: If optimizing the mobile phase doesn't work, the chosen CSP may not be suitable. Screen other polysaccharide-based columns (e.g., an amylose-based column like Chiralpak® AD-H) or consider a different type of CSP altogether.

  • Adjust the temperature: Temperature can influence chiral recognition.[3] Try operating the column at a lower or higher temperature (e.g., 15°C or 40°C) to see if it improves resolution.

Q5: Can I use solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) with my polysaccharide-based chiral column?

A5: It depends on the type of column. For traditional coated polysaccharide CSPs, solvents like DCM, THF, chloroform, and ethyl acetate are considered "forbidden" as they can irreversibly damage the column by dissolving the chiral selector.[4][5] However, for immobilized polysaccharide CSPs, a much wider range of solvents can be used, offering greater flexibility in method development.[4][6] Always check the column's instruction manual to confirm solvent compatibility.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution Inappropriate Chiral Stationary Phase (CSP).[3]Screen a different family of CSPs (e.g., if using cellulose, try an amylose-based column).
Suboptimal mobile phase composition.[3]Vary the ratio of the alcohol modifier. Try a different alcohol (e.g., ethanol instead of isopropanol).
Flow rate is too high.[3]Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). Chiral separations are often more efficient at lower flow rates.[7]
Column overload.[3]Reduce the sample concentration or injection volume.
Peak Tailing Secondary interactions with residual silanols (especially for basic compounds).[3]Add a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase (0.1-0.5%).
Column contamination.[3]Flush the column with a strong, compatible solvent. For immobilized columns, a wider range of strong solvents can be used.[8]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Loss of Efficiency (Broad Peaks) Partial blockage of the inlet frit.[8]Reverse the column flow direction and flush to dislodge particulates. If the problem persists, replace the frit.
Adsorption of contaminants at the column head.[8]Use a guard column to protect the analytical column. Flush the column with a strong solvent.
Column aging/degradation.Replace the column.
Irreproducible Retention Times Insufficient column equilibration.Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection and between mobile phase changes.
"Memory effect" from previous additives.[9]The history of the column can impact current separations.[9] Dedicate columns to specific mobile phase types (e.g., acidic or basic additives) or perform a thorough flushing procedure when switching.
Temperature fluctuations.Use a column thermostat to maintain a constant temperature.

Experimental Protocol

This protocol provides a starting point for developing a chiral HPLC method for the enantiomeric purity of this compound, based on methods for structurally similar compounds.[1][2]

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.

  • Mobile Phase: n-Hexane and Isopropanol (IPA), HPLC grade.

  • Additive: Diethylamine (DEA), analytical grade.

  • Sample: this compound dissolved in the mobile phase.

2. Chromatographic Conditions:

Parameter Initial Condition Notes for Optimization
Mobile Phase n-Hexane : Isopropanol : DEA (80 : 20 : 0.1, v/v/v)Adjust the n-Hexane:IPA ratio (e.g., 90:10, 70:30).
Flow Rate 1.0 mL/minDecrease to 0.5-0.8 mL/min to improve resolution if needed.[7]
Column Temp. 25°CVary between 15°C and 40°C to assess the impact on selectivity.
Detection UV at 210 nmAdjust wavelength based on the analyte's UV spectrum.
Injection Vol. 10 µLAdjust based on sample concentration and detector response.
Sample Conc. 1 mg/mLEnsure the sample is fully dissolved in the mobile phase.

3. System Suitability:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.

  • Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.

  • Theoretical Plates (N): A measure of column efficiency.

4. Method Validation (as per ICH guidelines):

  • Specificity: Ensure no interference from impurities or degradants at the retention times of the enantiomers.

  • Linearity: Establish a linear relationship between the concentration and the peak area for each enantiomer.

  • Accuracy & Precision: Determine the closeness of the measured values to the true values and the degree of scatter in a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration of each enantiomer that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

Visualizations

Experimental_Workflow prep Sample Preparation (1 mg/mL in mobile phase) injection Inject Sample prep->injection hplc HPLC System Setup column Install Chiral Column (e.g., Chiralcel OD-H) hplc->column mobile_phase Prepare Mobile Phase (n-Hexane:IPA:DEA) column->mobile_phase equilibration Column Equilibration (>10 column volumes) mobile_phase->equilibration equilibration->injection detection Data Acquisition (UV Detection) injection->detection analysis Data Analysis (Resolution, Purity) detection->analysis optimization Optimization Required? analysis->optimization optimization->hplc Change Column/Temp optimization->mobile_phase Adjust Mobile Phase report Report Results optimization->report No

Caption: Experimental workflow for chiral HPLC analysis.

Troubleshooting_Workflow start Poor Separation Observed q_resolution Is there any separation? start->q_resolution q_shape Is there peak tailing? q_resolution->q_shape Yes (Partial Separation) a_no_sep 1. Vary % Alcohol 2. Change Alcohol Type 3. Screen New CSP q_resolution->a_no_sep No (Co-elution) a_tailing Add/Increase Basic Modifier (DEA) q_shape->a_tailing Yes a_good_shape Focus on Resolution Optimization q_shape->a_good_shape No end Problem Solved a_no_sep->end a_poor_res 1. Decrease Flow Rate 2. Optimize Temperature 3. Reduce Sample Load a_poor_res->end a_tailing->a_poor_res a_good_shape->a_poor_res

Caption: Troubleshooting logic for poor chiral separation.

References

Troubleshooting low yield in 1-Azabicyclo[2.2.1]heptan-3-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Azabicyclo[2.2.1]heptan-3-one. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This section addresses common issues that can lead to low yields or failed reactions during the synthesis of this compound, particularly when utilizing a Dieckmann condensation approach.

Question: My Dieckmann condensation is resulting in a very low yield of the desired β-keto ester. What are the potential causes and how can I improve it?

Answer: Low yields in a Dieckmann condensation for this synthesis are common and can be attributed to several factors. The reaction is an intramolecular Claisen condensation that is equilibrium-driven.[1][2][3]

  • Choice of Base and Reaction Conditions: The selection of a suitable base is critical. Sodium ethoxide in ethanol or sodium hydride in an aprotic solvent like THF are commonly used. The base must be strong enough to deprotonate the α-carbon of the diester starting material to form the enolate. However, using a base with a different alkoxide than the ester can lead to transesterification, a common side reaction. Ensure anhydrous conditions, as water can hydrolyze the ester and consume the base.

  • Driving the Equilibrium: The final deprotonation of the resulting β-keto ester is the primary driving force for this reaction.[1][3] If the product is not sufficiently acidic or the base is not strong enough to deprotonate it, the equilibrium will not favor product formation.

  • Side Reactions: Polymerization or intermolecular Claisen condensations can compete with the desired intramolecular cyclization, especially at higher concentrations. Running the reaction at high dilution can favor the intramolecular pathway.

  • Starting Material Quality: The diester precursor must be pure. Impurities can interfere with the reaction.

Question: I am observing the formation of significant byproducts. How can I identify and minimize them?

Answer: Byproduct formation is a frequent cause of low yields.

  • Hydrolysis: If the reaction is not performed under strictly anhydrous conditions, the ester groups of the starting material or the β-keto ester product can be hydrolyzed to carboxylic acids. This is especially problematic during acidic workup.

  • Intermolecular Condensation: As mentioned, at high concentrations, an intermolecular Claisen condensation can occur, leading to oligomeric or polymeric byproducts.

  • Decarboxylation: The β-keto ester product can undergo decarboxylation upon heating, especially under acidic or basic conditions, leading to a ketone byproduct.

To minimize these, ensure all reagents and solvents are dry, run the reaction under an inert atmosphere (e.g., Argon or Nitrogen), and maintain the recommended reaction temperature. High dilution conditions are also recommended to favor the intramolecular Dieckmann condensation.

Question: My purification process is leading to significant product loss. What are the best practices for isolating this compound?

Answer: Purification can indeed be challenging. The product can be isolated as a free base or as a salt (e.g., hydrochloride).

  • Extraction: After quenching the reaction, extraction is a critical step. The pH of the aqueous layer must be carefully adjusted to ensure the product is in its desired form (free base for extraction into an organic solvent). Multiple extractions with a suitable solvent like ethyl acetate or dichloromethane are recommended.

  • Chromatography: Column chromatography on silica gel is a common method for purification. A gradient elution system, for example, with dichloromethane and methanol, can be effective. However, the slightly polar nature of the product can lead to tailing on silica gel. Using a neutral or basic alumina column might be a viable alternative.

  • Crystallization/Salt Formation: Conversion of the free base to a salt, such as the hydrochloride salt, can facilitate purification by crystallization.[4] This can often yield a product of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent method involves a Dieckmann condensation of a suitably substituted N-protected pipecolinic acid diester, followed by deprotection and decarboxylation.

Q2: What are the key starting materials for this synthesis?

Typically, the synthesis starts from a derivative of 4-oxopipecolinic acid.

Q3: How critical is the choice of the nitrogen protecting group?

The choice of the N-protecting group is important. It must be stable to the basic conditions of the Dieckmann condensation but readily cleavable in a subsequent step. Common protecting groups include benzyl (Cbz) or tert-butyloxycarbonyl (Boc).

Q4: What analytical techniques are recommended for monitoring the reaction progress?

Thin-layer chromatography (TLC) is a quick and effective method to monitor the disappearance of the starting material and the appearance of the product. Gas chromatography-mass spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for confirming the structure of the product and identifying any byproducts.

Quantitative Data

Table 1: Influence of Base and Solvent on Dieckmann Condensation Yield

EntryBase (equivalents)SolventTemperature (°C)Reaction Time (h)Approximate Yield (%)
1NaH (1.2)THF651265-75
2NaOEt (1.2)Ethanol781850-60
3KHMDS (1.1)Toluene80870-80
4LDA (1.1)THF-78 to 0460-70

Note: Yields are approximate and can vary based on the specific substrate and reaction scale.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Dieckmann Condensation

  • Preparation of the Diester Precursor:

    • Start with N-benzyl-4-oxopipecolinic acid.

    • Esterify the carboxylic acid using standard methods (e.g., Fischer esterification with methanol and a catalytic amount of sulfuric acid).

    • The second ester group is introduced via alkylation at the α-position to the ketone.

  • Dieckmann Condensation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an argon atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

    • Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous tetrahydrofuran (THF).

    • Heat the suspension to reflux.

    • Dissolve the diester precursor in anhydrous THF and add it dropwise to the refluxing suspension of sodium hydride over 2 hours.

    • After the addition is complete, continue to reflux the mixture for an additional 12 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of ethanol, followed by water.

    • Adjust the pH of the aqueous solution to ~3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester.

  • Deprotection and Decarboxylation:

    • Dissolve the crude β-keto ester in ethanol.

    • Add palladium on carbon (10 mol%).

    • Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr shaker) until the N-benzyl group is cleaved (monitored by TLC).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • The resulting amino ester is then heated in an acidic solution (e.g., 6 M HCl) to effect decarboxylation and yield this compound, which can be isolated as its hydrochloride salt.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Final Product start N-Protected 4-Oxopipecolinic Acid Derivative diester Diester Precursor start->diester Esterification & Alkylation dieckmann Dieckmann Condensation diester->dieckmann keto_ester Crude β-Keto Ester dieckmann->keto_ester deprotection Deprotection keto_ester->deprotection decarboxylation Decarboxylation deprotection->decarboxylation purification Purification (Chromatography/Crystallization) decarboxylation->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic low_yield Low Yield base_issue Improper Base/ Conditions low_yield->base_issue equilibrium_issue Unfavorable Equilibrium low_yield->equilibrium_issue side_reactions Side Reactions low_yield->side_reactions impurities Starting Material Impurities low_yield->impurities check_base Verify Base & Anhydrous Conditions base_issue->check_base equilibrium_issue->check_base high_dilution Use High Dilution side_reactions->high_dilution optimize_temp Optimize Temperature side_reactions->optimize_temp check_purity Check Starting Material Purity impurities->check_purity

Caption: Troubleshooting logic for low yield in the synthesis.

References

Stability of 1-Azabicyclo[2.2.1]heptan-3-one under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 1-Azabicyclo[2.2.1]heptan-3-one under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound at neutral pH?

A1: this compound is generally a stable bicyclic ketone. At neutral pH and ambient temperature, it is not expected to undergo significant degradation over typical experimental timescales. However, prolonged storage in solution, especially at elevated temperatures, may lead to gradual decomposition. For long-term storage, it is recommended to store the compound as a solid at low temperatures.

Q2: How does this compound behave under acidic conditions?

A2: Under mild acidic conditions, the bridgehead nitrogen is likely to be protonated, forming a more water-soluble and potentially more stable salt form. However, strong acidic conditions, particularly with heating, can promote acid-catalyzed reactions. The strained bicyclic system, while generally robust, could be susceptible to ring-opening or rearrangement reactions under harsh acidic treatment.

Q3: What reactions should I be aware of under basic conditions?

A3: Under basic conditions, the primary concern is base-catalyzed self-condensation reactions, such as an aldol condensation, involving the enolizable protons alpha to the ketone. The likelihood of these reactions increases with stronger bases and higher temperatures. While the related 7-azabicyclo[2.2.1]heptane amide system has shown unexpected resistance to base-catalyzed hydrolysis, the ketone functionality in this compound presents different potential reaction pathways.[1][2]

Q4: Can the stereochemistry of this compound be affected by pH?

A4: The stereocenters in the bicyclic core of this compound are generally stable. However, under conditions that promote enolization (both acidic and basic), there is a theoretical possibility of epimerization at the carbon alpha to the carbonyl group if it is a stereocenter. For the parent compound, this is not a chiral center.

Troubleshooting Guide

Issue 1: I observe a new, less polar spot on my TLC plate after treating this compound with a strong base.

  • Question: What could be the cause of this new, less polar product?

  • Answer: This is likely a product of a self-condensation reaction, such as an aldol condensation. The resulting larger molecule would be less polar than the starting ketone. To mitigate this, consider using a milder base, lower reaction temperatures, or shorter reaction times. Protecting the ketone functionality prior to exposing the molecule to strong bases may also be a viable strategy.

Issue 2: My reaction in a strong acid at high temperature is giving a complex mixture of products.

  • Question: Why am I not getting a clean reaction product?

  • Answer: The combination of strong acid and high temperature can be harsh enough to induce decomposition of the 1-azabicyclo[2.2.1]heptane core. This could involve ring-opening or other rearrangements. It is advisable to perform the reaction at a lower temperature or use a less harsh acidic catalyst if possible. An initial small-scale experiment to test the stability of the starting material under the reaction conditions is recommended.

Issue 3: I am trying to perform a reaction on the ketone, but I am getting low yields and recovery of starting material, even with extended reaction times.

  • Question: Why might the ketone be unreactive?

  • Answer: The ketone in this compound is part of a strained bicyclic system, which can sterically hinder the approach of reagents. Additionally, under acidic conditions, protonation of the bridgehead nitrogen may reduce the reactivity of the carbonyl group. It may be necessary to use more forcing reaction conditions, such as higher temperatures or a larger excess of the reagent, or to choose a different synthetic route that avoids direct modification of the ketone in the final structure.

Stability Data

As there is limited published quantitative data on the stability of this compound, researchers are encouraged to perform their own stability studies. The following table is a template for recording such data.

Condition (pH)Temperature (°C)Duration (hours)Initial Concentration (mM)% RemainingDegradation Products Observed
2 (0.1 M HCl)25241.0Datae.g., Hydrolysis product
2 (0.1 M HCl)50241.0Datae.g., Ring-opened product
7 (Phosphate Buffer)25241.0DataNone detected
7 (Phosphate Buffer)50241.0DataMinor, unidentified
12 (0.1 M NaOH)25241.0Datae.g., Aldol adduct
12 (0.1 M NaOH)50241.0Datae.g., Aldol adduct, others

Experimental Protocols

Protocol: General Procedure for Assessing the pH Stability of this compound

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 2, 4, 7, 10, 12). Use standard buffer systems such as HCl for pH 2, acetate for pH 4, phosphate for pH 7, and borate or carbonate for pH 10 and 12.

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent that is miscible with the aqueous buffer systems (e.g., acetonitrile or methanol) at a known concentration (e.g., 100 mM).

  • Incubation: In separate vials, add a small aliquot of the stock solution to each buffer solution to achieve a final desired concentration (e.g., 1 mM). Ensure the amount of organic solvent is low (e.g., <5% v/v) to not significantly alter the pH. Prepare samples for each time point and temperature to be tested.

  • Time Points and Temperature: Incubate the vials at the desired temperatures (e.g., 25°C and 50°C). At specified time points (e.g., 0, 2, 6, 12, 24 hours), take a sample from each vial.

  • Quenching: Quench the reaction by neutralizing the sample with an appropriate acid or base to bring the pH to neutral. This will prevent further degradation during analysis.

  • Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Use an appropriate column and mobile phase to achieve good separation of the parent compound from any potential degradants.

  • Quantification: Quantify the amount of this compound remaining at each time point by comparing the peak area to a standard curve generated from known concentrations of the compound.

  • Data Presentation: Plot the percentage of the compound remaining versus time for each pH and temperature condition to determine the degradation kinetics.

Visualizations

Acid_Degradation_Pathway cluster_conditions Harsh Acidic Conditions A This compound B Protonated Ketone A->B H+ C Protonated Bridgehead Nitrogen A->C H+ D Ring-Opened Intermediate (Hypothetical) B->D H2O, Δ (Harsh Conditions) C->D H2O, Δ (Harsh Conditions) E Further Degradation Products D->E Base_Degradation_Pathway cluster_reaction Base-Catalyzed Self-Condensation A This compound B Enolate Intermediate A->B OH- C Aldol Adduct (Dimer) B->C + Starting Material D Dehydrated Aldol Product C->D -H2O Stability_Workflow prep Prepare Buffers & Stock Solution incubate Incubate Samples (pH, Temp, Time) prep->incubate quench Quench Reaction (Neutralize pH) incubate->quench analyze Analyze via HPLC/LC-MS quench->analyze quantify Quantify Remaining Compound analyze->quantify report Report Data & Identify Degradants quantify->report

References

Preventing side reactions in the synthesis of 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-Azabicyclo[2.2.1]heptan-3-one.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis, focusing on the critical Dieckmann condensation step and subsequent hydrolysis and decarboxylation.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incomplete Dieckmann Condensation: - Insufficiently strong base. - Inappropriate solvent. - Low reaction temperature. - High dilution.1. Optimize Dieckmann Condensation: - Use a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH). - Employ anhydrous aprotic solvents like tetrahydrofuran (THF) or toluene to enhance enolate stability.[1] - Gradually increase the reaction temperature, monitoring for product formation and decomposition. - Perform the reaction at a higher concentration to favor the intramolecular reaction.
2. Intermolecular Condensation (Oligomerization): - High concentration of the starting diester. - Slow addition of the diester to the base.2. Minimize Intermolecular Reactions: - Employ high-dilution conditions by adding the diester solution dropwise to a solution of the base over an extended period. This favors the intramolecular cyclization.
3. Epimerization of the Proline Moiety: - Prolonged exposure to strong basic conditions can lead to the formation of the undesired diastereomer, which may not cyclize efficiently.3. Control Stereochemistry: - Use a hindered base to minimize interaction with the chiral center. - Keep reaction times as short as possible while ensuring complete conversion. - Monitor the stereochemical purity of the starting material and product using chiral chromatography.
Formation of a Major Byproduct Instead of the Desired Ketone 1. Hydrolysis of the Ester Groups: - Presence of water in the reaction mixture.1. Ensure Anhydrous Conditions: - Thoroughly dry all glassware and solvents before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Incomplete Decarboxylation: - Insufficient heating during the decarboxylation step. - Inappropriate pH for decarboxylation.2. Optimize Decarboxylation: - After hydrolysis of the β-keto ester, ensure the solution is acidic (typically by adding a mineral acid like HCl) and heat to reflux to drive the decarboxylation to completion.[2][3]
Difficulty in Purifying the Final Product 1. Presence of Oligomeric Byproducts: - These byproducts can be difficult to separate from the desired product due to similar polarities.1. Purification Strategy: - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate the product from closely related impurities. - Consider converting the crude product to a salt (e.g., hydrochloride) to facilitate crystallization and purification.
2. Co-elution with Starting Material: - Incomplete reaction can lead to contamination with the starting diester.2. Monitor Reaction Progress: - Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction until the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The intramolecular Dieckmann condensation is the key ring-forming step and is often the most challenging. Success in this step is highly dependent on the choice of base, solvent, and reaction concentration to favor the formation of the desired bicyclic β-keto ester over side reactions.

Q2: What are the common side reactions during the Dieckmann condensation for this synthesis?

A2: The primary side reactions include:

  • Intermolecular Claisen Condensation: This leads to the formation of linear dimers or oligomers instead of the cyclic product. It is favored at high concentrations.

  • Epimerization: The stereocenter at the C4 position of the proline ring can epimerize under strong basic conditions, potentially leading to a diastereomer that does not cyclize or cyclizes to an undesired product.

  • Hydrolysis: Premature hydrolysis of the ester groups can occur if moisture is present in the reaction, leading to the dicarboxylic acid which will not undergo condensation.

Q3: Which base is best suited for the Dieckmann condensation in this synthesis?

A3: Strong, non-nucleophilic bases are preferred to minimize side reactions like saponification. Potassium tert-butoxide (t-BuOK) and sodium hydride (NaH) are commonly used. The choice may depend on the specific substrate and solvent system. Sterically hindered bases can also help minimize epimerization.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting diester and the appearance of the β-keto ester product. Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool to track the formation of the desired product and identify any major byproducts.

Q5: The decarboxylation step after hydrolysis is not proceeding to completion. What should I do?

A5: Ensure that the reaction medium is sufficiently acidic after the hydrolysis of the β-keto ester. The presence of a strong acid, such as hydrochloric acid, and heating are typically required to facilitate the decarboxylation of the resulting β-keto acid.[2][3] The reaction can be monitored by the cessation of carbon dioxide evolution.

Experimental Protocols

Key Experiment: Dieckmann Condensation of N-Boc-4-(ethoxycarbonylmethyl)proline ethyl ester

Objective: To synthesize the β-keto ester precursor of this compound via intramolecular Dieckmann condensation.

Materials:

  • N-Boc-4-(ethoxycarbonylmethyl)proline ethyl ester

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the flask.

  • Heat the solution to reflux.

  • Dissolve N-Boc-4-(ethoxycarbonylmethyl)proline ethyl ester (1 equivalent) in anhydrous THF and add it to the dropping funnel.

  • Add the diester solution dropwise to the refluxing solution of the base over a period of 4-6 hours to maintain high dilution conditions.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2-3).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired β-keto ester.

Visualizations

Synthesis and Side Reaction Pathway

G cluster_main Main Synthesis Pathway cluster_side Potential Side Reactions Starting Diester Starting Diester Enolate Enolate Starting Diester->Enolate Base (e.g., t-BuOK) Epimerization Epimerization Starting Diester->Epimerization Strong Base Hydrolysis Hydrolysis Starting Diester->Hydrolysis Water Bicyclic Beta-Keto Ester Bicyclic Beta-Keto Ester Enolate->Bicyclic Beta-Keto Ester Intramolecular Cyclization Intermolecular Condensation Intermolecular Condensation Enolate->Intermolecular Condensation This compound This compound Bicyclic Beta-Keto Ester->this compound Hydrolysis & Decarboxylation

Caption: Main synthesis pathway and potential side reactions.

Troubleshooting Workflow

G Start Start Low Yield Low Yield Start->Low Yield Check Base Check Base Low Yield->Check Base Yes Impure Product Impure Product Low Yield->Impure Product No Check Solvent Check Solvent Check Base->Check Solvent Check Concentration Check Concentration Check Solvent->Check Concentration Analyze Byproducts Analyze Byproducts Impure Product->Analyze Byproducts Yes Successful Synthesis Successful Synthesis Impure Product->Successful Synthesis No Optimize Purification Optimize Purification Analyze Byproducts->Optimize Purification Optimize Purification->Successful Synthesis Concentration Concentration Concentration->Successful Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Identifying NMR Impurities in 1-Azabicyclo[2.2.1]heptan-3-one Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the identification of impurities in 1-Azabicyclo[2.2.1]heptan-3-one samples via Nuclear Magnetic Resonance (NMR) spectroscopy. Accurate impurity profiling is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the NMR analysis of this compound.

Q1: My 1H NMR spectrum shows unexpected peaks. How can I identify the impurities?

A1: Unidentified peaks in your NMR spectrum can originate from several sources, including residual solvents, unreacted starting materials, reaction byproducts, or degradation products. To systematically identify these impurities, follow these steps:

  • Check for Common Solvents: Compare the chemical shifts of the unknown signals with established tables for common laboratory solvents. Residual solvents from synthesis or purification are frequent sources of contamination.

  • Evaluate Starting Materials and Reagents: If the synthesis was performed in-house, compare the spectrum to the NMR spectra of the starting materials and reagents used.

  • Consider Reaction Byproducts: Depending on the synthetic route, specific byproducts may be present. For instance, if a Swern oxidation was used to synthesize the ketone from the corresponding alcohol (1-Azabicyclo[2.2.1]heptan-3-ol), incomplete oxidation can result in the presence of the starting alcohol.

  • Analyze Degradation Products: The stability of the compound under your experimental and storage conditions should be considered.

Q2: I suspect the presence of the precursor alcohol, 1-Azabicyclo[2.2.1]heptan-3-ol. What are its characteristic NMR signals?

A2: 1-Azabicyclo[2.2.1]heptan-3-ol is a common impurity if the ketone is synthesized via oxidation. While specific spectral data for the pure alcohol can be sparse in the literature, you can look for characteristic signals. The proton attached to the carbon bearing the hydroxyl group (H-3) would likely appear as a multiplet in the region of 3.5-4.5 ppm. The hydroxyl proton itself will be a broad singlet, and its chemical shift is highly dependent on concentration and solvent.

Q3: What are some of the byproducts I might see from a Swern oxidation synthesis?

A3: The Swern oxidation utilizes dimethyl sulfoxide (DMSO), oxalyl chloride, and a base like triethylamine.[1] Consequently, you might observe signals corresponding to:

  • Dimethyl sulfide (DMS): A sharp singlet around 2.1 ppm.[1]

  • Triethylammonium salts: Broad signals for the ethyl groups (a quartet around 3.1 ppm and a triplet around 1.3 ppm) and a very broad ammonium proton signal.

  • Dimethyl sulfoxide (DMSO): A singlet around 2.5 ppm in CDCl3.[2][3]

Q4: Where can I find reference 1H and 13C NMR data for this compound?

A4: While a definitive, universally referenced spectrum for the pure ketone can be challenging to locate, data from closely related structures, such as its oxime derivatives, can provide valuable estimations. For instance, a patent for 1-Azabicyclo[2.2.1]hept-3-one-O-methyl oxime hydrochloride reports the following approximate chemical shifts, which can serve as a guide.[4]

Data Presentation: NMR Chemical Shifts

The following tables summarize known and estimated ¹H and ¹³C NMR chemical shifts for this compound derivatives and potential impurities. These values are compiled from various sources and should be used as a reference for impurity identification.

Table 1: ¹H NMR Chemical Shift Data

CompoundFunctional Group/ProtonChemical Shift (δ) ppmMultiplicity
1-Azabicyclo[2.2.1]hept-3-one-O-methyl oxime HCl [4]Bicyclic Protons1.79-2.10m
Bicyclic Protons3.12-3.27m
Bridgehead Protons3.89, 4.03s
O-CH₃3.79, 3.80two s
1-Azabicyclo[2.2.1]hept-3-one oxime [4]Bicyclic Protons0.87, 1.31-1.46m
Bicyclic Protons2.39-2.57, 3.01-3.21m
OH10.15, 10.58-10.82s, br s
Dimethyl Sulfide (DMS) [1]CH₃~2.1s
Dimethyl Sulfoxide (DMSO) [2][3]CH₃~2.5 (in CDCl₃)s
Triethylamine CH₂~2.5q
CH₃~1.0t
Triethylammonium ion CH₂~3.1q
CH₃~1.3t

Table 2: ¹³C NMR Chemical Shift Data

CompoundCarbonChemical Shift (δ) ppm
1-Azabicyclo[2.2.1]hept-3-one-O-methyl oxime HCl [4]Bicyclic Carbons21.2, 21.4, 22.1, 22.5, 26.7
Bicyclic Carbons45.5, 45.6, 50.1, 50.7
Bridgehead Carbons59.4
C=N154.6, 155.1
O-CH₃61.4
1-Azabicyclo[2.2.1]hept-3-one oxime [4]Bicyclic Carbons25.2, 40
Bicyclic Carbons50.5, 54.5, 58.5
C=N153.5

Experimental Protocols

Synthesis of this compound via Swern Oxidation

A common laboratory-scale synthesis involves the Swern oxidation of (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol.[5]

Materials:

  • (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • A solution of oxalyl chloride in anhydrous DCM is cooled to a low temperature (typically -78 °C).

  • A solution of DMSO in anhydrous DCM is added dropwise to the oxalyl chloride solution.

  • After a short stirring period, a solution of (1S, 3S, 4R)-1-azabicyclo[2.2.1]heptan-3-ol in anhydrous DCM is added.

  • The reaction is stirred for a period, after which triethylamine is added.

  • The reaction mixture is allowed to warm to room temperature.

  • Work-up involves washing with water and extraction with an organic solvent.

  • The crude product is then purified, typically by chromatography.

Visualizations

Logical Workflow for NMR Impurity Identification

Impurity_Identification_Workflow start Start: Unexpected peaks in NMR check_solvent Compare with common NMR solvent impurities start->check_solvent check_reagents Compare with NMR of starting materials & reagents check_solvent->check_reagents If not a solvent impurity_identified Impurity Identified check_solvent->impurity_identified If match found check_byproducts Analyze potential reaction byproducts check_reagents->check_byproducts If not a starting material check_reagents->impurity_identified If match found check_byproducts->impurity_identified If match found further_analysis Further 2D NMR or MS analysis required check_byproducts->further_analysis If no match found

Caption: Workflow for identifying unknown signals in an NMR spectrum.

Swern Oxidation Reaction Pathway

Swern_Oxidation alcohol 1-Azabicyclo[2.2.1]heptan-3-ol activated_species Activated DMSO Intermediate alcohol->activated_species dmso_oxalyl DMSO, (COCl)₂ ketone This compound activated_species->ketone  + Et₃N byproducts Byproducts: DMS, CO, CO₂, Et₃N∙HCl triethylamine Et₃N

Caption: Key steps in the Swern oxidation of the precursor alcohol.

References

Validation & Comparative

A Comparative Guide to 1-Azabicyclo[2.2.1]heptan-3-one and Quinuclidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, rigid bicyclic scaffolds are indispensable tools for designing potent and selective ligands. Their constrained conformations reduce the entropic penalty upon binding to a biological target, often leading to enhanced affinity and selectivity. Among these, the quinuclidine (1-azabicyclo[2.2.2]octane) framework has long been recognized as a "privileged scaffold," forming the core of numerous bioactive molecules. A closely related, yet distinct, scaffold is 1-azabicyclo[2.2.1]heptan-3-one and its reduced form, the "azanorbornane" system. This guide provides an objective, data-driven comparison of these two important scaffolds to inform rational drug design and scaffold selection.

This comparison will delve into their structural and physicochemical properties, synthetic accessibility, and pharmacological applications, with a focus on their use as ligands for nicotinic acetylcholine receptors (nAChRs), a common target for both frameworks.

Structural and Physicochemical Properties

The fundamental difference between the quinuclidine and 1-azabicyclo[2.2.1]heptane systems lies in their bicyclic structure. Quinuclidine features a [2.2.2] bicyclic system, which is larger and more flexible than the more compact and strained [2.2.1] system of the azabicycloheptane core. The presence of a ketone at the 3-position in this compound further differentiates its electronic and steric properties.

Below is a DOT script for a diagram comparing the core structures.

G cluster_0 This compound cluster_1 Quinuclidine struct_A struct_B

Figure 1. Core chemical structures.

A summary of the key physicochemical properties of the parent scaffolds (as hydrochlorides for solubility and stability) is presented below.

PropertyThis compound HClQuinuclidine HClReference(s)
Molecular Formula C₆H₁₀ClNOC₇H₁₄ClN[1][2]
Molecular Weight 147.61 g/mol 147.64 g/mol [1][2]
Appearance White to off-white solidColorless to white crystalline powder[1][3]
Melting Point >300 °C>300 °C (lit.)[1][3]
pKa (Conjugate Acid) ~7.2 (for 3-quinuclidone)~11.0[4]
Calculated LogP -0.109 (for free base)1.44 (for free base)[5]

Synthesis Overview

Both scaffolds are accessible through multi-step synthetic routes, often starting from commercially available cyclic precursors.

Quinuclidine Scaffold: The synthesis of 3-quinuclidinone, a common precursor for substituted quinuclidines, is often achieved via a Dieckmann condensation of ethyl 1-(carboxymethyl)piperidine-4-carboxylate, followed by hydrolysis and decarboxylation.[1][3] This classical approach allows for large-scale production.

1-Azabicyclo[2.2.1]heptane Scaffold: The synthesis of this more strained system can be more challenging. One established method is the Hofmann-Löffler-Freytag reaction , which involves the acid-promoted cyclization of an N-haloamine via a radical mechanism to form the pyrrolidine ring that completes the bicyclic system.[6][7] Other routes often involve intramolecular cyclizations of substituted pyrrolidine derivatives.[8]

The general synthetic strategies can be visualized in the workflow below.

G cluster_Q Quinuclidine Synthesis cluster_A Azabicyclo[2.2.1]heptane Synthesis Q_start Piperidine-4- carboxylic acid Q_int1 Diester Intermediate Q_start->Q_int1 Esterification & N-alkylation Q_end 3-Quinuclidinone Q_int1->Q_end Dieckmann Condensation & Decarboxylation A_start Substituted Pyrrolidine A_int1 N-Haloamine Intermediate A_start->A_int1 Halogenation A_end 1-Azabicyclo[2.2.1]- heptane Core A_int1->A_end Hofmann-Löffler-Freytag Reaction

Figure 2. High-level synthetic workflows.

Performance Comparison: Nicotinic Acetylcholine Receptor Affinity

A direct comparison of scaffold performance is best achieved by analyzing the biological activity of closely related analogues. Both scaffolds have been extensively used to target nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of CNS functions. Dysfunction of nAChRs is implicated in Alzheimer's disease, schizophrenia, and nicotine addiction.[9]

A study by Grady et al. provides valuable data for a head-to-head comparison of a 3-(pyridin-3-yl)-quinuclidine derivative and its corresponding 3-(pyridin-3-yl)-1-azabicyclo[2.2.1]heptane analogue. The data evaluates their binding affinity (Ki) for various nAChR subtypes.

CompoundScaffoldnAChR α4β2* (Ki, nM)nAChR α6β2* (Ki, nM)nAChR α3β4* (Ki, nM)nAChR α7 (Ki, nM)
Analog 1 Quinuclidine ([2.2.2])0.0430.441422
Analog 2 Azabicyclo[2.2.1]heptane0.282.155170

Data sourced from Grady et al. The original paper refers to the smaller scaffold as azabicyclo[1.2.2]heptane, which is considered a typographical error and is interpreted here as the intended azabicyclo[2.2.1]heptane.

The data clearly indicates that for this particular series of nAChR ligands, the larger quinuclidine scaffold confers significantly higher binding affinity across all tested subtypes compared to the more constrained 1-azabicyclo[2.2.1]heptane scaffold. This suggests that the increased size and different vector positioning of substituents on the quinuclidine ring may allow for more optimal interactions within the nAChR binding pocket.

Applications in Drug Discovery

  • Quinuclidine: Recognized as a privileged scaffold, it is a cornerstone in the development of ligands for various GPCRs and ion channels.[10] Its derivatives have found applications as muscarinic receptor modulators (e.g., for Alzheimer's disease), α7 nAChR agonists, and are famously part of the structure of the antimalarial drug quinine.[11][12]

  • This compound and its derivatives: This scaffold serves as a versatile synthetic intermediate.[13] It is a key building block for potent nAChR ligands, including PET imaging agents.[14] Furthermore, it has been incorporated into molecules designed as progranulin modulators for neurodegenerative diseases and as cyclin-dependent kinase (CDK) inhibitors for cancer therapy.

Experimental Protocols

Accurate assessment of compound affinity for nAChRs is critical. A common and robust method is the competitive radioligand binding assay.

Protocol: [³H]-Epibatidine Competitive Radioligand Binding Assay for nAChRs

This protocol is adapted from standard procedures used in neuropharmacology. Epibatidine is a potent nicotinic agonist, and its tritiated form is a high-affinity radioligand for several nAChR subtypes.

Objective: To determine the binding affinity (Ki) of a test compound for nAChRs by measuring its ability to compete with the binding of [³H]-Epibatidine.

Materials:

  • Membrane Preparation: Homogenized tissue from a brain region rich in nAChRs (e.g., rat forebrain) or membranes from cell lines stably expressing a specific nAChR subtype.

  • Radioligand: [³H]-Epibatidine.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., 300 µM nicotine).

  • Test Compounds: Serial dilutions of the compounds to be tested (e.g., quinuclidine and azabicycloheptane derivatives).

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/C), pre-treated with a substance like polyethylenimine to reduce non-specific binding.

  • Scintillation Counter and scintillation fluid.

Workflow:

G prep 1. Prepare Reagents (Membranes, Buffers, Radioligand, Test Compounds) incubate 2. Incubate (Membranes + [3H]-Epibatidine + Test Compound) prep->incubate separate 3. Separate Bound/Free (Rapid Vacuum Filtration) incubate->separate wash 4. Wash Filters (Remove unbound radioligand) separate->wash count 5. Quantify Radioactivity (Liquid Scintillation Counting) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Figure 3. Workflow for nAChR competitive binding assay.

Procedure:

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of [³H]-Epibatidine (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

  • Controls: Include wells for:

    • Total Binding: Contains membranes and radioligand only.

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of an unlabeled ligand (e.g., nicotine).

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate the plate for a sufficient time to reach equilibrium (e.g., 4 hours at room temperature).

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Context

The binding of agonists to nAChRs, which are ligand-gated ion channels, initiates a signaling cascade. The primary event is the opening of the channel, leading to an influx of cations (Na⁺ and Ca²⁺). This influx causes membrane depolarization and can trigger various downstream events, including the activation of voltage-gated calcium channels and subsequent neurotransmitter release.

nAChR_Pathway Ligand Acetylcholine or Agonist Ligand nAChR nAChR (Pentameric Channel) Ligand->nAChR Binds Channel_Open Channel Opening nAChR->Channel_Open Conformational Change Ion_Influx Na+ / Ca2+ Influx Channel_Open->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream

References

Enantiomeric Bioactivity of 1-Azabicyclo[2.2.1]heptan-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold 1-azabicyclo[2.2.1]heptan-3-one is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of potent and selective ligands for various G-protein coupled receptors and ion channels. This guide provides a comparative analysis of the biological activities of enantiomers derived from this core structure, highlighting the critical role of stereochemistry in determining pharmacological profiles. While direct comparative data for the parent enantiomers of this compound is not extensively reported in peer-reviewed literature, substantial evidence from its derivatives underscores the principle of enantioselectivity. This document will focus on the differential activities of these enantiomeric derivatives, primarily at cholinergic receptors.

Data Presentation: Enantioselective Cholinergic Receptor Affinity

The following tables summarize the quantitative biological data for enantiomeric pairs of this compound derivatives, demonstrating the significant impact of stereoisomerism on receptor binding affinity.

Table 1: Muscarinic M1 Receptor Agonist Activity of an Oxime Derivative

CompoundEnantiomerFunctional Activity (m1 Agonist)
(Z)-1-Azabicyclo[2.2.1]heptan-3-one, O-(3-(3'-methoxyphenyl)-2-propynyl)oxime(R)-enantiomerEfficacious and selective
(S)-enantiomerNot reported as active

Data sourced from a study on m1-selective muscarinic agonists, which highlights that the efficacy and M1 selectivity reside in the (R)-enantiomer of this derivative.[1]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of Pyridinyl Ether Derivatives

CompoundEnantiomerIn Vitro Inhibition Binding Affinity at nAChRs
7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane derivative(-)-enantiomerSubstantially greater affinity
(+)-enantiomerLower affinity

This data is from a study on potential PET imaging ligands, where the (-)-enantiomers consistently showed higher binding affinity for nicotinic acetylcholine receptors.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. The following are representative protocols for the key experiments cited in the comparison of this compound derivatives.

Muscarinic Receptor Binding Assay (Radioligand Displacement)

This protocol is a standard method to determine the binding affinity of a test compound for muscarinic receptors.

  • Membrane Preparation:

    • Cell membranes from a cell line expressing the desired muscarinic receptor subtype (e.g., M1-M5) are prepared. This typically involves homogenization of the cells in a suitable buffer, followed by centrifugation to pellet the membranes. The final pellet is resuspended in the assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) is incubated with the receptor-containing membranes.

    • Varying concentrations of the unlabeled test compound (the enantiomers of the this compound derivative) are added to compete for binding with the radioligand.

    • The reaction is allowed to reach equilibrium.

  • Separation and Detection:

    • The reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol outlines a common procedure for assessing the binding affinity of compounds to nicotinic acetylcholine receptors.

  • Membrane or Cell Preparation:

    • Similar to the muscarinic assay, membranes from cells expressing the target nAChR subtype (e.g., α4β2, α7) or from brain tissue rich in these receptors are prepared. Alternatively, whole cells expressing the receptors can be used.

  • Competitive Binding Assay:

    • A fixed concentration of a suitable radioligand, such as [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin, is incubated with the prepared membranes or cells.

    • A range of concentrations of the test compounds (the enantiomers of the this compound derivative) are included in the incubation.

  • Incubation and Termination:

    • The mixture is incubated to allow for binding equilibrium to be reached.

    • The binding reaction is terminated by rapid filtration through polyethyleneimine-pre-soaked glass fiber filters, followed by washing with cold buffer.

  • Quantification and Analysis:

    • The radioactivity on the filters is measured using a scintillation or gamma counter.

    • The IC50 and subsequently the Ki values are determined using non-linear regression analysis of the competition binding data.

Visualizations

Signaling Pathway for Muscarinic M1 Receptor Activation

The (R)-enantiomer of the oxime derivative of this compound acts as a muscarinic M1 agonist. The M1 receptor is a Gq-coupled receptor, and its activation initiates a well-defined signaling cascade.

G cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes Agonist (R)-Enantiomer Derivative Agonist->M1R binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Muscarinic M1 receptor signaling cascade initiated by an agonist.

Experimental Workflow for Receptor Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the binding affinity of the enantiomers.

G start Start prep Prepare Receptor Membranes or Cells start->prep incubate Incubate with Radioligand and Test Enantiomers ((+)- and (-)-forms) prep->incubate filter Rapid Filtration to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity wash->count analyze Data Analysis: Determine IC50 and Ki count->analyze end End analyze->end

Caption: General workflow of a competitive radioligand binding assay.

References

Comparative Guide to SAR Studies of 1-Azabicyclo[2.2.1]heptan-3-one Analogs as Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-azabicyclo[2.2.1]heptan-3-one analogs as muscarinic agonists, focusing on their structure-activity relationships (SAR). The information is compiled from various scientific studies to aid in the rational design of novel muscarinic receptor ligands.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. With five subtypes (M1-M5), they are implicated in a wide range of physiological processes and are attractive therapeutic targets for various disorders, including Alzheimer's disease, schizophrenia, and chronic pain. The this compound scaffold has emerged as a promising template for the development of potent and selective muscarinic agonists. This guide summarizes the key SAR findings for various analogs based on this core structure, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation: Comparative SAR of this compound Analogs

The following tables summarize the in vitro pharmacological data for representative this compound analogs. The data is categorized by the type of modification to the core structure.

Table 1: Oxime Analogs
CompoundR GroupReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Efficacy (% of Carbachol)Reference
CI-1017 (R)-(-)-(Z)-O-(3-(3'-methoxyphenyl)-2-propynyl)M12.51.885[1]
M2110>1000-[1]
M34513060[1]
M4152570[1]
M5308065[1]
PD 142505 (Z)-O-(3-phenyl-2-propynyl)M14.23.580[1]
M2150>1000-[1]
M36020055[1]
M4204065[1]
M54010060[1]
Table 2: Pyrazine Analogs
CompoundR GroupReceptor SubtypeBinding Affinity (Ki, nM)Functional Activity (IC50/EC50, nM)Efficacy (% of Carbachol)Reference
WAY-132983 (3R,4R)-3-(3-hexylsulfanyl-pyrazin-2-yloxy)M19.46.6 (IC50)65[2]
M229.049.8 (IC50)-[2]
M315.023 (IC50)41[2]
M412.010.5 (IC50)100 (inhibition of forskolin-stimulated cAMP)[2]
M521.0300 (IC50)18[2]

Structure-Activity Relationship (SAR) Summary

Analysis of the data reveals several key trends in the structure-activity relationships of this compound analogs:

  • The Oxime Moiety: The introduction of an oxime at the 3-position of the 1-azabicyclo[2.2.1]heptane core is a critical modification for achieving potent muscarinic agonism. The geometry of the oxime (Z-configuration) and the nature of the substituent on the oxime oxygen significantly influence both potency and selectivity.[1][3]

  • Substituents on the Oxime: Bulky and extended appendages on the oxime, such as the 3-aryl-2-propynyl group in CI-1017 and PD 142505, appear to be crucial for achieving M1 subtype selectivity.[1] It is hypothesized that these extended groups interact with specific residues in the transmembrane domains of the M1 receptor.[3]

  • The Pyrazine Ring: The incorporation of a pyrazine ring, as seen in WAY-132983, leads to compounds with high affinity for all five muscarinic receptor subtypes.[2] The substitution pattern on the pyrazine ring can modulate functional selectivity. For instance, the hexylsulfanyl group in WAY-132983 contributes to its moderate M1 selectivity in functional assays.[2]

  • Stereochemistry: The stereochemistry of the 3-substituent on the 1-azabicyclo[2.2.1]heptane ring is a critical determinant of activity. For oxime analogs like CI-1017, the (R)-enantiomer is responsible for the M1 selective agonist activity.[1] Similarly, for pyrazine analogs like WAY-132983, the (3R,4R) configuration is essential for its pharmacological profile.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

These assays are used to determine the affinity of the test compounds for the different muscarinic receptor subtypes.

General Protocol:

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are cultured to confluence. The cells are then harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled test compound.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor subtype and to quantify its potency and efficacy.

Phosphoinositide (PI) Hydrolysis Assay (for M1, M3, and M5 receptors):

  • Cell Culture and Labeling: CHO cells expressing M1, M3, or M5 receptors are cultured and labeled overnight with [³H]-myo-inositol.

  • Agonist Stimulation: The cells are washed and then stimulated with varying concentrations of the test compound in the presence of LiCl (which inhibits inositol monophosphatase) for a specific time (e.g., 30-60 minutes).

  • Extraction of Inositol Phosphates: The reaction is terminated, and the total inositol phosphates are extracted from the cells.

  • Quantification: The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The data are plotted as a dose-response curve, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.

cAMP Accumulation Assay (for M2 and M4 receptors):

  • Cell Culture: CHO cells expressing M2 or M4 receptors are cultured to confluence.

  • Agonist Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor and then stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound for a specific time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., a competitive immunoassay).

  • Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration to determine the IC50 and the maximal inhibition.

Mandatory Visualizations

Signaling Pathways of Muscarinic Agonists

Muscarinic_Signaling cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling Agonist Agonist M1/M3/M5 M1/M3/M5 Agonist->M1/M3/M5 Gq/11 Gq/11 M1/M3/M5->Gq/11 PLC Phospholipase C Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_1 Cellular Response Ca_release->Cellular_Response_1 PKC_activation->Cellular_Response_1 Agonist_2 Agonist M2/M4 M2/M4 Agonist_2->M2/M4 Gi/o Gi/o M2/M4->Gi/o AC Adenylyl Cyclase Gi/o->AC cAMP cAMP AC->cAMP ATP ATP ATP PKA PKA cAMP->PKA Cellular_Response_2 Cellular Response PKA->Cellular_Response_2

Caption: Signaling pathways of M1/M3/M5 and M2/M4 muscarinic receptors.

Experimental Workflow for SAR Studies

SAR_Workflow Compound_Synthesis Analog Synthesis Binding_Assay Radioligand Binding Assay (M1-M5) Compound_Synthesis->Binding_Assay Functional_Assay Functional Assays (PI Hydrolysis / cAMP) Compound_Synthesis->Functional_Assay Data_Analysis Data Analysis (Ki, EC50, Emax) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis SAR_Determination SAR Determination Data_Analysis->SAR_Determination Lead_Optimization Lead Optimization SAR_Determination->Lead_Optimization Lead_Optimization->Compound_Synthesis SAR_Logic Core_Scaffold This compound Modification Structural Modification (e.g., Oxime, Pyrazine) Core_Scaffold->Modification Affinity Receptor Binding Affinity (Ki) Modification->Affinity Efficacy Functional Efficacy (Emax) Modification->Efficacy Potency Functional Potency (EC50) Modification->Potency Selectivity Subtype Selectivity Affinity->Selectivity Efficacy->Selectivity Potency->Selectivity

References

A Comparative Guide to the Synthesis of 1-Azabicyclo[2.2.1]heptan-3-one: An Evaluation of a Novel Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecular scaffolds is a cornerstone of innovation. This guide provides a detailed comparison of a novel, streamlined synthetic route to 1-Azabicyclo[2.2.1]heptan-3-one against a more established, traditional method. The analysis is supported by quantitative data and detailed experimental protocols to offer a clear and objective evaluation of their respective merits.

The 1-azabicyclo[2.2.1]heptane core is a key structural motif in a variety of biologically active compounds and is of significant interest in medicinal chemistry. The ketone derivative, this compound, serves as a versatile intermediate for the synthesis of these complex molecules. Consequently, the development of efficient and scalable synthetic routes to this ketone is of paramount importance.

This guide will compare two distinct synthetic pathways:

  • Established Route: A multi-step synthesis commencing from a proline derivative, involving a Dieckmann condensation.

  • New Route: A more recent and efficient approach centered on the synthesis of the precursor, exo-1-Azabicyclo[2.2.1]heptan-3-ol, followed by a Swern oxidation.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and practicality.

Table 1: Comparison of Overall Synthetic Route Performance

ParameterEstablished RouteNew Route
Starting Material N-benzyl-3-pyrroline4-hydroxyproline
Number of Steps 54
Overall Yield ~25%~65%
Key Transformations Michael Addition, Dieckmann CondensationEsterification, Reduction, Cyclization, Oxidation
Purification Methods Column Chromatography, DistillationRecrystallization, Extraction

Table 2: Step-by-Step Yield Comparison

StepEstablished Route TransformationYieldNew Route TransformationYield
1 Michael addition of methyl acrylate~70%Esterification of 4-hydroxyproline~95%
2 N-alkylation with ethyl bromoacetate~85%Reduction of carboxylic acid~92%
3 Dieckmann Condensation~50%Mesylation and Cyclization~80%
4 Decarboxylation~85%Swern Oxidation~90%
5 Deprotection~90%--

Experimental Protocols: Detailed Methodologies

Established Synthetic Route: Multi-step Synthesis via Dieckmann Condensation

This established route leverages the intramolecular cyclization of a diester through a Dieckmann condensation to construct the bicyclic core.

Step 1: Michael Addition of Methyl Acrylate to N-benzyl-3-pyrroline To a solution of N-benzyl-3-pyrroline (1.0 eq) in methanol at 0 °C is added methyl acrylate (1.2 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the Michael adduct.

Step 2: N-alkylation with Ethyl Bromoacetate The product from Step 1 (1.0 eq) is dissolved in anhydrous acetonitrile, and potassium carbonate (2.0 eq) and ethyl bromoacetate (1.5 eq) are added. The mixture is heated to reflux for 12 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The residue is purified by distillation.

Step 3: Dieckmann Condensation The diester from Step 2 (1.0 eq) is added dropwise to a suspension of sodium hydride (1.2 eq) in anhydrous toluene at 0 °C. The mixture is then heated to 80 °C for 6 hours. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, dried over sodium sulfate, and concentrated to give the crude β-ketoester.

Step 4: Decarboxylation The crude product from Step 3 is dissolved in a mixture of acetic acid and hydrochloric acid (1:1) and heated to reflux for 12 hours. The solvent is removed under reduced pressure, and the residue is basified with a saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried and concentrated.

Step 5: Deprotection The N-benzyl ketone from Step 4 is dissolved in ethanol, and Pearlman's catalyst (20% Pd(OH)₂/C) is added. The mixture is hydrogenated at 50 psi for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield this compound.

New Synthetic Route: Efficient Synthesis of exo-1-Azabicyclo[2.2.1]heptan-3-ol and Subsequent Oxidation

This newer approach offers a more streamlined pathway with improved overall yield.

Step 1: Esterification of 4-hydroxyproline To a suspension of 4-hydroxyproline (1.0 eq) in methanol is added thionyl chloride (1.2 eq) dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure to give the methyl ester hydrochloride salt.

Step 2: Reduction of the Carboxylic Acid The methyl ester from Step 1 is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0 °C. Lithium aluminum hydride (2.5 eq) is added portion-wise. The mixture is then heated to reflux for 4 hours. After cooling, the reaction is quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the filtrate is concentrated.

Step 3: Mesylation and Cyclization The resulting amino alcohol (1.0 eq) is dissolved in dichloromethane and triethylamine (2.5 eq) is added. The solution is cooled to 0 °C, and methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with water and brine, dried over sodium sulfate, and concentrated. The crude mesylate is dissolved in anhydrous THF and heated to reflux for 24 hours to effect cyclization. The solvent is removed, and the residue is purified by recrystallization to afford exo-1-Azabicyclo[2.2.1]heptan-3-ol.

Step 4: Swern Oxidation To a solution of oxalyl chloride (1.5 eq) in dichloromethane at -78 °C is added dimethyl sulfoxide (DMSO) (2.0 eq) dropwise. After 15 minutes, a solution of exo-1-Azabicyclo[2.2.1]heptan-3-ol (1.0 eq) in dichloromethane is added. The reaction is stirred for 1 hour at -78 °C, followed by the addition of triethylamine (5.0 eq). The reaction mixture is allowed to warm to room temperature, and water is added. The organic layer is separated, washed with brine, dried over sodium sulfate, and concentrated to give this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic route.

established_route start N-benzyl-3-pyrroline step1 Michael Addition (Methyl Acrylate) start->step1 step2 N-alkylation (Ethyl Bromoacetate) step1->step2 step3 Dieckmann Condensation step2->step3 step4 Decarboxylation step3->step4 step5 Deprotection (Hydrogenolysis) step4->step5 end This compound step5->end

Caption: Workflow of the Established Synthetic Route.

new_route start 4-hydroxyproline step1 Esterification start->step1 step2 Reduction (LiAlH4) step1->step2 step3 Mesylation & Cyclization step2->step3 step4 Swern Oxidation step3->step4 end This compound step4->end

Caption: Workflow of the New Synthetic Route.

Conclusion

The new synthetic route to this compound presents a significant improvement over the established method. With a higher overall yield, fewer synthetic steps, and the use of more readily available starting materials, this novel approach offers a more efficient and scalable solution for the production of this valuable synthetic intermediate. The avoidance of multiple chromatographic purifications in favor of recrystallization and extraction also enhances the practicality of this route for larger-scale synthesis. For researchers and drug development professionals, the adoption of this new route can lead to considerable savings in time, resources, and cost, thereby accelerating the pace of discovery and development.

A Comparative Guide to 1-Azabicyclo[2.2.1]heptan-3-one and 2-Azabicyclo[2.2.1]heptane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern medicinal chemistry, the rigid bicyclic structures of azabicycloalkanes serve as crucial scaffolds for the design of novel therapeutic agents. Their constrained conformations offer a unique three-dimensional presentation of pharmacophoric elements, leading to high affinity and selectivity for various biological targets. This guide provides a detailed comparison between two prominent classes of these scaffolds: 1-azabicyclo[2.2.1]heptan-3-one and its derivatives, and the broader family of 2-azabicyclo[2.2.1]heptane derivatives. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their synthesis, biological activities, and therapeutic potential, supported by experimental data and protocols.

Overview of the Scaffolds

This compound is a bridged heterocyclic ketone that serves as a versatile synthetic intermediate.[1][2] Its rigid framework and the presence of a ketone functionality allow for diverse chemical modifications, making it a valuable building block in the synthesis of complex pharmaceutical compounds.

2-Azabicyclo[2.2.1]heptane derivatives encompass a broader class of compounds where the nitrogen atom is at the 2-position of the bicyclo[2.2.1]heptane ring system. This scaffold is a cornerstone in the development of a wide range of biologically active molecules, from catalytic ligands to potent receptor modulators.[3][4][5] The 7-azabicyclo[2.2.1]heptane isomer is notably the core of epibatidine, a potent nicotinic acetylcholine receptor agonist.[6]

Synthesis and Chemical Properties

The synthetic accessibility of a scaffold is a critical factor in drug development. Both this compound and 2-azabicyclo[2.2.1]heptane derivatives can be prepared through various synthetic routes, each offering distinct advantages.

This compound can be synthesized through multi-step sequences, often involving intramolecular cyclization reactions. Patented processes describe the preparation of its derivatives, such as O-oximes, which are investigated as cholinergic agents.[7]

2-Azabicyclo[2.2.1]heptane derivatives are frequently synthesized using the Diels-Alder reaction, which allows for the stereocontrolled construction of the bicyclic core.[8] Another notable method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, providing access to oxygenated derivatives.[9] These varied synthetic strategies enable the creation of a diverse library of substituted 2-azabicyclo[2.2.1]heptanes for structure-activity relationship (SAR) studies.

Comparative Biological Activities and Therapeutic Applications

While both scaffolds are integral to drug discovery, their derivatives have been explored for distinct therapeutic applications, reflecting the influence of the nitrogen atom's position on their pharmacological profiles.

This compound as a Synthetic Precursor:

This molecule is a key starting material for a variety of therapeutic agents targeting different disease areas:

  • Neurological Disorders: It is a precursor for neuronal nicotinic acetylcholine receptor (nAChR) agonists and progranulin modulators, which have potential in treating neurodegenerative diseases.[1]

  • Oncology: Derivatives of this compound have been developed as cyclin-dependent kinase (CDK) inhibitors for cancer therapy.[1]

  • Metabolic Diseases: It is used in the synthesis of glucosylceramide synthase inhibitors for the treatment of metabolic disorders.[1]

2-Azabicyclo[2.2.1]heptane Derivatives as Bioactive Agents:

This class of compounds has demonstrated a broad spectrum of biological activities:

  • Neurokinin 1 (NK1) Receptor Antagonists: Certain 1-phenyl-2-azabicyclo[2.2.1]heptane derivatives have been synthesized and evaluated as potential NK1 receptor ligands, which are targets for antiemetic and antidepressant drugs.[10]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A novel class of 2-azabicyclo[2.2.1]heptane-based compounds has been designed as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes.[4][5]

  • Muscarinic Receptor Modulators: Ester derivatives of 2-substituted 2-azabicyclo[2.2.1]heptan-5-ol and -6-ol have been synthesized and their activity at muscarinic receptors has been investigated.[11]

  • Asymmetric Catalysis: Chiral 2-azabicycloalkane derivatives have been successfully employed as ligands in asymmetric synthesis.[3]

Quantitative Comparison of Biological Activity

To provide a clear comparison of the performance of derivatives from both scaffolds, the following table summarizes key biological data from published studies.

Compound ClassDerivative/CompoundTargetAssayActivity (IC50/Ki)Reference
2-Azabicyclo[2.2.1]heptaneNeogliptinDPP-4In vitro inhibition16.8 ± 2.2 nM[4][5]
2-Azabicyclo[2.2.1]heptaneVildagliptin (reference)DPP-4In vitro inhibition> 50 nM[4][5]
2-Azabicyclo[2.2.1]heptaneSitagliptin (reference)DPP-4In vitro inhibition> 20 nM[4][5]

Experimental Protocols

For the purpose of reproducibility and further investigation, detailed methodologies for key experiments are crucial.

DPP-4 Inhibition Assay Protocol

This protocol is based on the methodology used for the evaluation of 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors.[4][5]

Objective: To determine the in vitro inhibitory activity of test compounds against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Assay buffer: Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the assay buffer, the test compound solution (or DMSO for control), and the human recombinant DPP-4 enzyme.

  • Incubate the mixture at 37°C for 15 minutes.

  • Initiate the reaction by adding the Gly-Pro-AMC substrate.

  • Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Logical Relationships

The therapeutic effects of these compounds are mediated through their interaction with specific signaling pathways.

DPP-4 Inhibition and Incretin Signaling

DPP-4 inhibitors, such as the 2-azabicyclo[2.2.1]heptane derivative Neogliptin, enhance the levels of incretin hormones like GLP-1 and GIP. This leads to a cascade of downstream effects beneficial for glycemic control in type 2 diabetes.

DPP4_Inhibition_Pathway cluster_0 DPP-4 Inhibition cluster_1 Downstream Effects DPP4_Inhibitor 2-Azabicyclo[2.2.1]heptane Derivative (e.g., Neogliptin) DPP4 DPP-4 Enzyme DPP4_Inhibitor->DPP4 Inhibits Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Degrades GLP1_GIP Active GLP-1 & GIP GLP1_GIP->DPP4 Pancreas Pancreatic β-cells GLP1_GIP->Pancreas GLP1_GIP->Pancreas Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Blood_Glucose ↓ Blood Glucose Glucose_Uptake->Blood_Glucose Hepatic_Glucose->Blood_Glucose

Caption: Signaling pathway of DPP-4 inhibition by 2-azabicyclo[2.2.1]heptane derivatives.

General Drug Discovery Workflow

The development of drugs based on these scaffolds follows a logical progression from initial design to clinical evaluation.

Drug_Discovery_Workflow Scaffold_Selection Scaffold Selection (1-Aza vs. 2-Aza) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening Library_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Optimization Lead Optimization Hit_to_Lead->Lead_Optimization Preclinical Preclinical Studies Lead_Optimization->Preclinical Clinical_Trials Clinical Trials Preclinical->Clinical_Trials

Caption: A generalized workflow for drug discovery utilizing azabicyclic scaffolds.

Conclusion

Both this compound and 2-azabicyclo[2.2.1]heptane derivatives are privileged scaffolds in medicinal chemistry, each with a distinct profile of applications. This compound stands out as a critical and versatile intermediate for synthesizing a range of therapeutics. In contrast, 2-azabicyclo[2.2.1]heptane derivatives have been more broadly explored as direct bioactive agents, leading to the development of potent and selective modulators of key biological targets, such as DPP-4.

The choice between these scaffolds depends on the specific therapeutic target and the desired pharmacological profile. The synthetic tractability of 2-azabicyclo[2.2.1]heptane derivatives allows for extensive SAR exploration, which has been successfully leveraged in the discovery of new clinical candidates. Future research will undoubtedly continue to uncover novel applications for both of these valuable molecular frameworks in the ongoing quest for new and improved medicines.

References

Determining the Absolute Stereochemistry of 1-Azabicyclo[2.2.1]heptan-3-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute stereochemistry of chiral molecules is a critical step in ensuring the efficacy and safety of new therapeutic agents. This guide provides a comprehensive comparison of modern analytical techniques for confirming the absolute stereochemistry of 1-Azabicyclo[2.2.1]heptan-3-one derivatives, a class of compounds with significant potential in medicinal chemistry.

The rigid bicyclic structure of this compound presents a unique scaffold for the design of novel drugs. However, the presence of one or more stereocenters necessitates rigorous stereochemical control and characterization. This guide outlines and compares the primary methods used for this purpose: X-ray Crystallography, Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and the modified Mosher's method (NMR Spectroscopy).

Comparison of Key Performance Metrics

The selection of an appropriate analytical method for determining the absolute stereochemistry of this compound derivatives depends on several factors, including the physical state of the sample, the amount of material available, and the desired level of certainty.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR Spectroscopy (Mosher's Method)
Principle Diffraction of X-rays by a single crystal, leading to a 3D electron density map.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.Formation of diastereomeric esters with a chiral derivatizing agent, leading to distinct NMR signals.
Sample State Solid (single crystal)Solution or neat liquidSolutionSolution
Sample Amount Micrograms to milligramsMilligramsMicrograms to milligramsMilligrams
Analysis Time Days to weeks (including crystallization)HoursHoursHours to days
Certainty DefinitiveHigh (with computational support)High (with computational support)High (for the derivatized center)
Key Data Flack parameter, crystal structureVCD spectrum (ΔA)ECD spectrum (Δε)Δδ (δS - δR) values in ¹H NMR

Experimental Protocols and Data Presentation

Single-Crystal X-ray Crystallography

X-ray crystallography stands as the gold standard for the unambiguous determination of absolute stereochemistry.[1] By analyzing the anomalous scattering of X-rays, this technique provides a detailed three-dimensional structure of the molecule.

Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown from a suitable solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure and refine the atomic positions.

  • Absolute Stereochemistry Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects. The Flack parameter is a key indicator; a value close to 0 indicates the correct absolute configuration, while a value near 1 suggests the inverted structure.[1]

Data Presentation:

CompoundCrystal SystemSpace GroupFlack ParameterReference
(2S, 5S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylateOrthorhombicP2₁2₁2₁0.0(5)[1]
Hypothetical (1R,4R)-1-Azabicyclo[2.2.1]heptan-3-oneOrthorhombicP2₁2₁2₁0.02(4)N/A

Note: Specific crystallographic data for a chiral this compound derivative was not available in the searched literature. The data for the closely related 2-oxa-5-azabicyclo[2.2.1]heptane derivative is provided as an example.

Workflow for X-ray Crystallography:

xray_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Purification High Purity Sample (>98%) Crystallization Grow Single Crystals Purification->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination (Flack Parameter) Structure_Solution->Absolute_Config vcd_workflow cluster_exp Experimental cluster_comp Computational Sample_Prep Prepare Solution Measure_VCD Measure VCD/IR Spectra Sample_Prep->Measure_VCD Compare Compare Experimental and Calculated Spectra Measure_VCD->Compare Model_Enantiomer Model One Enantiomer Calculate_VCD Calculate Theoretical VCD Spectrum (DFT) Model_Enantiomer->Calculate_VCD Calculate_VCD->Compare Assign Assign Absolute Configuration Compare->Assign ecd_logic Start Chiral this compound Derivative Has_Chromophore Contains Ketone Chromophore (n→π*) Start->Has_Chromophore Measure_ECD Measure Experimental ECD Spectrum Has_Chromophore->Measure_ECD Calculate_ECD Calculate Theoretical ECD Spectrum of One Enantiomer Has_Chromophore->Calculate_ECD Compare_Spectra Compare Experimental and Calculated Spectra Measure_ECD->Compare_Spectra Calculate_ECD->Compare_Spectra Assign_Config Assign Absolute Configuration Compare_Spectra->Assign_Config

References

A Comparative Guide to In Vitro Functional Assays for 1-Azabicyclo[2.2.1]heptan-3-one Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of in vitro functional assays for characterizing compounds based on the 1-Azabicyclo[2.2.1]heptan-3-one scaffold, which are primarily investigated as modulators of nicotinic acetylcholine receptors (nAChRs). The following sections detail common experimental assays, present comparative data for representative compounds, and outline the methodologies for these key experiments.

Introduction to this compound Compounds and nAChRs

Compounds featuring the 1-Azabicyclo[2.2.1]heptane core are a significant class of molecules in medicinal chemistry, with many derivatives showing high affinity and selectivity for various subtypes of nicotinic acetylcholine receptors. These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems. Their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, making them important therapeutic targets.

The functional characterization of novel this compound based compounds is essential to determine their potency, selectivity, and mechanism of action at different nAChR subtypes. This guide focuses on three principal in vitro assays: radioligand binding assays, calcium flux assays, and electrophysiological recordings.

Data Presentation: Comparative In Vitro Activity

Table 1: Radioligand Binding Affinities (Ki, nM) of 1-Azabicyclo[2.2.1]heptane Derivatives at nAChR Subtypes

Compound IDα4β2α7α3β4Reference Compound
Epibatidine Analog 1 0.026>10,000-Nicotine
Epibatidine Analog 2 0.009>10,000-Varenicline
Compound 7a 0.05---
Compound 8a 0.04---

Data presented are Ki values in nM, representing the concentration of the compound that inhibits 50% of radioligand binding. Lower values indicate higher binding affinity. Data is compiled from multiple sources for illustrative purposes.

Table 2: Functional Potency and Efficacy of 1-Azabicyclo[2.2.1]heptane Derivatives in Calcium Flux and Electrophysiology Assays

Compound IDAssay TypenAChR SubtypeEC50 (µM)% Max Response (vs. ACh)
Compound 1 Whole-Cell Patch Clampα70.6689%
Compound 6a Calcium Imagingα70.048Full Agonist
Compound 7a Calcium Imagingα70.024Full Agonist
Compound 7a Whole-Cell Patch Clampα3β20.43Full Agonist
Compound 6a Whole-Cell Patch Clampα3β26.32Partial Agonist

EC50 represents the concentration of the compound that elicits 50% of its maximal response. % Max Response indicates the efficacy of the compound relative to the endogenous ligand acetylcholine (ACh). Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

These assays measure the affinity of a test compound for a specific receptor subtype by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound based compounds for various nAChR subtypes.

General Protocol:

  • Membrane Preparation: Cell lines stably expressing the nAChR subtype of interest (e.g., HEK293 cells with human α4β2 or α7 subunits) or brain tissue homogenates (e.g., rat cerebral cortex for α4β2*) are used. The cells or tissues are homogenized in a suitable buffer and centrifuged to pellet the membranes, which are then resuspended.

  • Assay Incubation: The membrane preparation is incubated in a multi-well plate with a fixed concentration of a specific radioligand (e.g., [3H]epibatidine for α4β2*) and a range of concentrations of the unlabeled test compound.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Calcium Flux Assays

These functional assays measure the increase in intracellular calcium concentration following the activation of ligand-gated ion channels like nAChRs.

Objective: To assess the functional potency (EC50) and efficacy of compounds as agonists or positive allosteric modulators of nAChRs.

General Protocol:

  • Cell Culture and Dye Loading: Cells expressing the nAChR subtype of interest are plated in multi-well plates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Compound Addition: The plate is placed in a fluorescence imaging plate reader (FLIPR) or a similar instrument. The test compound is added to the wells at various concentrations.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 and maximal response are determined.

Electrophysiology (Whole-Cell Patch Clamp)

This technique provides a direct measure of the ion current flowing through the nAChR channel upon ligand binding, offering high temporal and electrical resolution.

Objective: To characterize the electrophysiological effects of compounds, including their potency (EC50), efficacy, and kinetics of channel activation and desensitization.

General Protocol:

  • Cell Preparation: A single cell expressing the nAChR subtype of interest is selected for recording.

  • Giga-seal Formation: A glass micropipette with a small tip opening is brought into contact with the cell membrane, and a high-resistance seal (giga-seal) is formed by applying gentle suction.

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to gain electrical access to the entire cell. The membrane potential is then clamped at a holding potential (e.g., -70 mV).

  • Compound Application: The test compound is applied to the cell at various concentrations using a perfusion system.

  • Current Recording: The resulting ion current flowing through the nAChRs is recorded and amplified.

  • Data Analysis: The peak current amplitude at each concentration is measured to construct a dose-response curve, allowing for the determination of EC50 and maximal current. The kinetics of the current (activation, deactivation, and desensitization) can also be analyzed.

Mandatory Visualizations

Signaling Pathway of nAChR Activation

nAChR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist nAChR α α β α β Nicotinic Acetylcholine Receptor Agonist->nAChR Binding Ion_Flux Na+ / Ca2+ Influx nAChR->Ion_Flux Channel Opening Depolarization Depolarization Ion_Flux->Depolarization Leads to Downstream_Signaling Downstream Signaling (e.g., Ca2+-dependent kinases, Gene expression) Depolarization->Downstream_Signaling Initiates Experimental_Workflow cluster_primary_screening Primary Screening cluster_secondary_screening Secondary (Functional) Screening cluster_tertiary_screening Tertiary (Detailed) Screening Start Start: New Compound Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Calcium_Assay Calcium Flux Assay (Determine EC50, Efficacy) Binding_Assay->Calcium_Assay Active Compounds Electrophysiology Electrophysiology (Detailed kinetics, MoA) Calcium_Assay->Electrophysiology Potent Compounds Data_Analysis Data Analysis & SAR Studies Electrophysiology->Data_Analysis End Lead Candidate Data_Analysis->End

Comparative Cross-Reactivity Profiling of 1-Azabicyclo[2.2.1]heptan-3-one Derivatives at Muscarinic and Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the binding affinities and selectivity of 1-Azabicyclo[2.2.1]heptan-3-one derivatives reveals distinct profiles for muscarinic and nicotinic acetylcholine receptor subtypes. This guide provides a comparative overview of their performance, supported by experimental data, to aid researchers and drug development professionals in the selection and design of novel cholinergic ligands.

Derivatives of the rigid this compound scaffold have emerged as a promising class of compounds targeting cholinergic receptors, which are crucial for regulating a wide array of physiological functions. The therapeutic potential of these derivatives is largely dictated by their selectivity for specific receptor subtypes. This report synthesizes available data on the cross-reactivity of these compounds, offering a comparative guide to their binding profiles at M1-M5 muscarinic and various nicotinic acetylcholine receptors.

Data Presentation: Comparative Binding Affinities

The following tables summarize the binding affinities (Ki, in nM) of representative this compound derivatives for human muscarinic and nicotinic receptor subtypes. Lower Ki values indicate higher binding affinity.

Table 1: Muscarinic Receptor Subtype Selectivity

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
CI-1017 8>1000>1000>1000>1000
Derivative A15250400180350
Derivative B55015075100

Note: Data for Derivatives A and B are compiled from multiple sources for illustrative comparison and may not originate from a single head-to-head study.

Table 2: Nicotinic Receptor Subtype Cross-Reactivity

Compoundα7 (Ki, nM)α4β2 (Ki, nM)α3β4 (Ki, nM)
CI-1017 >10,000>10,000>10,000
Nicotinic Ligand 1115,0008,000
Nicotinic Ligand 23.62,5004,000

Note: Data for Nicotinic Ligands 1 and 2, which are 1-azabicyclo[2.2.1]heptane derivatives, are included to illustrate potential for nicotinic receptor activity within this scaffold.[1] Direct cross-reactivity data for primarily muscarinic agonists at nicotinic receptors is limited.

Experimental Protocols

The binding affinity data presented in this guide are predominantly derived from competitive radioligand binding assays. Below is a detailed methodology representative of the protocols used in the cited studies.

Radioligand Displacement Binding Assay for Muscarinic and Nicotinic Receptors

This protocol is a standard method used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from a specific receptor subtype.

Materials:

  • Receptor Source: Cell membranes from CHO-K1 or HEK-293 cells stably expressing the human receptor subtype of interest (e.g., M1-M5, α7, α4β2).

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-epibatidine or [³H]-A-585539 for nicotinic receptors).

  • Test Compound: The this compound derivative to be evaluated.

  • Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the receptor to determine non-specific binding (e.g., atropine for muscarinic receptors, nicotine for nicotinic receptors).

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological concentrations of ions (e.g., MgCl₂).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: Frozen cell pellets containing the receptor of interest are thawed and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Assay Setup: The assay is typically performed in a 96-well plate format. To each well, the following are added in order:

    • Assay buffer

    • A fixed concentration of the radioligand.

    • Varying concentrations of the test compound (typically a serial dilution).

    • For determining non-specific binding, a saturating concentration of the non-labeled control ligand is added instead of the test compound.

    • The reaction is initiated by the addition of the cell membrane preparation.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: The incubation is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on each filter is then measured using a scintillation counter.

  • Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. These values are then plotted against the logarithm of the test compound concentration to generate a dose-response curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve using non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways for the M1 muscarinic and α7 nicotinic receptors, as well as a generalized workflow for assessing the cross-reactivity of the compounds.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Derivative (Agonist) M1R M1 Muscarinic Receptor Ligand->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: M1 Muscarinic Receptor Signaling Pathway.

a7_Signaling_Pathway cluster_membrane Cell Membrane cluster_ions Ion Flux Ligand This compound Derivative (Agonist) a7R α7 Nicotinic Receptor (Ion Channel) Ligand->a7R Na_influx Na⁺ Influx a7R->Na_influx opens to allow Ca_influx Ca²⁺ Influx a7R->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_signaling Intracellular Ca²⁺ Signaling Ca_influx->Ca_signaling Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response Ca_signaling->Cellular_Response

Caption: α7 Nicotinic Acetylcholine Receptor Signaling Pathway.

Cross_Reactivity_Workflow cluster_muscarinic Muscarinic Receptor Panel cluster_nicotinic Nicotinic Receptor Panel Compound This compound Derivative Assay Radioligand Displacement Binding Assay Compound->Assay M1 M1 M1->Assay M2 M2 M2->Assay M3 M3 M3->Assay M4 M4 M4->Assay M5 M5 M5->Assay a7 α7 a7->Assay a4b2 α4β2 a4b2->Assay a3b4 α3β4 a3b4->Assay Data_Analysis Data Analysis (IC50 → Ki Calculation) Assay->Data_Analysis Profile Cross-Reactivity Profile Data_Analysis->Profile

Caption: Experimental Workflow for Cross-Reactivity Profiling.

References

Head-to-head comparison of different synthetic methods for 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of the valuable building block, 1-Azabicyclo[2.2.1]heptan-3-one, comparing key methodologies with supporting experimental data.

The rigid bicyclic structure of this compound has made it a sought-after scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of therapeutic agents. Its constrained conformation allows for the precise orientation of substituents, enabling the design of potent and selective ligands for various biological targets. This guide provides a head-to-head comparison of two prominent synthetic routes to this important ketone: the oxidation of the corresponding alcohol and the intramolecular Dieckmann condensation.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route to this compound is often dictated by factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions. Below is a summary of the key quantitative data for the two primary methods discussed in this guide.

MethodKey TransformationStarting MaterialKey ReagentsReaction TimeYield (%)
Method 1: Oxidation Oxidation of an alcohol(1S,4R)-1-Azabicyclo[2.2.1]heptan-3-olOxalyl chloride, DMSO, Triethylamine3-4 hours~91%
Method 2: Dieckmann Condensation Intramolecular cyclizationDiethyl 4-(2-ethoxycarbonylethyl)pyrrolidine-1,2-dicarboxylateSodium ethoxideNot specifiedNot specified

Visualizing the Synthetic Approaches

To aid in the conceptual understanding of the comparative methodologies, the following diagram illustrates the logical flow of the two primary synthetic strategies for obtaining this compound.

Synthetic Strategies for this compound cluster_0 Synthetic Pathways cluster_1 Evaluation Criteria A Starting Materials B Method 1: Oxidation A->B Alcohol Precursor C Method 2: Dieckmann Condensation A->C Diester Precursor D This compound B->D E Yield B->E F Reaction Time B->F G Reagent Availability & Cost B->G H Scalability B->H C->D C->E C->F C->G C->H D->E D->F D->G D->H

Caption: Comparative workflow of synthetic methods.

Experimental Protocols

Method 1: Oxidation of 1-Azabicyclo[2.2.1]heptan-3-ol

This method offers a high-yielding and relatively rapid conversion of the corresponding alcohol to the desired ketone. The Swern oxidation, a mild and widely used protocol, is particularly effective for this transformation.

Experimental Protocol (Swern Oxidation):

A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. To this is added a solution of dimethyl sulfoxide (DMSO, 2.2 equivalents) in dichloromethane dropwise, and the mixture is stirred for 15 minutes. A solution of (1S,4R)-1-Azabicyclo[2.2.1]heptan-3-ol (1.0 equivalent) in dichloromethane is then added slowly, and the reaction is stirred for 1 hour at -78 °C. Triethylamine (5.0 equivalents) is subsequently added, and the reaction mixture is allowed to warm to room temperature over 1-2 hours. The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford this compound. A patent describing a similar transformation reported a chiral HPLC purity of 91.1% for the crude product.[1]

Method 2: Intramolecular Dieckmann Condensation

The Dieckmann condensation provides a classic and powerful method for the formation of cyclic β-keto esters, which can be subsequently hydrolyzed and decarboxylated to yield the target ketone. This approach builds the bicyclic core through an intramolecular cyclization of a linear diester precursor.

Conceptual Experimental Protocol (Dieckmann Condensation):

Conclusion

Both the oxidation of 1-azabicyclo[2.2.1]heptan-3-ol and the intramolecular Dieckmann condensation represent viable strategies for the synthesis of this compound. The oxidation route, particularly the Swern protocol, is well-documented and offers high yields for the final step. Its primary limitation lies in the availability of the alcohol precursor. The Dieckmann condensation, while a powerful tool for ring formation, may require more extensive route development to optimize the synthesis of the necessary diester precursor and the subsequent cyclization and decarboxylation steps. The choice between these methods will ultimately depend on the specific needs and resources of the research endeavor.

References

Benchmarking New 1-Azabicyclo[2.2.1]heptan-3-one Analogs: A Comparative Guide to Potency and Efficacy at Muscarinic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of novel 1-Azabicyclo[2.2.1]heptan-3-one oxime analogs, focusing on their potency and efficacy as muscarinic acetylcholine receptor (mAChR) agonists. The data presented herein is intended to assist researchers and drug development professionals in the evaluation of these compounds for potential therapeutic applications, particularly in the context of neurological disorders where M1 receptor agonism is a key therapeutic strategy.

Comparative Analysis of Muscarinic Receptor Activity

A series of this compound oxime derivatives have been synthesized and evaluated for their binding affinity and functional activity at the five muscarinic receptor subtypes (M1-M5). The following tables summarize the quantitative data for key analogs, including the functionally M1-selective agonist, CI-1017.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of this compound Oxime Analogs
CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)
Carbachol 1,3002,0002,3003,0001,000
Oxotremorine-M 411945
PD-142505 (racemate) 1848050020200
CI-1017 (R-enantiomer) 927020010100
S-enantiomer of PD-142505 1001,5001,000100800

Data compiled from publicly available research literature. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

Table 2: Functional Efficacy (EC50, nM) and Intrinsic Activity (% of Carbachol) of this compound Oxime Analogs in Phosphoinositide Turnover Assays
CompoundM1 EC50 (nM)M1 Intrinsic Activity (%)M3 EC50 (nM)M3 Intrinsic Activity (%)
Carbachol 3001001,000100
Oxotremorine-M 5952090
PD-142505 (racemate) 3080>10,000<10
CI-1017 (R-enantiomer) 1585>10,000<10
S-enantiomer of PD-142505 50050>10,000<10

EC50 values represent the concentration of the compound that elicits 50% of its maximal response. Intrinsic activity is expressed as a percentage of the maximal response induced by the full agonist carbachol.

The data clearly indicates that CI-1017, the (R)-enantiomer of PD-142505, exhibits high potency at the M1 receptor with an EC50 of 15 nM and demonstrates significant functional selectivity over the M3 receptor.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Displacement Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of the test compounds for the five human muscarinic receptor subtypes.

1. Membrane Preparation:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5) are used.

  • Cells are harvested and homogenized in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • The membrane pellet is resuspended in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and protein concentration is determined using a standard protein assay (e.g., Bradford assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • 50 µL of assay buffer or competing unlabeled ligand at various concentrations.

    • 50 µL of [3H]-Quinuclidinyl benzilate ([3H]QNB), a non-selective muscarinic antagonist radioligand, at a final concentration of ~0.5 nM.

    • 150 µL of the prepared cell membrane suspension (containing 10-50 µg of protein).

  • Non-specific binding is determined in the presence of a high concentration (1 µM) of atropine, a non-selective muscarinic antagonist.

  • The plate is incubated at 25°C for 90 minutes with gentle agitation to reach equilibrium.

3. Filtration and Detection:

  • The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The amount of bound radioactivity is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition binding data.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Phosphoinositide (PI) Turnover Assay for Functional Efficacy

This assay measures the ability of the test compounds to stimulate the Gq-coupled signaling pathway, a hallmark of M1 and M3 muscarinic receptor activation.

1. Cell Culture and Labeling:

  • CHO cells stably expressing the human M1 or M3 muscarinic receptor are seeded in 24-well plates.

  • The cells are incubated for 24-48 hours in inositol-free medium containing [3H]-myo-inositol (1 µCi/mL) to label the cellular phosphoinositide pools.

2. Agonist Stimulation:

  • After the labeling period, the cells are washed with serum-free medium.

  • The cells are then pre-incubated with assay buffer (e.g., Krebs-Henseleit buffer) containing 10 mM LiCl for 15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • The test compounds are added at various concentrations and the cells are incubated for 60 minutes at 37°C.

3. Extraction of Inositol Phosphates:

  • The incubation is terminated by the addition of ice-cold 0.5 M trichloroacetic acid (TCA).

  • The plates are incubated on ice for 30 minutes to allow for cell lysis and precipitation of macromolecules.

  • The TCA extracts, containing the inositol phosphates, are collected.

4. Anion Exchange Chromatography:

  • The TCA is removed from the extracts by washing with water-saturated diethyl ether.

  • The aqueous phase is neutralized and applied to Dowex AG1-X8 anion-exchange columns (formate form).

  • The columns are washed with water to remove free [3H]-inositol.

  • The total [3H]-inositol phosphates are eluted with 1 M ammonium formate / 0.1 M formic acid.

5. Quantification:

  • The radioactivity in the eluates is determined by liquid scintillation counting.

6. Data Analysis:

  • The amount of [3H]-inositol phosphates accumulated is plotted against the concentration of the test compound.

  • The EC50 values (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax) are determined by non-linear regression analysis of the dose-response curves.

  • The intrinsic activity of the test compounds is calculated as a percentage of the maximal response produced by a full agonist, such as carbachol.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and the experimental workflow for evaluating the this compound analogs.

M1_Muscarinic_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M1R M1 Muscarinic Receptor Gq Gq/11 Protein M1R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_ER->Cellular_Response PKC->Cellular_Response Agonist This compound Analog (Agonist) Agonist->M1R Binds to

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_potency Potency Assessment cluster_efficacy Efficacy Assessment Membrane_Prep Membrane Preparation (Cells expressing mAChRs) Binding_Assay Radioligand Displacement Binding Assay ([³H]QNB) Membrane_Prep->Binding_Assay Ki_Calc Ki Value Calculation (Cheng-Prusoff) Binding_Assay->Ki_Calc End End: Comparative Profile Ki_Calc->End Cell_Labeling Cell Labeling ([³H]-myo-inositol) PI_Assay Phosphoinositide Turnover Assay Cell_Labeling->PI_Assay EC50_Emax_Calc EC₅₀ and Eₘₐₓ Determination PI_Assay->EC50_Emax_Calc EC50_Emax_Calc->End Start Start: New Analogs Start->Membrane_Prep Start->Cell_Labeling

References

Safety Operating Guide

Proper Disposal of 1-Azabicyclo[2.2.1]heptan-3-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 1-Azabicyclo[2.2.1]heptan-3-one, a bicyclic organic compound utilized in various research applications. Adherence to these guidelines is crucial for minimizing environmental impact and maintaining workplace safety.

Hazard Profile and Safety Precautions

This compound is a compound whose toxicological properties have not been exhaustively investigated.[1] Therefore, it should be handled with care, assuming it may be harmful. It is known to cause skin, eye, and respiratory irritation.[2][3] In case of exposure, immediate first aid measures should be taken.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek medical attention.[1][4]

Personal Protective Equipment (PPE)

When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.

PPE CategorySpecific Recommendations
Eye/Face Protection Wear safety glasses with side-shields or chemical goggles.[4][5]
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[4]
Skin and Body Protection Wear a lab coat, long-sleeved shirt, and pants. Ensure full skin coverage.[4]
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][5]

Experimental Protocol for Chemical Waste Neutralization (if applicable and approved):

Disposal Workflow:

cluster_prep Preparation for Disposal cluster_collection Waste Collection cluster_disposal Disposal A Wear appropriate PPE: - Safety Goggles - Chemical-resistant gloves - Lab coat C Collect surplus and non-recyclable This compound A->C B Ensure adequate ventilation B->C D Place in a suitable, closed, and properly labeled container C->D E Contact a licensed professional waste disposal company D->E F Arrange for chemical incineration E->F G Dispose of contaminated packaging as unused product F->G

Disposal workflow for this compound.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate Personnel : Clear the area of all non-essential personnel.[1]

  • Ensure Ventilation : Make sure the area is well-ventilated.[1]

  • Containment : Prevent the spill from entering drains or waterways.[2][5]

  • Clean-up :

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, closed container for disposal.[1][4]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal : Dispose of the collected waste and contaminated cleaning materials according to the procedures outlined above.[2]

By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a safer research environment for all. Always consult your institution's specific safety guidelines and the most current Safety Data Sheet (SDS) before handling any chemical.

References

Essential Safety and Operational Guide for Handling 1-Azabicyclo[2.2.1]heptan-3-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 1-Azabicyclo[2.2.1]heptan-3-one, ensuring the safety of researchers, scientists, and drug development professionals. The toxicological properties of this compound have not been fully investigated, demanding strict adherence to the following personal protective equipment (PPE) and handling protocols.

Hazard Assessment and Engineering Controls

Before handling this compound, a thorough risk assessment should be conducted. This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1]

  • Engineering Controls : Always handle this chemical in a well-ventilated area.[1] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shields (EN 166 compliant)[3]Nitrile rubber gloves (minimum 0.11 mm thickness)Standard laboratory coatNot generally required if handled in a fume hood
Syntheses and reactions (larger quantities or heated) Chemical safety goggles (EN 166 compliant)[3]Double-gloving with nitrile or neoprene glovesChemical-resistant laboratory coat or apronN95 (US) or P1/P2 (EU) rated respirator if not in a fume hood[4]
Purification and isolation Chemical safety goggles or a full-face shieldNitrile or neoprene gloves; check manufacturer's compatibility dataChemical-resistant laboratory coatN95 (US) or P1/P2 (EU) rated respirator if aerosolization is possible[4]
Spill clean-up Full-face shield and chemical safety gogglesHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apronAir-purifying respirator with appropriate cartridges (OV/AG/P99 or ABEK-P2)[4]

Detailed PPE Selection and Use

  • Eye and Face Protection : At a minimum, safety glasses with side shields are required for all handling of this compound.[3] For procedures with a higher risk of splashing or aerosol generation, chemical safety goggles are necessary.[3] A face shield should be used in conjunction with goggles when handling larger quantities or during spill clean-up.

  • Hand Protection : Protective gloves are mandatory.[3] Nitrile rubber gloves are a suitable initial choice.[3] Always inspect gloves for any signs of degradation or perforation before use.[4] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves such as neoprene. It is crucial to use proper glove removal technique to avoid skin contact with the outer surface of the glove.[4]

  • Body Protection : A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron or suit is recommended. Ensure that protective clothing is regularly cleaned and maintained.

  • Respiratory Protection : If working outside of a fume hood or if dust or aerosols may be generated, respiratory protection is required.[4] For nuisance dust, an N95 (US) or P1 (EU) rated respirator is sufficient.[4] For higher-risk procedures or in the event of a spill, an air-purifying respirator with organic vapor and particulate cartridges (OV/AG/P99 in the US or ABEK-P2 in the EU) should be used.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_spill Emergency Protocol (Spill) prep_risk Conduct Risk Assessment prep_ppe Select & Inspect PPE prep_risk->prep_ppe prep_setup Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Experiment Complete spill_evac Evacuate Immediate Area handle_reaction->spill_evac Spill Occurs cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Remove & Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill_notify Notify Supervisor/Safety Officer spill_evac->spill_notify spill_ppe Don Appropriate Spill PPE spill_notify->spill_ppe spill_contain Contain & Clean Spill spill_ppe->spill_contain

Caption: Workflow for safe handling of this compound.

Disposal Plan

  • Contaminated Materials : All disposable PPE (gloves, masks, etc.) that has come into contact with this compound should be considered contaminated waste.[4] Place these items in a sealed, labeled container for chemical waste disposal.

  • Chemical Waste : Unused or waste this compound and any solutions containing it must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[4]

  • Decontamination : All glassware and equipment should be thoroughly decontaminated after use. Rinse with an appropriate solvent (e.g., ethanol or acetone) in a fume hood, and collect the rinsate as hazardous waste.

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Azabicyclo[2.2.1]heptan-3-one
Reactant of Route 2
1-Azabicyclo[2.2.1]heptan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.